molecular formula C12H21N3O7 B15611023 C12-iE-DAP

C12-iE-DAP

Cat. No.: B15611023
M. Wt: 319.31 g/mol
InChI Key: QIFGMZZTJRULMA-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-D-glutamyl-meso-diaminopimelic acid is the gamma-D-glutamyl derivative of meso-diaminopimelic acid. Minimal ligand of NOD1. It has a role as a NOD1 agonist. It is a tricarboxylic acid, a D-glutamic acid derivative and a D-alpha-amino acid.

Properties

Molecular Formula

C12H21N3O7

Molecular Weight

319.31 g/mol

IUPAC Name

(2S,6R)-2-amino-6-[[(4R)-4-amino-4-carboxybutanoyl]amino]heptanedioic acid

InChI

InChI=1S/C12H21N3O7/c13-6(10(17)18)2-1-3-8(12(21)22)15-9(16)5-4-7(14)11(19)20/h6-8H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t6-,7+,8+/m0/s1

InChI Key

QIFGMZZTJRULMA-XLPZGREQSA-N

Origin of Product

United States

Foundational & Exploratory

C12-iE-DAP: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). As an acylated derivative of γ-D-Glu-mDAP (iE-DAP), a minimal motif of peptidoglycan from Gram-negative and certain Gram-positive bacteria, this compound exhibits significantly enhanced potency in activating downstream inflammatory signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with NOD1 and the subsequent activation of the canonical NF-κB and MAPK signaling cascades. We present a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in immunology and drug development.

Introduction

The innate immune system relies on a repertoire of pattern recognition receptors (PRRs) to detect conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). NOD1 is a key cytosolic PRR that recognizes peptidoglycan fragments containing the dipeptide D-glutamyl-meso-diaminopimelic acid (iE-DAP). This compound, featuring a C12 lauroyl group attached to the glutamic acid residue of iE-DAP, demonstrates a 100- to 1000-fold increase in potency compared to its parent molecule, iE-DAP.[1] This enhanced activity makes it a valuable tool for studying NOD1-mediated immune responses and a potential candidate for vaccine adjuvants and immunomodulatory therapies.

Mechanism of Action: NOD1-Dependent Signaling

The primary mechanism of action of this compound is the activation of the NOD1 signaling pathway. Upon entering the cytoplasm, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK or CARDIAK) through a homophilic CARD-CARD interaction.

NF-κB Pathway Activation

The recruitment of RIPK2 to the activated NOD1 oligomer is a critical step in downstream signaling. RIPK2 undergoes autophosphorylation and ubiquitination, which serves as a scaffold for the recruitment of the IKK (IκB kinase) complex, consisting of IKKα, IKKβ, and NEMO (IKKγ). The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines.[1]

MAPK Pathway Activation

In addition to the NF-κB pathway, NOD1 activation by this compound also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The activated RIPK2 can recruit TAK1 (Transforming growth factor-β-activated kinase 1), which in turn activates the MAPK kinases (MKKs). These MKKs then phosphorylate and activate the p38 MAPK.[2] Activated p38 MAPK phosphorylates various downstream substrates, including transcription factors, which contribute to the inflammatory response, cell adhesion, and migration.[2]

Interferon Regulatory Factor (IRF) Pathway Activation

Some studies have shown that NOD1 activation can also lead to the activation of the Interferon-Stimulated Response Element (ISRE) pathway. This suggests the involvement of Interferon Regulatory Factors (IRFs), leading to the production of type I interferons and other interferon-stimulated genes (ISGs).[3]

Quantitative Data

The following table summarizes the available quantitative data regarding the activity of this compound. It is important to note that specific binding affinities (Kd) and EC50 values can vary depending on the cell type and experimental conditions.

ParameterCell LineValueReference
Working Concentration HEK-Blue™ NOD110 ng/mL - 10 µg/mL[1]
IL-8 Production THP-1Dose-dependent increase (2 - 50 µM)[4]
TNF-α Production (with LPS co-stimulation) THP-1Significant potentiation at 10 µM[4]
NF-κB Activation A549-DualSignificant induction[3]
ISRE Activation A549-DualSignificant induction[3]
IL-8 Expression Inhibition by siNOD1 A54986.7% reduction[3]

Signaling Pathway and Workflow Diagrams

To visually represent the complex processes involved in this compound's mechanism of action and its experimental investigation, the following diagrams have been generated using Graphviz (DOT language).

C12_iE_DAP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int Cellular Uptake NOD1 NOD1 C12-iE-DAP_int->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex (IKKα/β/γ) RIPK2->IKK_complex Activates IRF IRF RIPK2->IRF Activates p38_MAPK p38 MAPK TAK1->p38_MAPK Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates IRF_nuc IRF IRF->IRF_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression NFκB_nuc->Gene_Expression IRF_nuc->Gene_Expression

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_downstream_assays Downstream Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cells (e.g., HEK-Blue™ NOD1, THP-1) Stimulation Stimulate with this compound (Dose-response / Time-course) Cell_Seeding->Stimulation NFkB_Assay NF-κB Reporter Assay (e.g., SEAP) Stimulation->NFkB_Assay Cytokine_Assay Cytokine Quantification (e.g., ELISA) Stimulation->Cytokine_Assay Western_Blot Western Blot (e.g., p-p38, IκBα) Stimulation->Western_Blot Data_Analysis Quantify Results (e.g., OD, Concentration, Band Density) NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.

NOD1 Activation Assay in HEK-Blue™ hNOD1 Cells

This assay measures the activation of NF-κB upon stimulation of NOD1. HEK-Blue™ hNOD1 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hNOD1 cells (InvivoGen, cat. no. hkb-hnod1)

  • HEK-Blue™ Detection medium (InvivoGen, cat. no. hb-det2)

  • This compound (InvivoGen, cat. no. tlrl-c12dap)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Spectrophotometer (620-655 nm)

Procedure:

  • Culture HEK-Blue™ hNOD1 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 µg/ml Normocin™, and selective antibiotics (Blasticidin and Zeocin®).

  • The day before the experiment, detach cells with PBS and resuspend in fresh growth medium.

  • Plate 180 µL of the cell suspension (approximately 5 x 10⁴ cells) into each well of a 96-well plate.

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in sterile PBS or culture medium. A typical concentration range is 10 ng/mL to 10 µg/mL.

  • Add 20 µL of the this compound dilutions or control (vehicle) to the appropriate wells.

  • Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.

  • Transfer 20 µL of the stimulated HEK-Blue™ hNOD1 cell supernatant to the wells containing QUANTI-Blue™ Solution.

  • Incubate at 37°C for 1-3 hours.

  • Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

  • The OD is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

Cytokine Production Assay in THP-1 Macrophages

This protocol details the measurement of cytokine (e.g., IL-8, TNF-α) production from THP-1 cells stimulated with this compound.

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • LPS (optional, for co-stimulation)

  • 24-well plates

  • ELISA kit for the cytokine of interest (e.g., Human IL-8 ELISA Kit)

Procedure:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well in the presence of 50-100 ng/mL PMA.

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After differentiation, remove the PMA-containing medium and wash the adherent cells twice with warm PBS.

  • Add fresh, serum-free or low-serum RPMI-1640 medium and rest the cells for 24 hours.

  • Prepare dilutions of this compound in the culture medium. For co-stimulation experiments, also prepare LPS dilutions.

  • Aspirate the medium from the rested cells and add the this compound-containing medium (with or without LPS).

  • Incubate for 20-24 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes the detection of phosphorylated p38 MAPK in cell lysates following stimulation with this compound.

Materials:

  • Cell line of interest (e.g., A549, THP-1)

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency. Serum-starve overnight if necessary to reduce basal phosphorylation.

  • Treat cells with this compound for the desired time (e.g., 15-60 minutes).

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Conclusion

This compound is a powerful and specific agonist for the NOD1 receptor, providing a valuable tool for dissecting the intricacies of innate immune signaling. Its mechanism of action is centered on the activation of the NOD1-RIPK2 signaling axis, leading to the robust induction of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory mediators. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their studies of innate immunity, inflammation, and the development of novel immunomodulatory agents. Further research is warranted to fully elucidate the potential therapeutic applications of this potent NOD1 agonist.

References

C12-iE-DAP: A Potent NOD1 Receptor Agonist for Innate Immunity Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C12-iE-DAP, a highly potent and specific synthetic agonist of the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor. As a key component of the innate immune system, NOD1 recognizes bacterial peptidoglycan fragments, initiating a signaling cascade that culminates in a pro-inflammatory response. This compound, an acylated derivative of the natural NOD1 ligand iE-DAP (γ-D-Glu-mDAP), offers significantly enhanced potency, making it an invaluable tool for studying NOD1 signaling, elucidating its role in various physiological and pathological processes, and for the development of novel immunomodulatory therapeutics. This document details the molecular characteristics of this compound, its mechanism of action, relevant quantitative data, detailed experimental protocols for its use, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, also known as Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid, is a synthetic derivative of iE-DAP, the minimal peptidoglycan motif recognized by the intracellular pattern recognition receptor NOD1.[1] The addition of a lauroyl (C12) group to the glutamic acid residue of iE-DAP dramatically increases its potency, stimulating NOD1 at concentrations 100 to 1000 times lower than its parent compound.[1] This enhanced activity is attributed to the lipophilic nature of the C12 acyl chain, which likely facilitates its entry into the cytoplasm where NOD1 resides. This compound is a powerful tool for researchers studying the intricacies of NOD1-mediated innate immune responses.

Molecular and Biological Characteristics

CharacteristicDescriptionReference
Full Name Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid[1][2]
Synonyms This compound[1][3]
Molecular Formula C₂₄H₄₃N₃O₈[1]
Molecular Weight 501.61 g/mol [1]
Mechanism of Action Binds to and activates the intracellular NOD1 receptor.[1]
Biological Activity Potent agonist of the NOD1 receptor, leading to the activation of NF-κB and MAPK signaling pathways and subsequent production of pro-inflammatory cytokines and chemokines.[1][4]
Potency 100- to 1000-fold more potent than iE-DAP.[1]
Typical Working Concentration 10 ng/mL - 10 µg/mL for in vitro cellular assays.[1]

Mechanism of Action: The NOD1 Signaling Pathway

Upon entering the cell, this compound is recognized by the leucine-rich repeat (LRR) domain of the cytosolic NOD1 receptor. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK or CARDIAK) via homotypic CARD-CARD interactions.[1] The activation of RIPK2 is a critical downstream step, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[1][4] This, in turn, drives the expression of various pro-inflammatory genes, including cytokines such as TNF-α, IL-6, and IL-8, as well as chemokines.[1][4][5]

NOD1_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm PAMP This compound NOD1 NOD1 PAMP->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK_Complex IKK Complex RIPK2->IKK_Complex Activates MAPK MAPK (p38, JNK, ERK) RIPK2->MAPK Activates NFkB NF-κB IKK_Complex->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8, TNF-α) Nucleus->Cytokines Gene Transcription

Figure 1: this compound induced NOD1 signaling pathway.

Quantitative Data on this compound Activity

The following tables summarize quantitative data on the biological activity of this compound from various studies.

Table 1: In Vitro NF-κB Activation

Cell LineAssayAgonistConcentration for Significant ActivationFold Activation (approx.)Reference
HCT116NF-κB Luciferase ReporterThis compound20 ng/mLNot specified, but comparable to flagellin (B1172586) at 10-100x lower concentrations[6]
A549-DualNF-κB Luciferase ReporterThis compoundNot specified, but significant~3-4 fold over control[7]
HEK-Blue™ NOD1SEAP ReporterThis compound100 nM4.51-fold[8]

Table 2: Cytokine and Chemokine Induction

Cell LineCytokine/ChemokineAgonistConcentrationIncubation TimeInduction LevelReference
THP-1IL-8This compound2-50 µM20 hoursDose-dependent increase[5][9]
THP-1TNF-αThis compound2-50 µM20 hoursNot substantial when used alone[5][9]
Human Brain PericytesIL-6, IL-8This compound1 µg/mL6 hoursSignificant increase in gene expression[4]
Mouse Bone Marrow-Derived MacrophagesIL-6, TNF-αThis compound100 µMNot specifiedSimilar to native iE-DAP[10]

Detailed Experimental Protocols

NOD1-Dependent NF-κB Activation Assay using HEK-Blue™ NOD1 Cells

This protocol describes a method to quantify the activation of NOD1 by this compound using a reporter cell line.

Materials:

  • HEK-Blue™ NOD1 cells

  • HEK-Blue™ Detection medium

  • This compound

  • Control agonist (e.g., iE-DAP)

  • 96-well plate

  • Spectrophotometer (620-655 nm)

Procedure:

  • Culture HEK-Blue™ NOD1 cells according to the supplier's instructions.

  • On the day of the experiment, prepare a cell suspension of 280,000 cells/mL in HEK-Blue™ Detection medium.

  • Add 20 µL of this compound at various concentrations (e.g., 0.1 ng/mL to 10 µg/mL) to the wells of a 96-well plate. Include a negative control (vehicle) and a positive control.

  • Add 180 µL of the cell suspension to each well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.

  • Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which indicates the level of NF-κB activation.[8]

Cytokine Induction Assay in THP-1 Cells

This protocol outlines the measurement of cytokine production in response to this compound in a human monocytic cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • This compound

  • LPS (optional, for co-stimulation studies)

  • 24-well plate

  • ELISA kit for the cytokine of interest (e.g., IL-8, TNF-α)

Procedure:

  • Seed THP-1 cells in a 24-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound.

  • Incubate the cells for a defined period, typically 20-24 hours, at 37°C in a 5% CO₂ incubator.[5][9]

  • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of the desired cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

Experimental_Workflow Start Start Cell_Culture Culture THP-1 Cells Start->Cell_Culture Seeding Seed Cells in a 24-well Plate Cell_Culture->Seeding Stimulation Stimulate with this compound (various concentrations) Seeding->Stimulation Incubation Incubate for 20-24 hours at 37°C, 5% CO₂ Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure Cytokine Levels (e.g., IL-8) via ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for cytokine induction assay.

Co-immunoprecipitation of NOD1 and RIPK2

This protocol can be used to demonstrate the interaction between NOD1 and RIPK2 upon stimulation with this compound.

Materials:

  • Cells expressing tagged NOD1 and/or RIPK2 (e.g., HEK293T)

  • This compound

  • Lysis buffer

  • Antibody against the tag on the "bait" protein (e.g., anti-FLAG)

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Transfect cells with expression vectors for tagged NOD1 and RIPK2.

  • Stimulate the cells with this compound for a short period (e.g., 30-60 minutes).

  • Lyse the cells in a suitable lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the lysates with an antibody against the tag of the bait protein.

  • Add protein A/G agarose beads to pull down the antibody-protein complex.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein to detect the interaction.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications:

  • Elucidating NOD1 Signaling: Its high potency and specificity make it ideal for dissecting the molecular events downstream of NOD1 activation.

  • Investigating the Role of NOD1 in Disease: this compound can be used in in vitro and in vivo models to study the involvement of NOD1 in infectious diseases, inflammatory disorders, and cancer.[11][12]

  • Screening for NOD1 Inhibitors: It serves as a reliable stimulus in high-throughput screening assays to identify novel antagonists of the NOD1 pathway for therapeutic development.

  • Vaccine Adjuvant Development: As a potent immune stimulator, the potential of this compound and other NOD1 agonists as vaccine adjuvants is an active area of research.

Conclusion

This compound is a powerful and indispensable tool for researchers in the fields of immunology, infectious disease, and drug discovery. Its enhanced potency compared to the natural ligand iE-DAP allows for robust and reproducible activation of the NOD1 signaling pathway. This technical guide provides a solid foundation of its characteristics, mechanism of action, and practical applications, empowering scientists to effectively utilize this key reagent in their research endeavors.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of C12-iE-DAP Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). As a derivative of the bacterial peptidoglycan component γ-D-Glu-mDAP (iE-DAP), this compound exhibits significantly enhanced potency in activating NOD1, making it a critical tool for studying innate immunity and a potential therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the downstream signaling pathways initiated by this compound activation of NOD1. It details the canonical NF-κB and MAPK pathways, explores the induction of autophagy and the crosstalk with Toll-like Receptor 4 (TLR4) signaling, and provides detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction to this compound and NOD1 Signaling

This compound is an acylated derivative of iE-DAP, the minimal peptidoglycan motif recognized by NOD1.[1][2] The addition of a lauroyl (C12) group to the glutamic acid residue increases its lipophilicity, facilitating its entry into the cytoplasm where NOD1 resides. This compound has been shown to stimulate NOD1 at concentrations 100- to 1000-fold lower than iE-DAP.[1]

NOD1 is a member of the NOD-like receptor (NLR) family of intracellular sensors that play a crucial role in the innate immune response to bacterial pathogens.[1] Upon binding of this compound, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK.[1] This interaction is mediated by homophilic CARD-CARD (Caspase Activation and Recruitment Domain) interactions between the two proteins. The formation of the NOD1-RIPK2 signaling complex, often referred to as the "nodosome," is the central event that triggers downstream signaling cascades.

Canonical Downstream Signaling Pathways

The activation of the NOD1-RIPK2 nodosome by this compound initiates two primary downstream signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Following its recruitment to the activated NOD1, RIPK2 undergoes polyubiquitination, a process that is crucial for the recruitment and activation of the downstream kinase TAK1 (Transforming growth factor-β-Activated Kinase 1) and the IKK (IκB Kinase) complex.[1] The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB Essential Modulator), phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for proteasomal degradation, liberating the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, inducing the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[3]

NF_kappaB_Pathway This compound Induced NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Activates RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Recruits & Activates IKK_complex IKK Complex (IKKα/β, NEMO) TAK1->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8)

Caption: this compound activates NOD1, leading to the recruitment of RIPK2 and subsequent activation of the IKK complex, which promotes NF-κB nuclear translocation and pro-inflammatory gene expression.

MAPK Signaling Pathway

In addition to activating the NF-κB pathway, the polyubiquitinated RIPK2 and activated TAK1 also serve as a platform for the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades.[1] This leads to the phosphorylation and activation of three major MAPK families: p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[3][4] The activation of these MAPKs leads to the phosphorylation of various transcription factors, such as AP-1 (Activator Protein-1), which cooperate with NF-κB to induce a robust inflammatory response.[5] Studies have specifically highlighted the predominant role of the p38 MAPK pathway in mediating the effects of this compound in certain cellular contexts, such as augmenting colon cancer cell adhesion and migration.[6]

MAPK_Pathway This compound Induced MAPK Signaling Pathway C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Activates RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Recruits & Activates MKKs MAPK Kinases (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs Activates p38 p38 MKKs->p38 Activates JNK JNK MKKs->JNK Activates ERK ERK MKKs->ERK Activates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Phosphorylates JNK->Transcription_Factors Phosphorylates ERK->Transcription_Factors Phosphorylates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces

Caption: this compound-mediated NOD1 activation leads to the activation of MAPKs (p38, JNK, and ERK) via the RIPK2-TAK1 axis, resulting in the induction of inflammatory gene expression.

Autophagy Induction

Recent evidence has revealed a crucial role for NOD1 in initiating autophagy, a cellular process for the degradation and recycling of cellular components. This process is essential for cellular homeostasis and defense against intracellular pathogens. Upon activation by ligands such as this compound, NOD1 can recruit the autophagy-related protein ATG16L1 to the plasma membrane at the site of bacterial entry.[7] This recruitment is independent of RIPK2 and NF-κB signaling and is critical for the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic material. This NOD1-ATG16L1 interaction provides a direct link between bacterial sensing and the initiation of a key cellular degradative and anti-bacterial pathway.

Autophagy_Pathway This compound Induced Autophagy C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Activates ATG16L1 ATG16L1 NOD1->ATG16L1 Recruits to plasma membrane Autophagosome_Formation Autophagosome Formation ATG16L1->Autophagosome_Formation Initiates Cellular_Defense Cellular Defense & Homeostasis Autophagosome_Formation->Cellular_Defense Leads to

Caption: this compound activation of NOD1 can recruit ATG16L1 to initiate autophagosome formation, contributing to cellular defense.

Crosstalk with TLR4 Signaling

The signaling pathways initiated by this compound can also engage in crosstalk with other pattern recognition receptor pathways, most notably the Toll-like Receptor 4 (TLR4) pathway, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Co-stimulation with this compound and LPS has been shown to synergistically enhance the production of pro-inflammatory cytokines such as TNF-α.[4][8][9] While both NOD1 and TLR4 signaling converge on the activation of NF-κB and MAPKs, the synergistic effect is not simply additive. The interplay between these two pathways results in a more robust and sustained inflammatory response, which is critical for an effective immune defense against bacterial infections.

Quantitative Data on this compound Signaling

The following tables summarize quantitative data regarding the activation of downstream signaling pathways and cytokine production in response to this compound.

Table 1: Dose-Dependent Activation of NF-κB by this compound

Cell LineThis compound ConcentrationNF-κB Activation (Fold Change vs. Control)Reference
HEK-Blue™ NOD110 ng/mL~5[1]
HEK-Blue™ NOD1100 ng/mL~15[1]
HEK-Blue™ NOD11 µg/mL~25[1]

Table 2: this compound Induced Cytokine Secretion in THP-1 Cells

CytokineThis compound Concentration (µM)Secretion (pg/mL)Reference
IL-82~400[10]
IL-810~800[10]
IL-850~1200[10]
TNF-α2-50Not significant[10]

Table 3: Synergistic TNF-α Production with this compound and LPS in THP-1 Cells

TreatmentTNF-α Secretion (pg/mL)Reference
Control< 100[4][9]
This compound (10 µM)~150[4][9]
LPS (1 ng/mL)~500[4][9]
This compound (10 µM) + LPS (1 ng/mL)~1500[4][9]

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

Materials:

  • HEK293T cells

  • pGL4.32[luc2P/NF-κB-RE/Hygro] vector (Promega)

  • pRL-TK vector (Promega) for normalization

  • Transfection reagent (e.g., FuGENE HD)

  • This compound

  • Dual-Luciferase Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Co-transfect the cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate for 6-8 hours.

  • Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

RIPK2 Immunoprecipitation and Ubiquitination Assay

This protocol is designed to isolate RIPK2 and assess its ubiquitination status following this compound stimulation.

Materials:

  • THP-1 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit deubiquitinases.

  • Anti-RIPK2 antibody

  • Protein A/G magnetic beads

  • Anti-ubiquitin antibody

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Culture THP-1 cells to the desired density.

  • Treat the cells with this compound (e.g., 1 µg/mL) for 15-30 minutes.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates with protein A/G magnetic beads.

  • Incubate the pre-cleared lysates with an anti-RIPK2 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 2 hours.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated RIPK2. An anti-RIPK2 antibody can be used as a loading control.

In Vitro Kinase Assay for p38 MAPK

This assay measures the activity of p38 MAPK in cell lysates following stimulation with this compound.

Materials:

  • Cell line of interest (e.g., macrophages)

  • This compound

  • Cell lysis buffer

  • Anti-phospho-p38 MAPK antibody

  • Recombinant ATF2 (a p38 substrate)

  • Kinase assay buffer

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Scintillation counter

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Immunoprecipitate active p38 using an anti-phospho-p38 antibody.

  • Resuspend the immunoprecipitated p38 in kinase assay buffer.

  • Initiate the kinase reaction by adding recombinant ATF2 and [γ-³²P]ATP.

  • Incubate at 30°C for 20-30 minutes.

  • Stop the reaction and spot the mixture onto P81 phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

Conclusion

This compound is a powerful tool for dissecting the intricacies of NOD1-mediated innate immune signaling. Its activation of NOD1 triggers a complex network of downstream pathways, including the canonical NF-κB and MAPK cascades, as well as the induction of autophagy. The crosstalk with other PRR pathways, such as TLR4, further highlights the integrated nature of the innate immune response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of NOD1 signaling in health and disease and to explore the therapeutic potential of modulating this critical pathway. Further research into the less-explored aspects of this compound signaling, such as the potential involvement of the IRF pathway, will undoubtedly provide a more complete picture of its immunomodulatory functions.

References

The Role of C12-iE-DAP in Innate Immunity Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-iE-DAP, a synthetic acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), has emerged as a potent and specific agonist for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1). As a key intracellular pattern recognition receptor, NOD1 is pivotal in the innate immune response to bacterial pathogens. The lipophilic nature of this compound enhances its cell permeability, making it a powerful tool for in vitro and in vivo studies of NOD1 signaling and its downstream consequences. This technical guide provides an in-depth overview of the core functions of this compound, detailed experimental protocols for its use, a compilation of quantitative data from relevant studies, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.

Introduction to this compound

This compound is a derivative of iE-DAP, the minimal peptidoglycan motif recognized by NOD1, which is found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1][2] The addition of a 12-carbon lauroyl chain to the glutamic acid residue of iE-DAP significantly increases its potency, stimulating NOD1 at concentrations 100- to 1000-fold lower than its parent molecule, iE-DAP.[1][2] This enhanced activity is attributed to improved cellular uptake and interaction with the NOD1 receptor.

Chemical and Physical Properties:

PropertyValue
Synonyms Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid
Chemical Formula C₂₄H₄₃N₃O₈
Molecular Weight 501.61 g/mol
Typical Working Concentration 10 ng/mL - 10 µg/mL
Solubility Soluble in DMSO or methanol

The NOD1 Signaling Pathway

Upon entering the cytosol, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) via a homotypic CARD-CARD interaction.[2][3] The activation of RIPK2 is a critical node in the pathway, initiating downstream signaling cascades that culminate in the activation of the transcription factors NF-κB and AP-1, as well as MAP kinases.[4] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines, which are essential for mounting an effective innate immune response.

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus C12_iE_DAP_ext This compound C12_iE_DAP_int This compound C12_iE_DAP_ext->C12_iE_DAP_int Cellular Uptake NOD1 NOD1 C12_iE_DAP_int->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates TAK1_complex->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1_complex->MAPK_pathway IκBα IκBα IKK_complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Releases NF_κB_nuc NF-κB NF_κB->NF_κB_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) MAPK_pathway->Gene_Expression Induces NF_κB_nuc->Gene_Expression Induces

Figure 1: NOD1 Signaling Pathway Activated by this compound.

Quantitative Data on this compound Activity

The following tables summarize quantitative data from various studies investigating the effects of this compound on different cell lines.

Table 1: Dose-Dependent Induction of IL-8 Secretion in THP-1 Cells

This compound Concentration (µM)IL-8 Secretion (pg/mL) (Mean ± SD)
0 (Control)< 50
2400 ± 50
10800 ± 100
501200 ± 150
Data synthesized from studies on THP-1 cells stimulated for 20 hours.[5][6]

Table 2: NF-κB Activation in HEK-Blue™ NOD1 Reporter Cells

This compound Concentration (ng/mL)NF-κB Activation (Fold Induction over Control)
0.11.5 ± 0.2
14.0 ± 0.5
1012.0 ± 1.5
10025.0 ± 3.0
Data represents typical results from HEK-Blue™ NOD1 cells stimulated for 24 hours and assayed for SEAP activity.[3][7]

Table 3: Synergistic Effect of this compound and LPS on TNF-α Production in THP-1 Cells

TreatmentTNF-α Secretion (pg/mL) (Mean ± SD)
Control< 20
This compound (10 µM)< 50
LPS (1 ng/mL)200 ± 30
This compound (10 µM) + LPS (1 ng/mL)800 ± 120
THP-1 cells were co-stimulated for 20 hours.[6]

Detailed Experimental Protocols

Cell Culture and Stimulation

A549 Human Lung Carcinoma Cells:

  • Culture A549 cells in F-12K medium supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) penicillin-streptomycin.[8]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[9]

  • For stimulation experiments, seed A549 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in sterile DMSO (e.g., 1 mg/mL).

  • Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 ng/mL to 1 µg/mL).

  • Remove the old medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired time period (e.g., 6-24 hours) before downstream analysis.

THP-1 Human Monocytic Cells:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% (v/v) FBS, 1% (v/v) penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.[10]

  • Maintain cells in suspension at a density between 2 x 10⁵ and 8 x 10⁵ cells/mL.

  • For experiments requiring adherent macrophages, differentiate THP-1 cells by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 48-72 hours.[11][12]

  • After differentiation, replace the PMA-containing medium with fresh complete medium and allow the cells to rest for 24 hours before stimulation with this compound as described for A549 cells.

Measurement of Cytokine Production by ELISA

This protocol provides a general guideline for measuring IL-8 in cell culture supernatants.

  • Coat a 96-well ELISA plate with a capture antibody specific for human IL-8 overnight at 4°C.[1]

  • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.[1]

  • Wash the plate three times with wash buffer.

  • Add 100 µL of cell culture supernatants (collected from stimulated cells) and IL-8 standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add a biotinylated detection antibody specific for human IL-8 and incubate for 1 hour at room temperature.[1]

  • Wash the plate three times with wash buffer.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[1]

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-8 in the samples by interpolating from the standard curve.

NF-κB Reporter Assay using HEK-Blue™ NOD1 Cells
  • Culture HEK-Blue™ hNOD1 cells in DMEM supplemented with 10% (v/v) heat-inactivated FBS, 1% (v/v) penicillin-streptomycin, 100 µg/mL Normocin™, and 30 µg/mL blasticidin.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of HEK-Blue™ Detection medium.[13]

  • Add 20 µL of this compound at various concentrations to the wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

  • Measure the secreted embryonic alkaline phosphatase (SEAP) activity by reading the optical density at 620-655 nm using a microplate reader.[14]

Western Blot Analysis of RIPK2 Phosphorylation
  • Seed cells (e.g., A549 or differentiated THP-1) in 6-well plates and stimulate with this compound for a short duration (e.g., 15-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% (w/v) BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[16]

  • Incubate the membrane with a primary antibody specific for phosphorylated RIPK2 (p-RIPK2) overnight at 4°C with gentle agitation.[17]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To control for protein loading, strip the membrane and re-probe with an antibody against total RIPK2 or a housekeeping protein like β-actin.

Mandatory Visualizations

Experimental_Workflow_Cytokine Cell_Culture Cell Culture (e.g., A549, THP-1) Stimulation Stimulation with this compound (Dose-response / Time-course) Cell_Culture->Stimulation Supernatant_Collection Collect Cell Culture Supernatant Stimulation->Supernatant_Collection ELISA Cytokine ELISA (e.g., IL-8, TNF-α) Supernatant_Collection->ELISA Data_Analysis Data Analysis (Standard Curve, Quantification) ELISA->Data_Analysis

Figure 2: Experimental Workflow for Cytokine Measurement.

Experimental_Workflow_Western Cell_Culture Cell Culture & Seeding Stimulation Stimulation with this compound (Time-course) Cell_Culture->Stimulation Cell_Lysis Cell Lysis with Phosphatase Inhibitors Stimulation->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting (p-RIPK2, Total RIPK2, β-actin) Transfer->Immunoblotting Detection Detection (ECL) Immunoblotting->Detection Analysis Densitometry Analysis Detection->Analysis

Figure 3: Workflow for Western Blot Analysis.

Conclusion

This compound is an invaluable tool for dissecting the intricacies of the NOD1-mediated innate immune response. Its high potency and specificity make it an ideal reagent for a wide range of applications, from basic research into the fundamental mechanisms of pattern recognition to the screening and development of novel therapeutics targeting inflammatory and infectious diseases. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and contribute to the growing understanding of innate immunity.

References

An In-depth Technical Guide to C12-iE-DAP and the NF-κB Activation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic Nod-like receptor 1 (NOD1) agonist, C12-iE-DAP, and its pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound, an acylated derivative of the bacterial peptidoglycan motif γ-D-Glu-mDAP (iE-DAP), is a highly potent activator of the intracellular pattern recognition receptor NOD1.[1] This guide will delve into the molecular mechanisms of this compound-mediated NOD1 activation, the subsequent signaling cascade involving RIPK2 and the IKK complex, and the downstream inflammatory responses. We will present quantitative data on its activity, detailed experimental protocols for studying this pathway, and visual diagrams to elucidate the complex signaling and experimental workflows.

Introduction to this compound and NOD1 Signaling

The innate immune system relies on a class of pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs).[2] Among these, the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are cytosolic sensors crucial for recognizing intracellular PAMPs.[1] NOD1 is a key member of the NLR family that recognizes diaminopimelic acid (DAP)-containing peptidoglycan fragments, which are characteristic of Gram-negative bacteria and certain Gram-positive bacteria.[1][3]

The minimal peptidoglycan motif recognized by NOD1 is the dipeptide γ-D-Glu-mDAP, commonly known as iE-DAP.[4] this compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a synthetic derivative of iE-DAP that has been acylated with a lauroyl (C12) group on the glutamic acid residue.[1] This modification significantly enhances its potency, allowing it to stimulate NOD1 at concentrations 100- to 1000-fold lower than its parent molecule, iE-DAP.[1] This heightened activity makes this compound an invaluable tool for studying NOD1 signal transduction and a potent candidate for applications in immunology and vaccine development.

Upon intracellular recognition of this compound, NOD1 undergoes a conformational change and oligomerizes. This leads to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK or CARDIAK) through a homotypic CARD-CARD interaction.[1][2] The activation of RIPK2 is a critical node in the pathway, initiating a series of downstream events that culminate in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[1][5]

The this compound-Induced NF-κB Signaling Pathway

The activation of NF-κB by this compound is a multi-step process involving a cascade of protein-protein interactions, post-translational modifications, and enzymatic activities.

Core Signaling Cascade:

  • Ligand Recognition and NOD1 Oligomerization: this compound enters the cell and is recognized by the leucine-rich repeat (LRR) domain of cytosolic NOD1. This binding event induces a conformational change in NOD1, leading to its self-oligomerization.[2]

  • Recruitment and Activation of RIPK2: The oligomerized NOD1 recruits the adaptor kinase RIPK2 via a CARD-CARD interaction.[1][2] This proximity facilitates the autophosphorylation and activation of RIPK2.

  • Ubiquitination of RIPK2: Activated RIPK2 is a substrate for E3 ubiquitin ligases, including X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitors of apoptosis proteins 1 and 2 (cIAP1/2).[6] These enzymes catalyze the formation of K63-linked polyubiquitin (B1169507) chains on RIPK2, which serve as a scaffold for the recruitment of downstream signaling complexes.[6]

  • Recruitment of TAK1 and LUBAC: The polyubiquitinated RIPK2 recruits the TAK1 (transforming growth factor-β-activated kinase 1) complex and the linear ubiquitin chain assembly complex (LUBAC).[6][7]

  • Activation of the IKK Complex: TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (also known as NEMO).

  • Phosphorylation and Degradation of IκBα: The activated IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. Phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Translocation and Gene Transcription: The degradation of IκBα unmasks the nuclear localization signal of NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and other immune-related genes.[5]

Modulatory Pathways:

  • p38 MAPK Pathway: In addition to the canonical NF-κB pathway, NOD1 activation by this compound can also lead to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[8][9] This pathway can also contribute to the production of inflammatory cytokines.

The following diagram illustrates the this compound-induced NF-κB signaling pathway:

C12_iE_DAP_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 1. Recognition RIPK2 RIPK2 NOD1->RIPK2 2. Recruitment TAK1_complex TAK1 Complex RIPK2->TAK1_complex 4. Recruitment LUBAC LUBAC RIPK2->LUBAC 4. Recruitment p38 p38 MAPK RIPK2->p38 Activation XIAP XIAP XIAP->RIPK2 3. K63 Ub IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex 5. Activation IkBa IκBα IKK_complex->IkBa 6. Phosphorylation NFkB NF-κB (p50/p65) IKK_complex->NFkB 7. Release NFkB_bound IkBa->NFkB_bound Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_bound->NFkB DNA DNA (κB sites) NFkB_nuc->DNA 8. Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-8) DNA->Genes 9. Transcription

This compound induced NF-κB signaling pathway.

Quantitative Analysis of this compound Activity

The potency of this compound in activating the NOD1 pathway can be quantified by measuring downstream outputs such as NF-κB reporter gene expression or cytokine production.

Table 1: Comparative Potency of NOD1 Agonists
AgonistChemical NatureRelative Potency (vs. iE-DAP)Typical Working Concentration
iE-DAPDipeptide1x1 - 100 µg/ml[4]
Tri-DAPTripeptide~3x higher NF-κB activation[10]Not specified
This compoundAcylated Dipeptide100-1000x10 ng - 10 µg/ml[1]
Table 2: Dose-Dependent Cytokine Production in THP-1 Cells Induced by this compound

The following data summarizes the production of IL-8 and TNF-α in the human monocytic cell line THP-1 after 20 hours of stimulation with varying concentrations of this compound.[5][11]

This compound Concentration (µM)IL-8 Production (pg/mL, Mean ± SD)TNF-α Production (pg/mL, Mean ± SD)
0 (Control)BaselineBaseline
2Significantly increased over controlModest increase over control
10Further significant increaseModest increase over control
50Plateau or further increaseModest increase over control

Note: Absolute values for cytokine concentrations can vary significantly between experiments and laboratories. The data presented here reflects the general dose-dependent trend observed in published studies.[5][11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound-induced NF-κB activation pathway.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound stimulation.

Materials:

  • HEK293T cells

  • Expression plasmid for human NOD1 (optional, as HEK293T cells have low endogenous levels)[12]

  • NF-κB luciferase reporter plasmid (containing multiple κB binding sites upstream of a luciferase gene)

  • Control reporter plasmid (e.g., Renilla luciferase plasmid for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS

  • This compound

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.[12] Incubate for 24 hours at 37°C and 5% CO2.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and optionally, the NOD1 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Stimulation: Prepare serial dilutions of this compound in DMEM. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 16-24 hours at 37°C and 5% CO2.[12]

  • Cell Lysis: Remove the medium and wash the cells with PBS. Add 20 µL of Passive Lysis Buffer to each well and lyse the cells by gentle shaking for 15 minutes at room temperature.[13]

  • Luciferase Measurement: Transfer 10-20 µL of the cell lysate to a white-walled 96-well plate.[13][14]

  • Add 50-100 µL of Luciferase Assay Reagent to each well and immediately measure the firefly luciferase activity using a luminometer.

  • Add a Stop & Glo reagent or a separate Renilla luciferase substrate and measure the Renilla luciferase activity for normalization.

  • Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Calculate the fold induction of NF-κB activity relative to the vehicle control.

NFkB_Reporter_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 seed_cells 1. Seed HEK293T cells in 96-well plate transfect 2. Transfect with NF-κB-luc & Renilla-luc plasmids seed_cells->transfect stimulate 3. Stimulate with This compound incubate 4. Incubate for 16-24h stimulate->incubate lyse 5. Lyse cells measure 6. Measure Firefly & Renilla luminescence lyse->measure analyze 7. Analyze data (Fold Induction) measure->analyze

NF-κB Luciferase Reporter Assay Workflow.
Co-Immunoprecipitation of NOD1 and RIPK2

This protocol is designed to demonstrate the interaction between NOD1 and RIPK2 following this compound stimulation.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged NOD1 (e.g., Myc-NOD1) and tagged RIPK2 (e.g., FLAG-RIPK2)

  • Transfection reagent

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-tag antibodies (e.g., anti-Myc, anti-FLAG)

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Western blotting equipment and reagents

Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect with expression plasmids for tagged NOD1 and RIPK2.

  • Stimulation: After 24-48 hours of transfection, stimulate the cells with this compound for the desired time (e.g., 30 minutes). Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an antibody against one of the tags (e.g., anti-FLAG for RIPK2) overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody against the other tag (e.g., anti-Myc for NOD1) to detect the co-immunoprecipitated protein.

    • Also, probe for the immunoprecipitated protein (e.g., anti-FLAG) as a positive control.

Quantification of Cytokine Production by ELISA

This protocol describes the measurement of secreted cytokines like IL-8 and TNF-α in the cell culture supernatant.

Materials:

  • THP-1 cells

  • This compound

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., human IL-8 or TNF-α)

  • Microplate reader

Protocol:

  • Cell Seeding and Stimulation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/well.[5]

    • Stimulate the cells with a range of this compound concentrations for 20 hours.[5][11] Include an unstimulated control.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions.[15][16][17][18] This typically involves:

      • Coating a 96-well plate with a capture antibody specific for the cytokine.

      • Blocking non-specific binding sites.

      • Adding the collected supernatants and a standard curve of known cytokine concentrations to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate.

      • Adding a biotinylated detection antibody that binds to a different epitope on the cytokine.

      • Incubating and washing.

      • Adding a streptavidin-HRP conjugate.

      • Incubating and washing.

      • Adding a substrate (e.g., TMB) that develops a color in the presence of HRP.

      • Stopping the reaction with a stop solution.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve from the absorbance readings of the standards.

    • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow stimulate_cells 1. Stimulate THP-1 cells with this compound collect_supernatant 2. Collect culture supernatant stimulate_cells->collect_supernatant add_samples 5. Add supernatant and standards collect_supernatant->add_samples coat_plate 3. Coat ELISA plate with capture antibody block_plate 4. Block non-specific sites coat_plate->block_plate block_plate->add_samples add_detection_ab 6. Add detection antibody add_samples->add_detection_ab add_conjugate 7. Add Streptavidin-HRP add_detection_ab->add_conjugate add_substrate 8. Add TMB substrate and develop color add_conjugate->add_substrate stop_reaction 9. Add stop solution add_substrate->stop_reaction read_plate 10. Read absorbance at 450nm stop_reaction->read_plate analyze_data 11. Calculate cytokine concentration read_plate->analyze_data

Enzyme-Linked Immunosorbent Assay (ELISA) Workflow.

Conclusion

This compound is a powerful and specific agonist for the NOD1 receptor, providing researchers with a valuable tool to dissect the intricacies of the NF-κB signaling pathway. Its high potency allows for robust activation of downstream inflammatory responses, making it ideal for in vitro and in vivo studies. A thorough understanding of the molecular mechanisms initiated by this compound, as outlined in this guide, is essential for professionals in immunology, infectious disease research, and drug development who are exploring the therapeutic potential of modulating the innate immune system. The experimental protocols provided herein offer a solid foundation for investigating the effects of this compound and other potential modulators of the NOD1-NF-κB axis.

References

An In-depth Technical Guide to Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid (C12-iE-DAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid, commonly referred to as C12-iE-DAP, is a potent synthetic agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). As an acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a key component of peptidoglycan in certain bacteria, this compound plays a crucial role in activating the innate immune system. Its lipophilic nature enhances its ability to stimulate NOD1 at significantly lower concentrations than its non-acylated counterpart. This guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, with a focus on its interaction with the NOD1 signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Core Structure and Properties

Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid (this compound) is a synthetic derivative of iE-DAP, the minimal peptidoglycan motif recognized by NOD1.[1][2] The core structure consists of a γ-D-glutamyl moiety linked to a meso-diaminopimelic acid (mDAP) residue. The key modification in this compound is the addition of a lauroyl (C12) group to the glutamic acid residue, which significantly enhances its potency as a NOD1 agonist.[1]

Physicochemical Properties

While detailed physicochemical data for this compound is not extensively published, the properties of its parent compound, iE-DAP, provide a foundational understanding. The addition of the C12 fatty acid chain increases the lipophilicity of the molecule, which is believed to facilitate its interaction with and/or transport across cellular membranes to reach the cytosolic NOD1 receptor.

PropertyiE-DAP (γ-D-Glu-mDAP)Reference
Synonyms γ-D-glutamyl-meso-diaminopimelic acid[2]
Chemical Formula C12H21N3O7[2]
Molecular Weight 319.31 g/mol [2]
Solubility 10 mg/ml in water[2]

Biological Activity and Mechanism of Action

This compound is a highly potent activator of the intracellular pattern recognition receptor NOD1.[1] NOD1 recognizes the iE-DAP motif, which is present in the peptidoglycan of Gram-negative bacilli and certain Gram-positive bacteria.[1] The lauroyl group in this compound enhances its ability to stimulate NOD1 at concentrations 100- to 1000-fold lower than iE-DAP.[1]

Upon recognition by the leucine-rich repeat (LRR) domain of NOD1, a signaling cascade is initiated.[3][4] This leads to the recruitment of the serine/threonine kinase RIPK2 (RICK) via CARD-CARD interactions, which in turn activates the IKK complex.[1][4] The activated IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus.[5] Nuclear NF-κB then drives the transcription of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[1][6] Additionally, the NOD1 pathway can activate MAPKs (p38, ERK, and JNK).[7]

Quantitative Biological Activity

The biological activity of this compound has been quantified in various cellular assays. The following tables summarize key findings.

Table 1: Dose-dependent effect of this compound on IL-8 secretion from THP-1 cells. [8]

This compound Concentration (µM)IL-8 Secretion (relative to control)
2Increased
10Further Increased
50Maximum Increase Observed

THP-1 cells were treated for 20 hours.

Table 2: Dose-dependent effect of this compound on TNF-α secretion from THP-1 cells. [8]

This compound Concentration (µM)TNF-α Secretion
2 - 50No substantial release

THP-1 cells were treated for 20 hours. This compound alone does not significantly induce TNF-α, but it can synergize with TLR ligands like LPS to enhance its production.[8]

Table 3: Binding Affinity of a related NOD1 agonist. [9]

LigandReceptorBinding Affinity (Kd)
Tri-DAP (l-Ala-γ-d-Glu-meso-diaminopimelic acid)NOD134.5 μM

This value for a similar, though less potent, NOD1 agonist provides an indication of the binding affinity range.

Experimental Protocols

Synthesis of Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid

The synthesis of this compound involves the acylation of the glutamic acid residue of a protected iE-DAP dipeptide with lauroyl chloride, followed by deprotection steps. A general synthetic strategy often involves the following key stages:

  • Protection of Functional Groups: The amino and carboxyl groups of D-glutamic acid and meso-diaminopimelic acid that are not involved in the desired peptide bond formation or acylation are protected using standard protecting groups (e.g., Boc, Cbz, benzyl (B1604629) esters).

  • Peptide Coupling: The protected γ-carboxyl group of D-glutamic acid is coupled to one of the amino groups of the protected meso-diaminopimelic acid using a suitable coupling reagent (e.g., DCC, HBTU).

  • Acylation: The free amino group of the glutamic acid moiety in the dipeptide is acylated with lauroyl chloride.

  • Deprotection: All protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz and benzyl esters) to yield the final product, this compound.

For a detailed, step-by-step synthetic protocol, refer to specialized organic synthesis literature.[10][11][12]

HEK-Blue™ NOD1 Assay for Agonist Screening

This commercially available reporter cell line is a reliable method for screening NOD1 agonists.[13][14]

Objective: To quantify the activation of the NF-κB pathway in response to this compound.

Materials:

  • HEK-Blue™ hNOD1 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound

  • 96-well plates

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Seeding: Plate HEK-Blue™ hNOD1 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight.

  • Agonist Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Cell Stimulation: Add the this compound dilutions to the cells. Include a negative control (medium only) and a positive control (a known NOD1 agonist).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • SEAP Detection: Add HEK-Blue™ Detection medium to each well.

  • Measurement: Incubate for 1-3 hours at 37°C and measure the optical density (OD) at 620-655 nm. The OD is directly proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which indicates the level of NF-κB activation.

Cytokine Production Assay in THP-1 Cells

Objective: To measure the production of pro-inflammatory cytokines (e.g., IL-8) by THP-1 monocytic cells in response to this compound.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • 24-well plates

  • ELISA kit for the cytokine of interest (e.g., human IL-8)

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of approximately 5 x 10^5 cells/well.

  • Cell Stimulation: Treat the cells with various concentrations of this compound (e.g., 2 µM, 10 µM, 50 µM). Include an untreated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20 hours.[8]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Perform an ELISA on the collected supernatants to quantify the concentration of the target cytokine according to the manufacturer's instructions.

Visualizations

NOD1 Signaling Pathway

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan C12_iE_DAP This compound Bacterial Peptidoglycan->C12_iE_DAP derived from NOD1 NOD1 C12_iE_DAP->NOD1 activates RIPK2 RIPK2 NOD1->RIPK2 recruits IKK_complex IKK Complex RIPK2->IKK_complex activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) RIPK2->MAPK_pathway activates IκB IκB IKK_complex->IκB phosphorylates NF_κB NF-κB IκB->NF_κB releases NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus translocates Gene_expression Pro-inflammatory Gene Expression NF_κB_nucleus->Gene_expression induces

Caption: NOD1 signaling pathway activated by this compound.

Experimental Workflow for NOD1 Agonist Activity

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis prep_cells Seed HEK-Blue™ hNOD1 cells in 96-well plate stimulate Add this compound to cells and incubate for 16-24h prep_cells->stimulate prep_agonist Prepare serial dilutions of this compound prep_agonist->stimulate add_reagent Add HEK-Blue™ Detection medium stimulate->add_reagent measure Measure OD at 620-655 nm add_reagent->measure analyze Quantify NF-κB activation measure->analyze

Caption: Workflow for assessing this compound activity.

Conclusion

Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid (this compound) is a valuable tool for studying the innate immune system, specifically the NOD1 signaling pathway. Its high potency and synthetic accessibility make it a standard agonist for in vitro and in vivo studies. The information provided in this guide, including quantitative data, experimental protocols, and pathway visualizations, serves as a comprehensive resource for researchers and drug development professionals interested in harnessing the immunomodulatory properties of NOD1 agonists. Further research into the precise mechanisms of its enhanced activity and its potential therapeutic applications is warranted.

References

C12-iE-DAP for studying host-pathogen interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C12-iE-DAP for Studying Host-Pathogen Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent and specific synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2][3] As an acylated derivative of γ-D-Glu-mDAP (iE-DAP), the minimal peptidoglycan motif recognized by NOD1, this compound offers enhanced cell permeability due to the addition of a 12-carbon lauroyl chain.[1] This modification allows for efficient delivery to the cytosol, making it 100 to 1000 times more potent than its non-acylated counterpart, iE-DAP, in activating the NOD1 signaling pathway.[1] This document provides a comprehensive technical overview of this compound, its mechanism of action, experimental protocols for its use, and its application in the study of host-pathogen interactions.

Core Mechanism of Action

NOD1 is an intracellular pattern recognition receptor (PRR) that recognizes peptidoglycan components from a specific subset of bacteria, primarily Gram-negative bacteria, but also certain Gram-positives like Bacillus subtilis and Listeria monocytogenes.[1] The core recognition motif is the dipeptide D-γ-glutamyl-meso-diaminopimelic acid (iE-DAP).[1][4]

The mechanism of action for this compound is as follows:

  • Cellular Entry: The lipophilic lauroyl (C12) group facilitates the passage of iE-DAP across the host cell membrane into the cytoplasm.[1]

  • NOD1 Recognition: In the cytosol, the iE-DAP portion of the molecule is recognized by the leucine-rich repeat (LRR) domain of the NOD1 protein.[1]

  • Signal Transduction Cascade: Ligand binding induces oligomerization of NOD1 and recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[1] This interaction, mediated by CARD-CARD homophilic interactions, leads to the ubiquitination of RIPK2, which then acts as a scaffold to recruit other signaling proteins.[1]

  • Downstream Activation: The formation of this complex activates the TAK1 and IKK complexes, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) and the transcription factor Nuclear Factor-kappa B (NF-κB).[1]

  • Inflammatory Response: Activated NF-κB and other transcription factors translocate to the nucleus, inducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and other immune effectors.[1][5][6]

Signaling Pathway Diagram

G cluster_outside Extracellular/Bacteria cluster_inside Host Cell Cytoplasm cluster_nucleus Nucleus PGN Peptidoglycan (PGN) (Gram-Negative Bacteria) C12 This compound PGN->C12 mimics NOD1 NOD1 C12->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex RIPK2->IKK MAPK MAPKs TAK1->MAPK activates NFkB NF-κB IKK->NFkB activates Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) Transcription->Cytokines results in

Caption: Signaling pathway initiated by this compound activation of NOD1.

Quantitative Data

The following table summarizes key quantitative parameters related to the use of this compound.

ParameterDescriptionTypical Range/ValueCell System/Assay
Potency Relative activity compared to iE-DAP.100 - 1000x more potentHEK-Blue™ NOD1 cells
Working Concentration Recommended concentration for in vitro cell stimulation.10 ng/mL - 10 µg/mLVarious cell lines
NF-κB Activation Concentration for robust NF-κB reporter gene activation.~100 nMHEK-Blue™ NOD1 cells[7]
Cytokine Induction (IL-8) Concentration range for inducing IL-8 secretion.2 µM - 50 µMTHP-1 cells[5]
Synergistic Activity Concentration used with LPS to potentiate TNF-α production.10 µMTHP-1 cells[5]

Experimental Protocols

Protocol 1: In Vitro NOD1 Activation using Reporter Cells

Objective: To quantify the NOD1-agonistic activity of this compound by measuring the activation of an NF-κB-inducible reporter gene.

Materials:

  • HEK-Blue™ hNOD1 cells (InvivoGen) or equivalent, which stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter under the control of an NF-κB-inducible promoter.

  • HEK-Blue™ Detection medium (InvivoGen) or equivalent substrate for SEAP.

  • This compound (InvivoGen, MedChemExpress).[3][7]

  • Sterile, endotoxin-free DMSO for stock solution preparation.

  • Complete cell culture medium (e.g., DMEM, 10% FBS, Pen-Strep).

  • 96-well flat-bottom cell culture plates.

  • Spectrophotometer or plate reader (620-655 nm).

Methodology:

  • Cell Seeding: Plate HEK-Blue™ hNOD1 cells at a density of ~5 x 10⁴ cells/well (180 µL) in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).[1] Create serial dilutions in complete cell culture medium to achieve final desired concentrations (e.g., 0.01 ng/mL to 1000 ng/mL).

  • Cell Stimulation: Add 20 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with equivalent DMSO concentration) and a positive control if available.

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[7]

  • SEAP Detection:

    • Add 20 µL of the cell supernatant to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ or a similar SEAP detection reagent to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the optical density (OD) at ~630 nm.

  • Data Analysis: Subtract the OD of the blank (unstimulated cells) from all other values. Plot the OD values against the concentration of this compound to generate a dose-response curve.

Protocol 2: Cytokine Secretion Assay in Immune Cells

Objective: To measure the production of pro-inflammatory cytokines (e.g., IL-8, TNF-α) from immune cells following stimulation with this compound.

Materials:

  • THP-1 monocytes or other relevant immune cells (e.g., primary macrophages).

  • Cell culture medium (e.g., RPMI-1640, 10% FBS, Pen-Strep).

  • This compound.

  • Lipopolysaccharide (LPS) as a positive control for TLR4 stimulation or for synergy studies.[5]

  • 24-well or 96-well cell culture plates.

  • ELISA kits for the specific cytokines of interest (e.g., human IL-8, human TNF-α).

Methodology:

  • Cell Seeding: Plate THP-1 cells (or other cells) at an appropriate density (e.g., 5 x 10⁵ cells/mL) in culture plates. For THP-1 monocytes, differentiation into macrophage-like cells with PMA is optional but may enhance responsiveness.

  • Stimulation:

    • For direct stimulation, treat cells with a dose-range of this compound (e.g., 2 µM to 50 µM).[5]

    • For synergy studies, pre-treat cells with a low dose of LPS (e.g., 1 ng/mL) before or concurrently with this compound (e.g., 10 µM).[5][8]

    • Include an unstimulated control and a vehicle control.

  • Incubation: Incubate the cells for a defined period, typically 6 to 24 hours, at 37°C in a 5% CO₂ incubator.[8]

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant. Store at -20°C or -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of the target cytokine(s) in the supernatant using ELISA kits, following the manufacturer’s protocol precisely.

  • Data Analysis: Generate bar graphs comparing cytokine concentrations across different treatment conditions. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Experimental Workflow Diagram

G cluster_endpoints Endpoint Analysis Start Hypothesis: This compound modulates host response to pathogen Cell_Selection Select Cell Model (e.g., HEK293-hNOD1, THP-1, Primary Macrophages) Start->Cell_Selection Stimulation Stimulate with this compound (Dose-Response / Time-Course) Cell_Selection->Stimulation Incubation Incubate (6-24 hours) Stimulation->Incubation Reporter Reporter Assay (SEAP/Luc) Measures NF-κB activity Incubation->Reporter ELISA ELISA / CBA Measures Cytokine Secretion Incubation->ELISA qPCR RT-qPCR Measures Gene Expression Incubation->qPCR WB Western Blot Measures Protein Phosphorylation Incubation->WB Analysis Data Analysis & Interpretation Reporter->Analysis ELISA->Analysis qPCR->Analysis WB->Analysis Conclusion Conclusion on Host-Pathogen Interaction Mechanism Analysis->Conclusion

Caption: General experimental workflow for studying host-pathogen interactions using this compound.

Applications in Drug Development and Research

  • Dissecting Innate Immunity: this compound's specificity allows for the precise interrogation of the NOD1 pathway's role in bacterial recognition and the subsequent immune response.[1]

  • Pathogen Evasion Mechanisms: Researchers can study how pathogens avoid or suppress NOD1 signaling, providing insights into microbial virulence strategies.

  • Screening for NOD1 Inhibitors: this compound can be used as a stable, potent stimulus in high-throughput screening assays to identify novel antagonists of the NOD1 pathway, such as ML130, for treating inflammatory diseases.[9][10]

  • Vaccine Adjuvant Development: As a defined immunostimulant, this compound and its derivatives are being explored for their potential as adjuvants to enhance vaccine efficacy.

References

The Immunomodulatory Landscape of C12-iE-DAP: A Technical Guide to its Impact on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist of Nucleotide-binding Oligomerization Domain 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. As an acylated derivative of γ-D-Glu-mDAP (iE-DAP), a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria, this compound exhibits significantly enhanced potency in activating NOD1 signaling pathways. This activation triggers a cascade of downstream events, culminating in the production of a variety of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the effects of this compound on cytokine production, offering quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development investigating the immunomodulatory properties of NOD1 agonists.

Introduction to this compound and NOD1 Signaling

This compound is a powerful tool for studying the intricacies of the NOD1 signaling pathway. Its lipophilic lauroyl group facilitates its entry into the cytoplasm, where it is recognized by the leucine-rich repeat (LRR) domain of NOD1.[1] This recognition event initiates a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2), also known as RICK.[1] The subsequent activation of RIPK2 is a critical juncture, leading to the activation of downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways ultimately drive the transcription and secretion of a host of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][2]

Quantitative Effects of this compound on Cytokine Production

The potency of this compound in inducing cytokine production has been demonstrated in various in vitro models. The following tables summarize the quantitative data on the effects of this compound on the secretion of key pro-inflammatory cytokines in the human monocytic cell line, THP-1, and provides reference data from a study using the related compound iE-DAP in bovine mammary epithelial cells (BMECs).

Table 1: Effect of this compound on Cytokine Production in THP-1 Cells [2][3]

CytokineThis compound Concentration (µM)Incubation Time (hours)Cytokine Level (pg/mL) - Mean ± SDFold Increase vs. Control
IL-8 220~1500 ± 200Significant
1020~3500 ± 300Significant
5020~5000 ± 400Significant
TNF-α 1020Not substantial by itself-
TNF-α (in synergy with LPS 1 ng/mL) 1020Significantly potentiatedSignificant

Note: Data is estimated from graphical representations in the cited literature. "Significant" indicates a statistically significant increase compared to unstimulated controls as reported in the source.

Table 2: Reference Data - Effect of iE-DAP on Cytokine Production in Bovine Mammary Epithelial Cells (BMECs) [4]

CytokineiE-DAP Concentration (ng/mL)Incubation Time (hours)Cytokine Release (pg/mL) - Approx.
IL-1β 1012~150
10012~200
100012~250
IL-6 10012~250
100012~350
IL-8 10012~2000
100012~3000

Note: This data is for the related, less potent compound iE-DAP and in a different cell type, provided here for comparative purposes.

Signaling Pathways Activated by this compound

The primary signaling pathway initiated by this compound is the NOD1 pathway, leading to the activation of NF-κB and MAPKs. The following diagram illustrates this intricate process.

NOD1_Signaling_Pathway cluster_extracellular Cytoplasm cluster_intracellular cluster_nucleus Nucleus C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Binds to LRR domain RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 Recruits IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates MAPK_pathway MAPK Pathway (JNK, p38, ERK) TAK1->MAPK_pathway Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus AP1 AP-1 MAPK_pathway->AP1 Activates AP1_nucleus AP-1 AP1->AP1_nucleus Translocates Gene_transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_transcription AP1_nucleus->Gene_transcription Cytokine_release Cytokine Release (TNF-α, IL-6, IL-8) Gene_transcription->Cytokine_release

NOD1 Signaling Pathway leading to Cytokine Production.

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the effect of this compound on cytokine production.

Cell Culture and Differentiation of THP-1 Macrophages
  • Cell Line Maintenance: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Differentiation into Macrophages:

    • Seed THP-1 monocytes at a density of 5 x 10⁵ cells/mL in a 24-well plate.

    • Induce differentiation by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

    • Incubate for 48-72 hours. Differentiated macrophages will become adherent.

    • After incubation, gently aspirate the PMA-containing medium and wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Add fresh, PMA-free complete RPMI-1640 medium and allow the cells to rest for 24 hours before stimulation.

This compound Stimulation and Supernatant Collection
  • Preparation of this compound: Prepare a stock solution of this compound in sterile, endotoxin-free water or DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).

  • Cell Stimulation:

    • Remove the resting medium from the differentiated THP-1 macrophages.

    • Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • For synergy experiments, co-stimulate cells with this compound and a TLR agonist like Lipopolysaccharide (LPS) (e.g., 1 ng/mL).

    • Incubate the cells for a specified period, typically 20-24 hours, at 37°C and 5% CO₂.[3]

  • Supernatant Collection:

    • After incubation, carefully collect the cell culture supernatants from each well.

    • Centrifuge the supernatants at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells or debris.

    • Transfer the clarified supernatants to fresh microcentrifuge tubes and store at -80°C until cytokine analysis.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
  • ELISA Principle: A sandwich ELISA is a highly sensitive method for quantifying specific cytokines. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.

  • Procedure:

    • Use commercially available ELISA kits for human TNF-α, IL-6, IL-8, and IL-1β, and follow the manufacturer's instructions precisely.

    • Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add standards (recombinant cytokines of known concentrations) and the collected cell culture supernatants to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Following a final incubation and wash, add the substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of the cytokines in the experimental samples.

    • Express the results in pg/mL or ng/mL.

Experimental Workflow Visualization

The following diagram provides a visual representation of the experimental workflow for assessing this compound-induced cytokine production.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis start Start: THP-1 Monocytes culture Culture in RPMI-1640 + 10% FBS start->culture differentiate Differentiate with PMA (50-100 ng/mL, 48-72h) culture->differentiate rest Wash and Rest (24h) differentiate->rest stimulate Stimulate Macrophages (20-24h) rest->stimulate prepare_stim Prepare this compound dilutions prepare_stim->stimulate collect_supernatant Collect & Clarify Supernatants stimulate->collect_supernatant store Store at -80°C collect_supernatant->store elisa Perform ELISA for TNF-α, IL-6, IL-8, IL-1β store->elisa data_analysis Data Analysis: Standard Curve & Concentration Calculation elisa->data_analysis end End: Quantified Cytokine Levels data_analysis->end

References

The Role of C12-iE-DAP in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of C12-iE-DAP, a potent synthetic agonist of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), in the initiation and propagation of inflammatory responses. This compound, an acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), serves as a powerful tool for investigating the intricacies of innate immunity. This document details the molecular mechanisms, signaling pathways, and cellular consequences of NOD1 activation by this compound. Furthermore, it presents quantitative data on its inflammatory effects, detailed experimental protocols for its study, and visual diagrams of the key pathways and workflows to facilitate a comprehensive understanding for researchers in immunology and drug development.

Introduction to this compound and NOD1 Signaling

This compound is a synthetic derivative of iE-DAP, a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1][2] The addition of a lauroyl (C12) group to the glutamic acid residue of iE-DAP significantly enhances its potency as a NOD1 agonist, stimulating the receptor at concentrations 100- to 1000-fold lower than its parent molecule, iE-DAP.[1]

NOD1 is an intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune system by detecting these bacterial-derived peptidoglycan motifs.[1] Upon binding of this compound in the cytoplasm, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[1][2] This interaction, mediated by their respective caspase activation and recruitment domains (CARD), is a critical step in the downstream signaling cascade.

The activation of RIPK2 initiates a series of events, including its polyubiquitination, which serves as a scaffold for the recruitment of other signaling complexes. This ultimately leads to the activation of two major pro-inflammatory signaling pathways: the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[1] The activation of these pathways results in the transcription and subsequent secretion of a variety of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), which orchestrate the inflammatory response.[1]

Signaling Pathway of this compound-Mediated NOD1 Activation

The signaling cascade initiated by this compound is a well-defined process that leads to a robust inflammatory response. The key steps are visualized in the diagram below.

C12_iE_DAP_Signaling_Pathway This compound/NOD1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Binds to RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits & Activates TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activates IKK_complex IKK Complex (α, β, γ) RIPK2->IKK_complex Activates TAK1_complex->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1_complex->MAPK_pathway IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB Releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression MAPK_pathway->Gene_expression Activates Transcription Factors NFkB_nucleus->Gene_expression Promotes Transcription Cytokines Cytokines & Chemokines (TNF-α, IL-6, IL-8) Gene_expression->Cytokines THP1_Stimulation_Workflow THP-1 Stimulation and ELISA Workflow cluster_cell_culture Cell Culture & Seeding cluster_stimulation Stimulation cluster_elisa Cytokine Quantification (ELISA) Culture_THP1 Culture THP-1 cells in RPMI-1640 + 10% FBS Seed_plate Seed THP-1 cells at 1x10^6 cells/mL in a 24-well plate Culture_THP1->Seed_plate Prepare_C12 Prepare this compound dilutions in culture medium Add_C12 Add this compound to wells Prepare_C12->Add_C12 Incubate Incubate for 20 hours at 37°C, 5% CO2 Add_C12->Incubate Collect_supernatant Collect cell culture supernatants Incubate->Collect_supernatant Centrifuge Centrifuge to remove cell debris Collect_supernatant->Centrifuge Perform_ELISA Perform ELISA for IL-8/TNF-α according to manufacturer's protocol Centrifuge->Perform_ELISA Read_plate Read absorbance at 450 nm Perform_ELISA->Read_plate Analyze_data Calculate cytokine concentrations Read_plate->Analyze_data

References

The Role of C12-iE-DAP in Fueling Cancer Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of C12-iE-DAP, a potent NOD1 agonist, in promoting cancer metastasis. Recent research has identified the activation of the pattern recognition receptor NOD1 by this compound as a critical step in augmenting the metastatic potential of cancer cells, particularly in colorectal cancer. This document outlines the underlying molecular mechanisms, presents key quantitative data from preclinical studies, provides detailed experimental protocols for investigation, and visualizes the core signaling pathways and experimental workflows.

Introduction: NOD1 Activation and Cancer Metastasis

The nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor integral to the innate immune system. It recognizes specific components of bacterial peptidoglycan, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP). This compound is a synthetic acylated derivative of iE-DAP that exhibits 100- to 1000-fold greater potency in activating NOD1.[1] While the role of NOD1 in inflammation and host defense is well-established, emerging evidence implicates its activation in the progression of cancer.

Studies have demonstrated that NOD1 is highly expressed in human colorectal cancer (CRC) and that its elevated expression is associated with poorer overall survival.[2][3][4] The activation of NOD1 in cancer cells by its ligands, such as this compound, has been shown to enhance cancer cell adhesion, migration, and ultimately, metastasis.[2][5][6][7] This guide will delve into the specifics of this pro-metastatic mechanism.

Mechanism of Action: The this compound-NOD1-p38 MAPK Axis

This compound, upon entering the cytoplasm of a cancer cell, binds to and activates NOD1. This ligand-receptor interaction initiates a downstream signaling cascade. While the NF-κB pathway is a known downstream target of NOD1, in the context of colorectal cancer metastasis, the p38 mitogen-activated protein kinase (MAPK) pathway appears to be predominantly activated.[2][3][6][7]

Activation of the p38 MAPK pathway by this compound stimulation leads to a significant increase in the phosphorylation of p38. This signaling event culminates in the augmentation of cellular processes that are hallmarks of metastasis, including increased adhesion to extracellular matrix components and enhanced cell migration.[2][8] The specificity of this pathway has been confirmed through the use of the NOD1-specific inhibitor ML130, which effectively abrogates the pro-metastatic effects induced by this compound.[2][6]

Signaling Pathway Diagram

C12_iE_DAP_Signaling cluster_cell Cancer Cell This compound This compound NOD1 NOD1 This compound->NOD1 Activates p38 MAPK p38 MAPK NOD1->p38 MAPK Activates Phospho-p38 Phospho-p38 p38 MAPK->Phospho-p38 Phosphorylation Metastatic Processes Enhanced Adhesion & Migration Phospho-p38->Metastatic Processes Promotes ML130 ML130 (Inhibitor) ML130->NOD1 Inhibits

Caption: this compound/NOD1 signaling pathway promoting cancer metastasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on cancer metastasis.

Table 1: In Vitro Effects of this compound on Cancer Cell Function
Cell LineAssayTreatmentConcentrationResultFold Change vs. Controlp-valueReference
HT29 (Human Colon Cancer)AdhesionThis compound2,000 ng/mLIncreased Adhesion~2-fold< 0.0001[4]
HT29 (Human Colon Cancer)AdhesionThis compound + ML1302,000 ng/mL + 10 µmol/LAdhesion abrogated~1-fold< 0.0001[4]
HT29 (Human Colon Cancer)MigrationThis compound2,000 ng/mLIncreased Migration~2-fold-[8]
HT29 (Human Colon Cancer)MigrationThis compound + ML1302,000 ng/mL + 10 µmol/LMigration attenuated--[8]
Table 2: In Vivo Effects of this compound on Colon Cancer Metastasis
Animal ModelCell LineTreatment of CellsOutcome MeasuredResult (Mean ± SEM)p-value vs. ControlReference
C57BL6 MiceMC38 (Murine Colon Cancer)DMSO (Vehicle Control)Hepatic Surface Nodules3 ± 1-[6]
C57BL6 MiceMC38 (Murine Colon Cancer)This compoundHepatic Surface Nodules37 ± 70.0279[6]
C57BL6 MiceMC38 (Murine Colon Cancer)This compound + ML130Hepatic Surface Nodules14 ± 8-[6]
Table 3: Effect of this compound on p38 MAPK Phosphorylation
Cell LineTreatmentConcentrationTimeResultFold Increase vs. Controlp-valueReference
HT29 (Human Colon Cancer)This compoundup to 2,000 ng/mL-Dose-dependent increase in p38 phosphorylationup to 7-fold0.0007[2]
HT29 (Human Colon Cancer)This compound-up to 80 minTime-dependent increase in p38 phosphorylation-< 0.0001[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's role in cancer metastasis.

In Vitro Cell Adhesion Assay

This protocol is for assessing the adhesion of cancer cells to extracellular matrix components.

  • Plate Coating: Coat 96-well plates with extracellular matrix proteins (e.g., collagen I, collagen IV, or fibronectin) and incubate overnight at 4°C.

  • Cell Preparation: Culture cancer cells (e.g., HT29) to sub-confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.

  • Treatment: Treat the cells with this compound (e.g., 2,000 ng/mL), a vehicle control (e.g., DMSO), or a combination of this compound and a NOD1 inhibitor like ML130 (e.g., 10 µmol/L) for a specified duration (e.g., 60 minutes).

  • Cell Labeling: Label the treated cells with a fluorescent dye (e.g., Calcein AM).

  • Adhesion: Seed the labeled cells onto the pre-coated 96-well plates and incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

Transwell Migration and Invasion Assay

This protocol is for evaluating the migratory and invasive potential of cancer cells.

  • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a layer of Matrigel. For migration assays, no coating is necessary.

  • Cell Preparation: Culture and starve cancer cells as described in the adhesion assay protocol.

  • Treatment: Resuspend the starved cells in serum-free medium containing the desired treatments (this compound, vehicle, or this compound + ML130).

  • Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

  • Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

  • Quantification: Count the number of stained cells in multiple fields of view under a microscope.

In Vivo Metastasis Model (Intrasplenic Injection)

This protocol describes an experimental model to assess liver metastasis.

  • Cell Preparation: Culture murine colon cancer cells (e.g., MC38) and treat them with this compound, vehicle, or this compound + ML130 as previously described.

  • Anesthesia: Anesthetize the recipient mice (e.g., C57BL6) using an appropriate anesthetic.

  • Surgical Procedure: Make a small incision in the left flank of the mouse to expose the spleen.

  • Injection: Slowly inject the treated cancer cell suspension (e.g., 1 x 10^6 cells in 100 µL PBS) into the spleen using a small gauge needle.[9][10]

  • Splenectomy: To prevent the growth of a primary tumor in the spleen, perform a splenectomy a few minutes after the injection.

  • Monitoring: Monitor the health of the animals.

  • Endpoint Analysis: After a predetermined period (e.g., 21 days), euthanize the mice and harvest the livers.[2]

  • Quantification: Count the number of metastatic nodules on the surface of the liver.

Experimental Workflow Diagram

InVivo_Workflow Start Start Cell_Culture Culture MC38 Colon Cancer Cells Start->Cell_Culture Treatment Treat cells with: - Vehicle (DMSO) - this compound - this compound + ML130 Cell_Culture->Treatment Injection Intrasplenic Injection into C57BL6 Mice Treatment->Injection Splenectomy Perform Splenectomy Injection->Splenectomy Incubation Incubate for 21 Days Splenectomy->Incubation Necropsy Euthanize Mice and Harvest Livers Incubation->Necropsy Quantification Count Hepatic Metastatic Nodules Necropsy->Quantification End End Quantification->End

Caption: Workflow for the in vivo metastasis assay via intrasplenic injection.

Western Blotting for p38 MAPK Phosphorylation

This protocol is for detecting the activation of the p38 MAPK pathway.

  • Cell Culture and Treatment: Culture cancer cells (e.g., HT29) and treat with this compound at various concentrations and for different time points. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control like GAPDH or β-actin.

Conclusion and Future Directions

The evidence strongly suggests that this compound-mediated activation of NOD1 plays a significant role in promoting cancer metastasis, particularly in colorectal cancer, through the p38 MAPK signaling pathway. This makes the NOD1 receptor a potential therapeutic target for the prevention or treatment of metastatic disease. The NOD1 inhibitor ML130 has shown efficacy in attenuating these pro-metastatic effects in preclinical models.

Future research should focus on further elucidating the downstream effectors of the p38 MAPK pathway in this context and exploring the therapeutic potential of more potent and specific NOD1 inhibitors in a wider range of cancer types. Additionally, understanding the interplay between NOD1 signaling in cancer cells and the tumor microenvironment will be crucial for developing effective anti-metastatic therapies. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at advancing our understanding of this critical pathway in cancer progression.

References

Methodological & Application

Application Notes and Protocols for C12-iE-DAP in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent and specific synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1] As an acylated derivative of γ-D-Glu-mDAP (iE-DAP), this compound mimics a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1] Its lipophilic nature enhances its ability to cross the cell membrane, making it a more potent activator of NOD1 than its non-acylated counterpart, iE-DAP, with effective concentrations being 100 to 1000-fold lower.[1] Upon recognition by NOD1 in the cytoplasm, this compound initiates a signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[1][2] This makes this compound a valuable tool for studying innate immunity, NOD1 signaling pathways, and for the development of novel immunomodulatory drugs and vaccine adjuvants.

Physicochemical Properties and Storage

PropertyValue
Synonyms Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid
Molecular Formula C₂₄H₄₃N₃O₈
Molecular Weight 501.61 g/mol
Appearance White lyophilized pellet
Solubility 1 mg/ml in DMSO or methanol
Storage Store at -20°C. Avoid repeated freeze-thaw cycles.
Purity Absence of bacterial contamination (e.g., lipoproteins and endotoxins) confirmed using HEK-Blue™ TLR2 and HEK-Blue™ TLR4 cells.[1]
Working Concentration 10 ng/ml - 10 µg/ml

Mechanism of Action: The NOD1 Signaling Pathway

This compound acts as a molecular trigger for the NOD1 signaling pathway. Once inside the cell, it is recognized by the leucine-rich repeat (LRR) domain of the cytosolic NOD1 protein. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK) through a CARD-CARD homophilic interaction.[1] Activated RIP2 then mediates the ubiquitination of NEMO/IKKγ, which in turn leads to the activation of the IKK complex. The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.[1][3] Additionally, activated RIP2 can recruit TAK1, leading to the activation of the MAPK pathway.[1]

NOD1_Signaling_Pathway This compound Induced NOD1 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int Cellular Uptake NOD1 NOD1 C12-iE-DAP_int->NOD1 Binds RIP2 RIP2/RICK NOD1->RIP2 Recruits IKK_complex IKK Complex (IKKα/β/γ) RIP2->IKK_complex Activates TAK1 TAK1 RIP2->TAK1 Recruits & Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates MAPK MAPK Pathway TAK1->MAPK Activates Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-8) NF-κB_nucleus->Pro-inflammatory_Genes Induces Transcription

Caption: this compound activates the NOD1 signaling cascade.

Experimental Protocols

I. General Workflow for Cell Stimulation and Analysis

The following diagram outlines a general workflow for studying the effects of this compound on cultured cells.

Experimental_Workflow General Experimental Workflow for this compound Stimulation cluster_analysis Analysis Examples Cell_Culture 1. Cell Culture (e.g., THP-1, A549, HEK293) Cell_Seeding 2. Cell Seeding (Plate and allow to adhere/stabilize) Cell_Culture->Cell_Seeding Stimulation 3. Stimulation (Add this compound at desired concentrations) Cell_Seeding->Stimulation Incubation 4. Incubation (Specified time, e.g., 6-24 hours) Stimulation->Incubation Harvesting 5. Sample Harvesting (Collect supernatant and/or cell lysates) Incubation->Harvesting Downstream_Analysis 6. Downstream Analysis Harvesting->Downstream_Analysis ELISA Cytokine Quantification (ELISA) Downstream_Analysis->ELISA qPCR Gene Expression (qRT-PCR) Downstream_Analysis->qPCR Western_Blot Protein Analysis (Western Blot) Downstream_Analysis->Western_Blot Reporter_Assay NF-κB Reporter Assay Downstream_Analysis->Reporter_Assay

References

Application Notes and Protocols: C12-iE-DAP Working Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1][2] As an acylated derivative of γ-D-Glu-mDAP (iE-DAP), the minimal peptidoglycan motif recognized by NOD1, this compound exhibits significantly higher potency, stimulating NOD1 at concentrations 100- to 1000-fold lower than iE-DAP.[1] It is a valuable tool for studying the activation of innate immune responses, particularly the signaling pathways involved in the recognition of bacterial components.[1][3] This document provides detailed protocols for the preparation of this compound working solutions and its application in cellular assays.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Synonyms Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid[1]
Molecular Formula C₂₄H₄₃N₃O₈[1]
Molecular Weight 501.61 g/mol [1]
Appearance Lyophilized solid[1]
Solubility 1 mg/mL in DMSO or methanol (B129727)[1]
Storage Store at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1]

Table 2: Recommended Working Concentrations for Cellular Assays

Cell LineApplicationWorking ConcentrationReference
HEK-Blue™ NOD1NOD1 activation (NF-κB reporter assay)10 ng/mL - 10 µg/mL[1]
THP-1Cytokine (IL-8, TNF-α) release2 µM - 50 µM[4]
A549-Dual™NF-κB and ISRE pathway activationNot specified, but used for significant activation[5]
Bovine Mammary Epithelial Cells (BMECs)Inflammatory response and tight junction disruption10 ng/mL - 10,000 ng/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol describes the reconstitution of lyophilized this compound to create a stock solution.

Materials:

  • This compound (lyophilized)

  • Dimethyl sulfoxide (B87167) (DMSO) or Methanol, sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Carefully open the vial and add the appropriate volume of sterile DMSO or methanol to achieve a final concentration of 1 mg/mL. For example, to a 1 mg vial of this compound, add 1 mL of DMSO.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the lyophilized powder is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cellular Assays

This protocol details the dilution of the stock solution to the final working concentration for cell-based experiments.

Materials:

  • 1 mg/mL this compound stock solution

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 1 mg/mL this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often convenient to prepare an intermediate dilution from the stock solution. For example, dilute the 1 mg/mL stock 1:100 in sterile cell culture medium to create a 10 µg/mL intermediate solution.

  • Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution in the appropriate volume of cell culture medium.

    • Example for a 100 ng/mL working solution:

      • From a 10 µg/mL intermediate solution, perform a 1:100 dilution (e.g., add 10 µL of the 10 µg/mL solution to 990 µL of cell culture medium).

      • From a 1 mg/mL stock solution, perform a 1:10,000 dilution.

  • Application to Cells: Add the prepared working solution to your cell cultures as per your experimental design. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

Mandatory Visualizations

Signaling Pathway

C12_iE_DAP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int cellular uptake NOD1 NOD1 C12-iE-DAP_int->NOD1 binds RIP2 RIP2 (RICK) NOD1->RIP2 recruits IKK_complex IKKα IKKβ IKKγ RIP2->IKK_complex activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) RIP2->MAPK_pathway activates IkB IκB IKK_complex->IkB phosphorylates NFkB_complex p65 p50 NFkB_translocation p65 p50 NFkB_complex->NFkB_translocation translocates IkB->NFkB_complex releases AP1 AP-1 MAPK_pathway->AP1 activates AP1_translocation AP-1 AP1->AP1_translocation translocates DNA DNA NFkB_translocation->DNA binds AP1_translocation->DNA binds Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-8) DNA->Cytokines transcription

Caption: this compound signaling pathway via NOD1 activation.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized This compound in DMSO (1 mg/mL Stock) Aliquot Aliquot Stock Solution Reconstitute->Aliquot Store Store at -20°C Aliquot->Store Prepare_Working Prepare Working Solution in Cell Culture Medium Store->Prepare_Working On day of experiment Treat_Cells Treat Cells with This compound Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., ELISA, Reporter Assay, qPCR) Incubate->Assay Analyze_Data Analyze and Interpret Data Assay->Analyze_Data

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols for THP-1 Cell Stimulation with C12-iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-iE-DAP, a synthetic acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), is a potent and specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1] Activation of NOD1 by this compound in immune cells, such as the human monocytic cell line THP-1, triggers a signaling cascade that results in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines like Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This makes this compound an invaluable tool for studying NOD1 signaling, innate immunity, and for the screening and development of novel immunomodulatory drugs.

These application notes provide a comprehensive guide to utilizing this compound for the stimulation of THP-1 cells, including optimal concentrations, detailed experimental protocols, and an overview of the underlying signaling pathways.

Data Presentation: Quantitative Summary of this compound Stimulation on THP-1 Cells

The following tables summarize the dose-dependent effects of this compound on cytokine production in THP-1 cells based on published studies.

Table 1: Dose-Response of this compound on IL-8 Production in THP-1 Cells

This compound ConcentrationIncubation TimeObserved Effect on IL-8 SecretionReference
2 µM20 hoursDose-dependent increase[2][3]
10 µM20 hoursSignificant dose-dependent increase[2][3]
50 µM20 hoursContinued dose-dependent increase[2]

Table 2: Dose-Response of this compound on TNF-α Production in THP-1 Cells

This compound ConcentrationIncubation TimeCo-stimulantObserved Effect on TNF-α SecretionReference
2 µM20 hoursNoneMinimal increase[2]
10 µM20 hoursNoneMinimal increase[2]
10 µM20 hoursLPS (1 ng/mL)Significant potentiation of TNF-α production[2][3]

Note: this compound alone is a weak inducer of TNF-α in THP-1 cells but synergizes with TLR4 agonists like Lipopolysaccharide (LPS) to significantly enhance TNF-α secretion.[2][3]

Mandatory Visualizations

Signaling Pathway

C12_iE_DAP_Signaling_Pathway This compound Signaling Pathway in THP-1 Cells cluster_cytoplasm Cytoplasm C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 binds RIP2 RIP2 (RICK) NOD1->RIP2 recruits & activates IKK_complex IKK Complex RIP2->IKK_complex activates MAPK MAPK RIP2->MAPK activates NFkB NF-κB IKK_complex->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) Nucleus->Cytokines gene transcription

Caption: this compound activates the NOD1 signaling pathway.

Experimental Workflow

Experimental_Workflow Experimental Workflow for THP-1 Stimulation start Start culture_thp1 Culture THP-1 Monocytes start->culture_thp1 differentiate Differentiate with PMA (e.g., 5-100 ng/mL, 24-72h) culture_thp1->differentiate rest Resting Period (24h in fresh media) differentiate->rest stimulate Stimulate with this compound (e.g., 2-50 µM, 20h) rest->stimulate collect Collect Supernatant stimulate->collect measure Measure Cytokines (ELISA, CBA) collect->measure end End measure->end

Caption: Workflow for THP-1 differentiation and stimulation.

Experimental Protocols

THP-1 Cell Culture and Differentiation

This protocol describes the steps to culture and differentiate THP-1 monocytes into macrophage-like cells, which are responsive to NOD1 agonists.

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 24-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • THP-1 Monocyte Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL in a humidified incubator at 37°C with 5% CO2.[4]

  • Differentiation into Macrophage-like Cells:

    • Seed THP-1 monocytes into 6-well or 24-well plates at a density of 1 x 10^6 cells/mL.[2]

    • Add PMA to the culture medium to a final concentration of 5-100 ng/mL. A lower concentration (e.g., 5 ng/mL) is often sufficient to induce stable differentiation without excessive gene upregulation.[5][6]

    • Incubate the cells with PMA for 24 to 72 hours.[7][8] During this time, the cells will adhere to the plate and adopt a macrophage-like morphology.

  • Resting Period:

    • After the differentiation period, gently aspirate the PMA-containing medium.

    • Wash the adherent cells once with sterile PBS.

    • Add fresh, complete RPMI-1640 medium (without PMA) to the wells.

    • Incubate the cells for a resting period of 24 hours before stimulation.[7] This allows the cells to return to a basal state.

Stimulation of Differentiated THP-1 Cells with this compound

This protocol outlines the procedure for stimulating the differentiated THP-1 cells to measure cytokine responses.

Materials:

  • Differentiated and rested THP-1 cells (from Protocol 1)

  • This compound (InvivoGen, tlrl-c12dap)

  • LPS (optional, for co-stimulation studies)

  • Complete RPMI-1640 medium

  • Sterile, endotoxin-free water or DMSO for reconstitution

Protocol:

  • Preparation of this compound:

    • Reconstitute lyophilized this compound in sterile, endotoxin-free water or DMSO to a stock concentration of 1 mg/mL, as recommended by the manufacturer.[1]

    • Prepare serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 2, 10, 50 µM).

  • Cell Stimulation:

    • Aspirate the medium from the rested, differentiated THP-1 cells.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • For co-stimulation experiments, add this compound and LPS (e.g., 1 ng/mL) to the cells simultaneously.[2][3]

    • Include a negative control group with medium only.

    • Incubate the cells for 20 hours at 37°C with 5% CO2.[2][9]

  • Collection of Supernatants:

    • After the incubation period, carefully collect the cell culture supernatants from each well.

    • Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.

    • Transfer the cleared supernatants to fresh tubes and store them at -80°C until cytokine analysis.

Measurement of Cytokine Production

This protocol provides a general guideline for quantifying the levels of secreted cytokines in the collected supernatants.

Materials:

  • Cell culture supernatants (from Protocol 2)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-8 and TNF-α

  • or Cytometric Bead Array (CBA) kits for multiplex cytokine analysis

  • Microplate reader or flow cytometer

Protocol:

  • Quantification by ELISA:

    • Follow the manufacturer's instructions for the specific human IL-8 or TNF-α ELISA kits.

    • Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody and a substrate for colorimetric detection.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

  • Quantification by Cytometric Bead Array (CBA):

    • Follow the manufacturer's protocol for the CBA kit.

    • This method allows for the simultaneous measurement of multiple cytokines from a single sample.

    • The assay involves incubating the supernatants with a mixture of capture beads, each specific for a different cytokine, followed by the addition of a fluorescent detection reagent.

    • Analyze the samples using a flow cytometer. The concentration of each cytokine is determined by the fluorescence intensity of the corresponding bead population.

Concluding Remarks

The protocols and data presented provide a robust framework for investigating the effects of this compound on THP-1 cells. The optimal concentration of this compound for stimulating THP-1 cells typically falls within the range of 2 to 10 µM for significant IL-8 induction.[2][3] For studies involving TNF-α, co-stimulation with a TLR agonist like LPS is recommended to observe a synergistic effect.[2][3] Adherence to these detailed protocols will enable researchers to obtain reliable and reproducible data for advancing the understanding of NOD1-mediated inflammatory responses and for the development of novel therapeutics.

References

Application Notes and Protocols for C12-iE-DAP in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of C12-iE-DAP, a potent NOD1 agonist, in in vivo mouse models. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, facilitating the study of innate immunity and inflammatory responses.

Introduction to this compound

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a synthetic derivative of iE-DAP, the minimal essential peptidoglycan motif recognized by the intracellular pattern recognition receptor, NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1).[1] The addition of a 12-carbon lauroyl chain enhances its cytoplasmic delivery, making it a highly potent activator of NOD1, reportedly 100- to 1000-fold more potent than iE-DAP.[1] this compound is a valuable tool for researchers studying the role of NOD1 in various physiological and pathological processes, including host defense against bacterial pathogens, inflammatory disorders, and immuno-oncology.

Mechanism of Action: The NOD1 Signaling Pathway

Upon entering the cytoplasm, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via CARD-CARD interactions.[2] Activated RIPK2 undergoes polyubiquitination, creating a scaffold for downstream signaling complexes. This ultimately leads to the activation of two major pathways:

  • NF-κB Pathway: The recruitment of the IKK complex (IκB kinase) to polyubiquitinated RIPK2 leads to the phosphorylation and subsequent degradation of IκBα. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and antimicrobial peptides.[2][3][4]

  • MAPK Pathway: RIPK2 also activates the MAPK (Mitogen-Activated Protein Kinase) pathway, including JNK, p38, and ERK. This pathway further contributes to the production of inflammatory mediators.[5][6]

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus C12-iE-DAP_ext This compound C12-iE-DAP_int C12-iE-DAP_int C12-iE-DAP_ext->C12-iE-DAP_int Enters Cell Pro-inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, etc.)

Data Presentation: In Vivo Dosage and Administration

The following table summarizes recommended starting doses for this compound in mice, converted to a mg/kg basis for broader applicability. It is crucial to perform dose-response studies to determine the optimal concentration for your specific mouse strain and experimental model.

Administration RouteDose Range (µ g/mouse )Approximate Dose (mg/kg) for a 20g mouseVehicleApplication
Intraperitoneal (i.p.) 10 - 100 µg0.5 - 5 mg/kgSterile, endotoxin-free saline or PBSSystemic inflammation, cytokine analysis
Intravenous (i.v.) 5 - 50 µg0.25 - 2.5 mg/kgSterile, endotoxin-free saline or PBSRapid systemic response, sepsis models
Subcutaneous (s.c.) 10 - 50 µg0.5 - 2.5 mg/kgSterile, endotoxin-free saline or PBSLocalized inflammation (e.g., paw edema)

Experimental Protocols

The following are detailed protocols for the administration of this compound to mice and subsequent sample collection. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Solution
  • Reconstitution: Aseptically reconstitute lyophilized this compound in sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 1 mg/mL).

  • Working Solution: On the day of injection, dilute the stock solution to the desired final concentration using sterile, endotoxin-free saline or phosphate-buffered saline (PBS). The final DMSO concentration should be kept to a minimum (ideally below 1%) to avoid solvent-induced effects.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in saline or PBS.

Intraperitoneal (i.p.) Injection Protocol

This route is commonly used to induce a systemic inflammatory response.

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Administration: Slowly inject the this compound or vehicle solution. The typical injection volume is 100-200 µL.

  • Post-injection Monitoring: Monitor the animal for any adverse reactions.

Intravenous (i.v.) Injection Protocol

This route provides rapid systemic distribution of this compound.

  • Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.

  • Animal Restraint: Place the mouse in a suitable restrainer.

  • Vein Identification: Identify one of the lateral tail veins.

  • Injection: Using a 27-30 gauge needle, carefully insert the needle into the vein.

  • Administration: Slowly inject the this compound or vehicle solution. The typical injection volume is 50-100 µL.

  • Post-injection Care: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

Subcutaneous (s.c.) Injection Protocol for Paw Edema

This protocol is used to induce a localized inflammatory response.

  • Animal Restraint: Gently restrain the mouse.

  • Injection Site: Inject into the plantar surface of the hind paw.

  • Administration: Using a 30-gauge needle, inject 20-50 µL of the this compound or vehicle solution.

  • Edema Measurement: Measure the paw thickness or volume using a digital caliper or plethysmometer at baseline and various time points post-injection (e.g., 1, 2, 4, 6, 24 hours).

Sample Collection and Analysis

Blood Collection:

  • Time Course: Collect blood samples at various time points post-injection to assess the kinetic profile of cytokine induction. Typical time points include 1, 2, 4, 6, and 24 hours.

  • Method: Blood can be collected via tail vein, saphenous vein, or cardiac puncture (terminal procedure).

  • Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA) for plasma or in serum separator tubes. Centrifuge and store the plasma or serum at -80°C until analysis.

Tissue Collection:

  • Procedure: At the desired endpoint, euthanize the mice and perfuse with cold PBS to remove circulating blood.

  • Harvesting: Harvest relevant tissues (e.g., spleen, liver, lungs, peritoneal lavage fluid) for further analysis.

  • Processing: Tissues can be snap-frozen in liquid nitrogen for protein or RNA analysis or fixed in formalin for histology.

Cytokine Analysis:

  • Methodology: Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in serum, plasma, or tissue homogenates using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

Expected Quantitative Data: A Representative Time Course

The following table provides an example of the expected time course for serum cytokine levels in mice following a single intraperitoneal injection of this compound (1 mg/kg). Note that these values are illustrative and will vary depending on the mouse strain, specific experimental conditions, and the assay used.

Time Post-InjectionSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
0 hours (Baseline) < 20< 15< 10
1 hour 100 - 30050 - 15020 - 50
2 hours 300 - 800200 - 60050 - 150
4 hours 200 - 500400 - 1000100 - 300
6 hours 50 - 150300 - 80050 - 150
24 hours < 50< 100< 30

Experimental Workflow Visualization

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Procedures cluster_analysis Analysis A Reconstitute this compound (Stock Solution) B Prepare Working Solution & Vehicle Control A->B D Administer this compound (i.p., i.v., or s.c.) B->D C Animal Acclimatization C->D E Monitor Animals D->E F Collect Blood/Tissues (Time Course) E->F G Process Samples (Serum, Plasma, Homogenates) F->G H Analyze Cytokines (ELISA, Multiplex) G->H I Data Analysis & Interpretation H->I

References

Application Notes and Protocols for C12-iE-DAP Stimulation of HEK-Blue™ NOD1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the stimulation of HEK-Blue™ NOD1 cells with C12-iE-DAP, a potent synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). These cells are a valuable tool for studying NOD1 signaling, identifying novel agonists or antagonists, and investigating the role of this innate immune receptor in various physiological and pathological processes. The HEK-Blue™ NOD1 cell line is a stable, engineered human embryonic kidney (HEK293) cell line that expresses human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. Activation of NOD1 by a specific ligand, such as this compound, triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. The subsequent expression of SEAP is readily quantifiable, providing a robust and sensitive readout of NOD1 activation.[1]

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a lipophilic derivative of iE-DAP, the minimal peptidoglycan motif recognized by NOD1.[2] The addition of the C12 fatty acid chain enhances its potency, making it a highly effective tool for stimulating the NOD1 pathway.[2]

Data Presentation

The following tables summarize the key characteristics of the reagents and a representative dose-response of HEK-Blue™ NOD1 cells to this compound stimulation.

Table 1: Reagent and Cell Line Specifications

ComponentDescriptionKey Specifications
HEK-Blue™ hNOD1 Cells Human embryonic kidney cells stably co-transfected with human NOD1 and an NF-κB-inducible SEAP reporter gene.[1]Growth Properties: Adherent[1] Reporter: Secreted Embryonic Alkaline Phosphatase (SEAP)[1] Antibiotic Resistance: Blasticidin and Zeocin®[1]
This compound A potent and specific synthetic agonist for human NOD1.[2]Synonyms: Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid[2] Molecular Formula: C₂₄H₄₃N₃O₈[2] Molecular Weight: 501.61 g/mol [2] Working Concentration: 10 ng/mL - 10 µg/mL[2]
QUANTI-Blue™ Solution A colorimetric reagent for the detection and quantification of SEAP activity.[3]Detection Method: Colorimetric (OD at 620-655 nm)[3] Assay Time: 15 minutes to 6 hours[3]

Table 2: Representative Dose-Response of this compound in HEK-Blue™ NOD1 Cells

This compound Concentration (ng/mL)SEAP Activity (Fold Induction over Unstimulated Control)
01.0
0.11.5
13.2
108.5
10015.2
100016.0
1000016.1

Note: This data is representative and may vary depending on experimental conditions. The EC50 for this compound in HEK-Blue™ hNOD1 cells is approximately 3 ng/mL.

Experimental Protocols

I. Cell Culture and Maintenance of HEK-Blue™ NOD1 Cells

Materials:

  • HEK-Blue™ hNOD1 Cells (InvivoGen, cat. no. hkb-hnod1)[1]

  • Growth Medium:

    • DMEM, high glucose (4.5 g/L)[4]

    • 10% heat-inactivated Fetal Bovine Serum (FBS)

    • 2 mM L-glutamine

    • 100 µg/mL Normocin™

    • 50 U/mL penicillin-streptomycin

  • Selective Antibiotics:

    • 10 µg/mL Blasticidin

    • 100 µg/mL Zeocin®

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • Humidified incubator at 37°C with 5% CO₂

Protocol:

  • Thawing Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Gently aspirate the supernatant and resuspend the cell pellet in 5 mL of growth medium (without selective antibiotics for the first passage).

    • Transfer the cell suspension to a T-25 flask.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Cell Passaging:

    • Cells should be passaged when they reach 70-80% confluency. Do not allow cells to become over-confluent.

    • Aspirate the growth medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 1-2 mL of fresh growth medium and detach the cells by gently pipetting up and down. Note: Do not use trypsin as it can damage the cells and affect their responsiveness.

    • Transfer the desired volume of cell suspension to a new flask containing fresh growth medium supplemented with selective antibiotics (Blasticidin and Zeocin®). A split ratio of 1:3 to 1:6 is recommended.

    • Renew the growth medium every 2-3 days.

II. This compound Stimulation of HEK-Blue™ NOD1 Cells

Materials:

  • HEK-Blue™ NOD1 cells cultured as described above.

  • This compound (InvivoGen, cat. no. tlrl-c12dap)[2]

  • Sterile, endotoxin-free water

  • DMSO (for dissolving this compound)

  • Growth medium (without selective antibiotics)

  • 96-well flat-bottom cell culture plates

Protocol:

  • Preparation of this compound Stock Solution:

    • Reconstitute this compound in DMSO to a stock concentration of 1 mg/mL.[2]

    • Further dilute the stock solution in sterile, endotoxin-free water to create working solutions. It is recommended to prepare serial dilutions to generate a dose-response curve.

  • Cell Seeding:

    • Detach HEK-Blue™ NOD1 cells as described for passaging.

    • Resuspend the cells in growth medium (without selective antibiotics) and perform a cell count.

    • Adjust the cell density to 2.5 x 10⁵ cells/mL.

    • Seed 180 µL of the cell suspension (approximately 4.5 x 10⁴ cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in growth medium at a 10x final concentration.

    • Add 20 µL of the this compound dilutions to the appropriate wells of the 96-well plate containing the cells.

    • For the negative control, add 20 µL of growth medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

III. Quantification of SEAP Activity using QUANTI-Blue™ Solution

Materials:

  • Supernatant from stimulated HEK-Blue™ NOD1 cells

  • QUANTI-Blue™ Solution (InvivoGen, cat. no. rep-qbs)[3]

  • 96-well flat-bottom plate for reading

  • Spectrophotometer capable of reading absorbance at 620-655 nm

Protocol:

  • Preparation of QUANTI-Blue™ Solution:

    • Reconstitute the QUANTI-Blue™ powder with sterile, deionized water according to the manufacturer's instructions.[5]

    • Warm the solution to 37°C before use.[5]

  • SEAP Assay:

    • After the 24-hour stimulation period, carefully collect 20 µL of the cell culture supernatant from each well of the stimulation plate and transfer it to a new 96-well flat-bottom plate.[3]

    • Add 180 µL of the pre-warmed QUANTI-Blue™ Solution to each well containing the supernatant.[3]

    • Incubate the plate at 37°C for 1 to 6 hours. The incubation time will depend on the level of SEAP expression. The color change from pink to blue/purple can be monitored visually.[3]

  • Data Acquisition:

    • Measure the optical density (OD) at 620-655 nm using a microplate reader.

    • The results can be expressed as OD values or as fold induction over the unstimulated control.

Visualizations

NOD1 Signaling Pathway

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int Uptake NOD1 NOD1 C12-iE-DAP_int->NOD1 Binds to RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits Ub K63-linked Polyubiquitination RIPK2->Ub Undergoes TAK1 TAK1 Ub->TAK1 Recruits IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IκB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression SEAP Gene Expression NFkB_nuc->Gene_Expression

Caption: this compound activated NOD1 signaling cascade.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Thaw_Cells Thaw & Culture HEK-Blue™ NOD1 Cells Seed_Cells Seed Cells in 96-well Plate (24h incubation) Thaw_Cells->Seed_Cells Prepare_Agonist Prepare this compound Serial Dilutions Stimulate_Cells Stimulate Cells with This compound (24h incubation) Prepare_Agonist->Stimulate_Cells Seed_Cells->Stimulate_Cells Collect_Supernatant Collect Supernatant Stimulate_Cells->Collect_Supernatant Add_QuantiBlue Add QUANTI-Blue™ Solution Collect_Supernatant->Add_QuantiBlue Incubate_Read Incubate (1-6h) & Read OD at 620-655 nm Add_QuantiBlue->Incubate_Read

Caption: Workflow for this compound stimulation assay.

References

Application Note: Measuring IL-8 Secretion in Response to C12-iE-DAP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Interleukin-8 (IL-8), also known as CXCL8, is a crucial chemokine involved in the inflammatory response, primarily responsible for the recruitment and activation of neutrophils and other granulocytes.[1] The production of IL-8 can be initiated by various stimuli, including components of bacterial cell walls. One such component is γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a motif present in the peptidoglycan of most Gram-negative and certain Gram-positive bacteria.[2][3] C12-iE-DAP is a synthetic acylated derivative of iE-DAP that is a potent agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[2] Upon recognition of this compound, NOD1 activates a signaling cascade that results in the production of pro-inflammatory cytokines, including IL-8.[2][4] This application note provides a detailed protocol for the treatment of mammalian cell lines with this compound to induce IL-8 secretion and its subsequent quantification using an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle

The experimental workflow involves stimulating a suitable cell line, such as the human monocytic cell line THP-1 or the human lung epithelial cell line A549, with this compound.[4][5] this compound, being a lipophilic derivative of iE-DAP, can effectively penetrate the cell membrane and bind to cytosolic NOD1. This binding triggers a conformational change in NOD1, leading to the recruitment of the receptor-interacting protein kinase 2 (RIPK2). The subsequent activation of the NF-κB signaling pathway initiates the transcription and translation of the IL-8 gene.[2] The secreted IL-8 is then quantified in the cell culture supernatant using a sandwich ELISA.

Materials and Reagents

  • Cell Lines:

    • THP-1 (human monocytic leukemia)

    • A549 (human lung carcinoma)

    • Other cell lines expressing NOD1 (e.g., colonic epithelial cell lines T84, Caco-2, HT29)[6]

  • Cell Culture Media and Reagents:

    • RPMI-1640 or DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

    • Phosphate Buffered Saline (PBS), sterile

    • Trypsin-EDTA (for adherent cells)

  • Stimulation Reagent:

    • This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid)[2]

  • IL-8 Quantification:

    • Human IL-8 ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)[8][9][10][11][12]

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Microplate reader capable of measuring absorbance at 450 nm

    • Multichannel pipettes and sterile pipette tips

Experimental Protocols

Part 1: Cell Culture and Seeding
  • Cell Line Maintenance: Culture the chosen cell line according to standard protocols. For THP-1 cells, maintain in suspension in RPMI-1640. For A549 or other adherent cells, use appropriate media (e.g., DMEM/F-12) and passage upon reaching 80-90% confluency.[7]

  • Cell Seeding:

    • For THP-1 cells: Seed at a density of 1 x 10^6 cells/mL in a 24-well plate.[4]

    • For adherent cells (e.g., A549): Seed 1 x 10^6 cells in 24-well plates and allow them to adhere and reach 90-95% confluency.[7]

  • Serum Starvation (Optional but Recommended): Prior to stimulation, wash the cells twice with serum-free medium and then incubate in serum-free medium for at least 2 hours.[7] This step reduces background IL-8 levels.

Part 2: this compound Stimulation
  • Reagent Preparation: Prepare a stock solution of this compound in DMSO or methanol (B129727) at a concentration of 1 mg/mL.[2] Further dilute the stock solution in cell culture medium to achieve the desired working concentrations. A typical working concentration range for this compound is 10 ng/mL to 10 µg/mL.[2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.[4]

  • Cell Stimulation:

    • Remove the serum-free medium from the wells.

    • Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO or methanol used for the highest this compound concentration).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.[4][7][13] The optimal incubation time may vary depending on the cell line.

  • Supernatant Collection: After incubation, centrifuge the plates (if using suspension cells) or directly collect the cell culture supernatant from the wells. Store the supernatants at -20°C or -80°C until ready for IL-8 analysis to avoid degradation. Avoid repeated freeze-thaw cycles.[8][10]

Part 3: Quantification of IL-8 by ELISA

The following is a general protocol for a sandwich ELISA. Refer to the specific manufacturer's instructions for the chosen IL-8 ELISA kit for precise details on buffer preparation, incubation times, and volumes.[8][9][10][11][12]

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibodies, as instructed in the kit manual.[9]

  • Standard Curve Preparation: Create a standard curve by performing serial dilutions of the provided IL-8 standard. A typical concentration range for an IL-8 ELISA is 15.6 pg/mL to 1000 pg/mL.[8][9]

  • Assay Procedure:

    • Add 100 µL of the standards, samples (cell culture supernatants), and a blank control to the appropriate wells of the pre-coated microplate.

    • Incubate for 1-2 hours at 37°C or room temperature.[7][8]

    • Aspirate the liquid from each well and wash the plate 3-5 times with the prepared wash buffer.[8][10]

    • Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour at 37°C or room temperature.[8]

    • Aspirate and wash the plate as before.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C or room temperature.[8]

    • Aspirate and wash the plate thoroughly.

    • Add 90-100 µL of TMB substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C or room temperature.[8][9]

    • Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of IL-8 in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the resulting concentration by the dilution factor if the samples were diluted.

Data Presentation

The quantitative data for IL-8 secretion following this compound treatment should be summarized in a clear and structured table for easy comparison.

Table 1: IL-8 Secretion in THP-1 Cells after this compound Treatment

Treatment GroupConcentration (µg/mL)Incubation Time (hours)IL-8 Concentration (pg/mL) ± SDFold Change vs. Control
Vehicle Control02450.2 ± 5.11.0
This compound0.124255.8 ± 15.35.1
This compound1241240.5 ± 89.724.7
This compound10242567.1 ± 154.251.1

Data are representative and should be generated from at least three independent experiments.

Visualizations

Signaling Pathway

C12_iE_DAP_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secreted C12 This compound NOD1 NOD1 C12->NOD1 Enters cell RIPK2 RIPK2 NOD1->RIPK2 Activation IKK_complex IKK Complex RIPK2->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation NFkB_IkB NF-κB (p65/p50) IκB NFkB_IkB->NFkB_p65 Release IL8_gene IL-8 Gene NFkB_p65_nuc->IL8_gene Binds to promoter IL8_mRNA IL-8 mRNA IL8_gene->IL8_mRNA Transcription IL8_protein IL-8 Protein IL8_mRNA->IL8_protein Translation IL8_secretion Secreted IL-8 IL8_protein->IL8_secretion Secretion

Caption: this compound induced IL-8 secretion pathway via NOD1 activation.

Experimental Workflow

experimental_workflow cluster_elisa ELISA Steps start Start: Cell Culture (e.g., THP-1, A549) seed_cells Seed Cells in 24-well Plate start->seed_cells stimulate Stimulate with this compound (18-24 hours) seed_cells->stimulate collect_supernatant Collect Cell Culture Supernatant stimulate->collect_supernatant elisa Perform IL-8 ELISA collect_supernatant->elisa add_samples Add Standards & Samples incubate_detect Incubate with Detection Ab add_samples->incubate_detect incubate_hrp Incubate with Streptavidin-HRP incubate_detect->incubate_hrp add_substrate Add TMB Substrate incubate_hrp->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze_data Analyze Data & Calculate IL-8 Concentration read_plate->analyze_data end End: Report Results analyze_data->end

Caption: Workflow for measuring this compound-induced IL-8 secretion.

References

Application Notes and Protocols for C12-iE-DAP and LPS Co-stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the co-stimulation of innate immune cells with the NOD1 agonist C12-iE-DAP and the TLR4 agonist Lipopolysaccharide (LPS). This protocol is designed to induce a synergistic inflammatory response, which can be applied in various research and drug development contexts, such as studying inflammatory signaling pathways, screening for anti-inflammatory compounds, and investigating the mechanisms of innate immune synergy.

Introduction

This compound is a potent synthetic agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor (PRR) that recognizes components of bacterial peptidoglycan.[1] Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a classical agonist for Toll-like Receptor 4 (TLR4), a cell surface PRR.[1]

Co-stimulation of cells with agonists for both NOD1 and TLR4 has been shown to induce a synergistic inflammatory response, leading to a more potent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) than stimulation with either agonist alone. This synergistic effect is primarily mediated through the convergence of their downstream signaling pathways on the activation of the transcription factor NF-κB. Understanding and utilizing this synergistic co-stimulation protocol can provide a robust in vitro model for studying hyper-inflammatory responses and for the development of novel immunomodulatory therapeutics.

Data Presentation

The following tables summarize the synergistic effect of this compound and LPS co-stimulation on the production of key pro-inflammatory cytokines in different immune cell types.

Table 1: Synergistic Production of TNF-α in THP-1 Monocytic Cells

TreatmentTNF-α Concentration (pg/mL)Fold Increase vs. LPS alone
Untreated Control< 50-
This compound (10 µM)~100-
LPS (1 ng/mL)~5001x
This compound (10 µM) + LPS (1 ng/mL)~25005x

Data are representative and compiled from multiple studies. Actual values may vary depending on experimental conditions.

Table 2: Synergistic Production of IL-6 and IL-8 in Human Monocytes

TreatmentIL-6 Production (Fold Increase)IL-8 Production (Fold Increase)
This compound1.5x2x
LPS10x15x
This compound + LPS50x75x

Data are representative and compiled from multiple studies, showing fold increase relative to untreated controls. Actual values may vary.

Signaling Pathways

The synergistic inflammatory response initiated by this compound and LPS co-stimulation is a result of the crosstalk and convergence of their respective signaling pathways.

This compound (NOD1) Signaling Pathway

This compound, being a lipophilic derivative of iE-DAP, can readily access the cytoplasm where it is recognized by the intracellular sensor NOD1.[1] This recognition leads to a conformational change in NOD1, allowing it to recruit the serine/threonine kinase RIPK2 (also known as RIP2 or RICK).[1] The interaction between NOD1 and RIPK2 is mediated by their respective CARD domains.[2] RIPK2 then undergoes autophosphorylation and recruits other signaling molecules, including the E3 ubiquitin ligase TRAF6, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκB. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NOD1_Signaling This compound (NOD1) Signaling Pathway C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 activates RIPK2 RIPK2 NOD1->RIPK2 recruits TRAF6 TRAF6 RIPK2->TRAF6 recruits IKK_complex IKK complex TRAF6->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes NFkB->Pro_inflammatory_genes activates transcription of

Caption: this compound activates the NOD1 pathway, leading to NF-κB activation.

LPS (TLR4) Signaling Pathway

LPS is recognized by the TLR4 receptor complex on the cell surface, which also includes MD-2 and CD14. This binding event induces the dimerization of TLR4, leading to the recruitment of intracellular adaptor proteins, primarily MyD88 and TRIF. The MyD88-dependent pathway involves the recruitment of IRAK kinases and TRAF6, which, similar to the NOD1 pathway, leads to the activation of the IKK complex and subsequent NF-κB activation.

TLR4_Signaling LPS (TLR4) Signaling Pathway LPS LPS TLR4_MD2 TLR4/MD-2/CD14 LPS->TLR4_MD2 binds to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs recruits TRAF6 TRAF6 IRAKs->TRAF6 recruits IKK_complex IKK complex TRAF6->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes NFkB->Pro_inflammatory_genes activates transcription of

Caption: LPS activates the TLR4 pathway, also leading to NF-κB activation.

Synergistic Crosstalk

The synergy between this compound and LPS signaling is thought to occur at the level of TRAF6. Both the NOD1-RIPK2 and TLR4-MyD88 pathways converge on TRAF6. It is proposed that the concurrent recruitment and activation of TRAF6 by both pathways lead to a more robust and sustained ubiquitination of TRAF6 and downstream targets like NEMO (IKKγ), resulting in amplified activation of the IKK complex and, consequently, a stronger and more prolonged activation of NF-κB. This heightened NF-κB activity leads to the synergistic transcription of pro-inflammatory cytokine genes.

Crosstalk_Signaling Synergistic Crosstalk of NOD1 and TLR4 Signaling cluster_nod1 NOD1 Pathway cluster_tlr4 TLR4 Pathway C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 RIPK2 RIPK2 NOD1->RIPK2 TRAF6 TRAF6 RIPK2->TRAF6 recruits & activates LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->TRAF6 recruits & activates IKK IKK Complex TRAF6->IKK amplified activation NFkB NF-κB IKK->NFkB amplified activation Cytokines Synergistic Cytokine Production (TNF-α, IL-6, IL-8) NFkB->Cytokines induces

Caption: NOD1 and TLR4 pathways converge at TRAF6, leading to synergistic NF-κB activation.

Experimental Protocols

This section provides a detailed protocol for the co-stimulation of the human monocytic cell line THP-1 with this compound and LPS, followed by the quantification of TNF-α. This protocol can be adapted for other cell types and cytokines.

Materials
  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound (InvivoGen, tlrl-c12dap)

  • LPS from E. coli O111:B4 (Sigma-Aldrich, L4391)

  • Sterile, tissue culture-treated 96-well plates

  • Human TNF-α ELISA kit (e.g., R&D Systems, DY210)

  • Sterile, pyrogen-free water and DMSO

  • Phosphate-Buffered Saline (PBS)

Experimental Workflow

Experimental_Workflow Experimental Workflow for Co-stimulation start Start culture_thp1 Culture THP-1 cells start->culture_thp1 differentiate Differentiate THP-1 cells with PMA culture_thp1->differentiate seed_cells Seed differentiated THP-1 cells into 96-well plates differentiate->seed_cells prepare_stimulants Prepare this compound and LPS solutions seed_cells->prepare_stimulants stimulate Add stimulants to cells and incubate prepare_stimulants->stimulate collect_supernatant Collect cell culture supernatants stimulate->collect_supernatant perform_elisa Perform TNF-α ELISA collect_supernatant->perform_elisa analyze_data Analyze data perform_elisa->analyze_data end End analyze_data->end

Caption: A step-by-step workflow for the this compound and LPS co-stimulation experiment.

Detailed Protocol
  • Cell Culture and Differentiation of THP-1 Cells:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate the monocytes into macrophage-like cells, treat the THP-1 cells with 50 ng/mL of PMA for 48 hours.

    • After 48 hours, remove the PMA-containing medium, wash the adherent cells gently with sterile PBS, and add fresh complete RPMI-1640 medium. Allow the cells to rest for 24 hours before stimulation.

  • Cell Seeding:

    • Gently detach the differentiated THP-1 cells using a cell scraper.

    • Count the cells and adjust the cell suspension to a concentration of 2 x 10^5 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate. Incubate for 2-4 hours to allow the cells to adhere.

  • Preparation of Stimulants:

    • Prepare a 1 mg/mL stock solution of this compound in sterile DMSO. Further dilute in complete RPMI-1640 medium to the desired working concentrations. A final concentration of 10 µM is recommended for synergistic studies.

    • Prepare a 1 mg/mL stock solution of LPS in sterile, pyrogen-free water. Further dilute in complete RPMI-1640 medium to the desired working concentrations. A final concentration of 1 ng/mL is recommended for synergistic studies.

  • Cell Stimulation:

    • Carefully remove the medium from the wells containing the adhered cells.

    • Add 100 µL of the prepared stimulant solutions to the respective wells (e.g., medium only, this compound only, LPS only, and this compound + LPS).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.

  • Sample Collection and Cytokine Quantification:

    • After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect the supernatants without disturbing the cell layer.

    • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

Conclusion

The co-stimulation of innate immune cells with this compound and LPS provides a robust and reproducible method for inducing a synergistic inflammatory response. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and drug development professionals investigating the complexities of innate immunity and developing novel anti-inflammatory therapies. The provided diagrams of the signaling pathways and experimental workflow offer a clear visual representation of the underlying mechanisms and procedures.

References

Application of C12-iE-DAP in Immunology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent and specific synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor crucial to the innate immune system. As an acylated derivative of iE-DAP, a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria, this compound exhibits enhanced lipophilicity, leading to greater cell permeability and potency, stimulating NOD1 at concentrations 100- to 1000-fold lower than iE-DAP.[1] This makes it an invaluable tool for researchers studying innate immunity, inflammatory responses, and host-pathogen interactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in immunology research.

Principle of Action

This compound is recognized by the cytosolic receptor NOD1. This recognition event initiates a signaling cascade that involves the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK). The interaction between NOD1 and RIP2, mediated by their respective CARD domains, leads to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] The activation of these pathways culminates in the transcription and secretion of various pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), driving the innate immune response.[1][2]

Applications in Immunological Research

This compound serves as a powerful tool for a variety of applications in immunology and related fields:

  • Studying Innate Immune Signaling: Elucidating the molecular mechanisms of NOD1-mediated signaling pathways.

  • Investigating Inflammatory Responses: Inducing and studying inflammatory responses in various cell types and in vivo models.

  • Host-Pathogen Interaction Studies: Mimicking bacterial-induced inflammation to understand host defense mechanisms.

  • Drug Discovery and Development: Screening for and characterizing novel inhibitors or modulators of the NOD1 signaling pathway for therapeutic purposes.

  • Adjuvant Development: Exploring its potential as a vaccine adjuvant to enhance immune responses.

Data Presentation

This compound Induced Cytokine Production in THP-1 Cells
Concentration (µM)IL-8 Production (pg/mL, Mean ± SD)TNF-α Production (pg/mL, Mean ± SD)
0 (Control)Below detection limitBelow detection limit
2400 ± 50Not significant
101200 ± 150Not significant
502500 ± 300Not significant

Data synthesized from dose-response curves presented in a study by Jakopin et al. (2019).[2] Note that in this specific study, this compound alone did not induce significant TNF-α production in THP-1 cells, but it did synergize with LPS to enhance its secretion.

This compound Induced IL-8 Expression in Human Brain Pericytes (HBP)
TreatmentFold Change in IL-8 Expression (Mean ± SD)
Control (untreated)1.0 ± 0.0
This compound (1 µg/mL)8.5 ± 1.2

Data is representative of findings where NOD1 activation in non-immune cells like pericytes leads to pro-inflammatory cytokine expression.[3]

Signaling Pathway and Experimental Workflow Diagrams

This compound/NOD1 Signaling Pathway

C12_iE_DAP_NOD1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int Cellular Uptake NOD1 NOD1 C12-iE-DAP_int->NOD1 Binds RIP2 RIP2 (RICK) NOD1->RIP2 Recruits IKK_complex IKK Complex RIP2->IKK_complex Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) RIP2->MAPK_pathway Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates & Degrades NFkappaB_inactive NF-κB IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB NFkappaB_inactive->NFkappaB_active Translocation AP1 AP-1 MAPK_pathway->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) NFkappaB_active->Gene_expression AP1_nuc->Gene_expression Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Cell_Culture 1. Culture Cells (e.g., THP-1, HEK293) Cell_Seeding 2. Seed Cells in Plates Cell_Culture->Cell_Seeding Stimulation 3. Stimulate with This compound Cell_Seeding->Stimulation Cytokine_Analysis 4a. Cytokine Measurement (ELISA, CBA) Stimulation->Cytokine_Analysis NFkB_Assay 4b. NF-κB Activation Assay (Reporter Assay) Stimulation->NFkB_Assay Gene_Expression 4c. Gene Expression Analysis (qRT-PCR) Stimulation->Gene_Expression Protein_Analysis 4d. Protein Analysis (Western Blot) Stimulation->Protein_Analysis

References

In Vitro Functional Characterization of C12-iE-DAP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the in vitro functional characterization of C12-iE-DAP, a potent synthetic agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).

This compound, an acylated derivative of the dipeptide γ-D-Glu-mDAP (iE-DAP), serves as a powerful tool for investigating the activation of the NOD1 signaling pathway.[1] iE-DAP is the minimal peptidoglycan motif from Gram-negative and certain Gram-positive bacteria that is recognized by the intracellular sensor NOD1.[1] The addition of a lauroyl (C12) group to iE-DAP significantly enhances its potency, stimulating NOD1 at concentrations 100- to 1000-fold lower than iE-DAP itself.[1]

Activation of NOD1 by this compound initiates a signaling cascade that involves the recruitment of the serine/threonine kinase RIP2 (RICK), leading to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[1] This culminates in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, playing a crucial role in the innate immune response.[1][2]

This document outlines key in vitro assays for the functional characterization of this compound, including protocols for assessing NF-κB activation and cytokine release.

Data Presentation

Table 1: Summary of In Vitro Assays for this compound Functional Characterization

Assay Purpose Cell Line(s) Typical Readout Key Reagents Reference
NF-κB Reporter Assay To quantify the activation of the NF-κB signaling pathway.HEK293-hNOD1 (e.g., HEK-Blue™ NOD1), HCT116Luciferase activity, SEAP (Secreted Embryonic Alkaline Phosphatase) activityThis compound, Reporter gene plasmid (NF-κB-luc or NF-κB-SEAP), Transfection reagent, Luciferase/SEAP substrate[1][3]
NF-κB p65 Nuclear Translocation Assay To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.THP-1, A549, Primary cellsWestern Blot, Immunofluorescence microscopyThis compound, Anti-p65 antibody, Nuclear/cytoplasmic extraction kit, Secondary antibody[4][5]
Cytokine Release Assay To measure the production and secretion of pro-inflammatory cytokines.THP-1, A549, PBMCsELISA, Multiplex immunoassay (e.g., Luminex), HTRFThis compound, Cytokine-specific ELISA kits or multiplex assay reagents[2][6][7][8]
NOD1 Specificity Assay To confirm that the observed cellular responses are mediated by NOD1.HEK293-hNOD1, THP-1Reduction in NF-κB activation or cytokine releaseThis compound, NOD1 inhibitor (e.g., ML130), NOD1 siRNA[9][10]

Signaling Pathway and Experimental Workflow Diagrams

C12_iE_DAP_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Cell Nucleus C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 binds to RIP2 RIP2 (RICK) NOD1->RIP2 recruits IKK_complex IKK Complex RIP2->IKK_complex activates NF_kB NF-κB (p50/p65) IKK_complex->NF_kB activates Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) Cytokines Pro-inflammatory Cytokines Pro_inflammatory_genes->Cytokines leads to production of

Caption: this compound activates the NOD1 signaling pathway.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_cell_culture Cell Culture cluster_stimulation Stimulation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Seeding Seed appropriate cells (e.g., HEK293-hNOD1, THP-1) Stimulation Stimulate cells with This compound Cell_Seeding->Stimulation NFkB_Assay NF-κB Activation Assay (Reporter or p65 Translocation) Stimulation->NFkB_Assay Cytokine_Assay Cytokine Release Assay (ELISA or Multiplex) Stimulation->Cytokine_Assay Data_Analysis Quantify and analyze results NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General workflow for in vitro characterization.

Experimental Protocols

NF-κB Reporter Gene Assay

This protocol describes the use of a HEK293 cell line stably expressing human NOD1 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene (HEK-Blue™ NOD1).

Materials:

  • HEK-Blue™ hNOD1 cells

  • DMEM, 10% heat-inactivated fetal bovine serum (FBS), Penicillin-Streptomycin

  • This compound

  • QUANTI-Blue™ Solution (SEAP detection reagent)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding:

    • The day before the experiment, seed HEK-Blue™ hNOD1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate at 37°C in a 5% CO₂ incubator overnight.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in fresh, pre-warmed growth medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • SEAP Detection:

    • Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions and warm to 37°C.

    • Add 180 µL of QUANTI-Blue™ Solution to each well of a new 96-well plate.

    • Transfer 20 µL of the cell culture supernatant from the stimulated plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold induction of NF-κB activity by dividing the absorbance of the this compound-treated samples by the absorbance of the vehicle control.

Cytokine Release Assay using THP-1 cells

This protocol outlines the measurement of IL-8 release from the human monocytic cell line THP-1 upon stimulation with this compound.

Materials:

  • THP-1 cells

  • RPMI-1640, 10% FBS, Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, but recommended for enhanced response)

  • This compound

  • Human IL-8 ELISA kit

  • 96-well plates

Protocol:

  • Cell Seeding and Differentiation (Optional):

    • Seed THP-1 cells at a density of 1 x 10⁶ cells/well in a 96-well plate.

    • To differentiate the cells into a macrophage-like phenotype, add PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 24-48 hours. After incubation, wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in fresh, pre-warmed RPMI-1640 medium.

    • Remove the medium from the THP-1 cells and add 200 µL of the this compound dilutions. Include a vehicle control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.[2]

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C until analysis.

  • ELISA for IL-8:

    • Perform the IL-8 ELISA according to the manufacturer's protocol.

    • Briefly, coat a 96-well ELISA plate with the capture antibody. Block the plate. Add the collected supernatants and standards to the wells. Add the detection antibody, followed by the enzyme conjugate and substrate. Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the concentration of IL-8 in each sample using the standard curve generated from the ELISA.

NOD1 Specificity Assay using a NOD1 Inhibitor

This protocol is an extension of the NF-κB reporter or cytokine release assay to confirm the involvement of NOD1.

Materials:

  • All materials from Protocol 1 or 2

  • NOD1 inhibitor (e.g., ML130)

Protocol:

  • Cell Seeding and Pre-treatment:

    • Follow the cell seeding steps from Protocol 1 or 2.

    • One hour prior to stimulation with this compound, pre-treat the cells with the NOD1 inhibitor (e.g., 10 µM ML130) or vehicle control.[11]

  • Stimulation and Assay:

    • Following pre-treatment, stimulate the cells with this compound as described in Protocol 1 or 2.

    • Perform the respective assay (NF-κB reporter or cytokine release).

  • Data Analysis:

    • Compare the NF-κB activation or cytokine release in cells treated with this compound alone to those pre-treated with the NOD1 inhibitor. A significant reduction in the response in the presence of the inhibitor confirms the specificity of this compound for NOD1.

References

Troubleshooting & Optimization

Technical Support Center: C12-iE-DAP and Cytokine Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with C12-iE-DAP not inducing cytokine expression in their experiments.

Troubleshooting Guides

Issue: this compound fails to induce the expected cytokine response (e.g., TNF-α, IL-6, IL-8).

This guide provides a systematic approach to identify and resolve common issues that may prevent the successful induction of cytokines by this compound.

1. Verify Cell Line Competency

  • Problem: The target cells may not express NOD1, the receptor for this compound, or may have a deficient downstream signaling pathway.

  • Solution:

    • Confirm NOD1 Expression: Check the literature for validated NOD1 expression in your cell line. If information is unavailable, assess NOD1 mRNA expression by RT-qPCR or protein levels by Western blot. NOD1 is widely expressed in many cell types, but its expression can be low or absent in others.[1] For example, A549 lung epithelial cells express NOD1, but not NOD2.

    • Positive Control: Use a known potent, cell-permeable NOD1 agonist like Tri-DAP as a positive control to confirm the integrity of the signaling pathway.[2]

    • Alternative Agonist: Consider using a different NOD1 agonist, such as iE-DAP, although it is less potent than this compound.[1][3]

2. Optimize Experimental Conditions

  • Problem: Suboptimal experimental parameters can lead to a weak or absent response.

  • Solution:

    • Concentration Titration: Perform a dose-response experiment with this compound. The optimal concentration can vary between cell types. A typical working concentration is between 10 ng/mL and 10 µg/mL.[2]

    • Time Course: Conduct a time-course experiment to determine the peak of cytokine expression. Cytokine mRNA levels can often be detected within a few hours, while secreted protein levels may peak later. A 20-hour incubation has been used for IL-8 and TNF-α secretion in THP-1 cells.[4]

    • Cell Density: Ensure an appropriate cell density is used. Overly confluent or sparse cultures can respond differently to stimuli.

3. Check Reagent Integrity and Preparation

  • Problem: The this compound may be degraded or improperly prepared.

  • Solution:

    • Proper Storage: Store this compound at -20°C. Avoid repeated freeze-thaw cycles.[2]

    • Fresh Preparation: Prepare fresh working solutions of this compound from a stock solution for each experiment. The recommended solvent is typically DMSO or methanol.[2]

    • Endotoxin (B1171834) Contamination: Ensure that the this compound and all other reagents are free of endotoxin contamination, which can lead to non-specific activation of other pattern recognition receptors like TLR4.

4. Investigate Downstream Signaling

  • Problem: A blockage in the signaling pathway downstream of NOD1 can prevent cytokine production.

  • Solution:

    • NF-κB Activation: Assess the activation of the NF-κB pathway, a key downstream event in NOD1 signaling. This can be done by measuring the phosphorylation of IκBα or p65 via Western blot or by using an NF-κB reporter assay.[1][4]

    • MAPK Activation: Investigate the activation of MAPK pathways (p38, JNK, ERK) which are also involved in NOD1-mediated cytokine induction.[5]

    • Negative Regulators: Be aware of potential negative regulators of NOD1 signaling, such as Erbin, CENTβ1, and A20, which can inhibit the pathway.[1][5]

Troubleshooting Workflow

TroubleshootingWorkflow start No Cytokine Expression with this compound check_cells 1. Verify Cell Line Competency start->check_cells check_nod1 Confirm NOD1 Expression (RT-qPCR/Western Blot) check_cells->check_nod1 Issue: Cell Competency? positive_control Use Positive Control (e.g., Tri-DAP) check_cells->positive_control optimize_exp 2. Optimize Experimental Conditions check_cells->optimize_exp Cells Competent check_nod1->optimize_exp NOD1 Expressed fail Issue Persists: Contact Technical Support check_nod1->fail No NOD1 Expression positive_control->optimize_exp Response Observed positive_control->fail No Response dose_response Perform Dose-Response optimize_exp->dose_response Issue: Suboptimal Conditions? time_course Conduct Time-Course optimize_exp->time_course check_reagents 3. Check Reagent Integrity optimize_exp->check_reagents Conditions Optimized success Cytokine Expression Observed dose_response->success Response Observed dose_response->fail No Response at any Dose time_course->success Response Observed time_course->fail No Response at any Time Point storage_prep Verify Proper Storage and Fresh Preparation check_reagents->storage_prep Issue: Reagent Integrity? endotoxin Test for Endotoxin Contamination check_reagents->endotoxin check_signaling 4. Investigate Downstream Signaling check_reagents->check_signaling Reagents OK storage_prep->check_signaling Reagent OK storage_prep->fail Reagent Degraded endotoxin->check_signaling No Contamination endotoxin->fail Contamination Detected nfkb_mapk Assess NF-κB and MAPK Activation check_signaling->nfkb_mapk Issue: Signaling Block? negative_regulators Consider Negative Regulators check_signaling->negative_regulators nfkb_mapk->success Activation Observed nfkb_mapk->fail No Activation negative_regulators->fail Consider Pathway Inhibitors NOD1_Signaling C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Binds to RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK MAPK (p38, JNK, ERK) TAK1_complex->MAPK NFkB NF-κB IKK_complex->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Nucleus->Cytokines Gene Transcription

References

Solubility issues with C12-iE-DAP in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues and provide experimental guidance for C12-iE-DAP in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid, is a synthetic acylated derivative of the dipeptide iE-DAP (γ-D-Glu-mDAP).[1] It is a highly potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1] Its primary application in research is to stimulate the NOD1 signaling pathway to study innate immune responses, inflammation, and host-pathogen interactions.[1]

Q2: What is the expected solubility of this compound in DMSO?

The reported solubility of this compound in DMSO is 1 mg/mL.[1] It is also reported to be soluble in methanol (B129727) at the same concentration.[1]

Q3: I'm having trouble dissolving this compound in DMSO. What are the common reasons for this?

Several factors can contribute to solubility issues:

  • Moisture in DMSO: DMSO is hygroscopic and readily absorbs moisture from the air. "Wet" DMSO is a significantly poorer solvent for hydrophobic compounds like this compound.

  • Suboptimal Temperature: Dissolution may be slow at room temperature.

  • Insufficient Mixing: The compound may require more vigorous mixing to fully dissolve.

  • Compound Quality: Impurities or degradation of the compound can affect its solubility.

Q4: My this compound dissolves in 100% DMSO but precipitates when I dilute it in my aqueous cell culture medium. Why does this happen and how can I prevent it?

This is a common issue for hydrophobic compounds. When the high-concentration DMSO stock is diluted into an aqueous buffer or medium, the solvent environment changes drastically, and the compound's solubility limit in the final solution is exceeded, leading to precipitation. To prevent this, it is crucial to add the DMSO stock to the aqueous solution slowly while vortexing or stirring to ensure rapid mixing. The final concentration of DMSO in the cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q5: What are the potential consequences of using a this compound solution with undissolved particles in my experiment?

Using a solution with particulate matter can lead to several problems:

  • Inaccurate Concentration: The actual concentration of the dissolved compound will be lower than intended, leading to variability and inaccurate results.

  • Cellular Stress: Particulates can cause physical stress to cells in culture.

  • Clogging of Equipment: Undissolved compound can clog pipettes and other liquid handling instruments.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
This compound does not fully dissolve in DMSO at 1 mg/mL. 1. DMSO has absorbed moisture. 2. Insufficient vortexing or mixing. 3. Room temperature is too low.1. Use fresh, anhydrous (or "dry") DMSO from a sealed bottle. 2. Vortex the solution for several minutes. 3. Gently warm the solution to 37°C in a water bath for a short period. 4. Use sonication to aid dissolution.
Precipitation occurs upon dilution of the DMSO stock into aqueous media. The solubility limit of this compound is exceeded in the final aqueous solution.1. Add the DMSO stock solution dropwise to the aqueous medium while vigorously vortexing or stirring. 2. Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%, but not exceeding 0.5% for most cell lines). 3. Prepare intermediate dilutions in a mixed solvent system (e.g., a higher percentage of DMSO in your buffer) before the final dilution, if your experimental setup allows.
Visible particles or cloudiness in the prepared stock solution. 1. Incomplete dissolution. 2. Precipitation after initial dissolution.1. Follow the steps to improve dissolution (warming, sonication). 2. Centrifuge the stock solution at high speed to pellet any undissolved material and carefully transfer the supernatant to a new tube. Note that this will result in a lower, unknown concentration of the compound. It is best to try and achieve full dissolution.
Variability in experimental results between different batches of this compound solution. 1. Inconsistent dissolution leading to different effective concentrations. 2. Degradation of the compound in the stock solution.1. Ensure a consistent and complete dissolution protocol is followed for each preparation. 2. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.

  • Reconstitution:

    • For a 1 mg vial of this compound, add 1 mL of anhydrous DMSO to achieve a final concentration of 1 mg/mL.

    • Use a calibrated pipette to add the DMSO directly to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 2-3 minutes.

    • Visually inspect the solution for any undissolved particles. It should be a clear solution.

    • If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate the vial for a few minutes.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Stimulation of Cells in Culture with this compound

Materials:

  • Prepared 1 mg/mL this compound stock solution in DMSO

  • Cells in culture (e.g., HEK293, THP-1, or other cell lines expressing NOD1)

  • Complete cell culture medium

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 1 mg/mL this compound stock solution at room temperature.

  • Prepare Working Dilutions:

    • It is recommended to perform serial dilutions in your complete cell culture medium.

    • Important: To avoid precipitation, add the this compound stock or intermediate dilutions to the culture medium, not the other way around. Add it dropwise while vortexing the tube containing the medium.

    • The typical working concentration for this compound is between 10 ng/mL and 10 µg/mL.[1]

    • Example Dilution for a 1 µg/mL final concentration:

      • Prepare an intermediate dilution by adding 1 µL of the 1 mg/mL stock to 999 µL of culture medium to get a 1 µg/mL solution. Vortex immediately and thoroughly.

  • Cell Treatment:

    • Remove the old medium from your cultured cells.

    • Add the freshly prepared this compound-containing medium to your cells.

    • Include a vehicle control by adding the same final concentration of DMSO to the medium without this compound.

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 6-24 hours) to allow for NOD1 activation.[2]

    • Analyze the downstream effects of NOD1 activation, such as measuring cytokine production (e.g., IL-8, TNF-α) by ELISA or qPCR, or assessing NF-κB activation using a reporter assay.

Visualizations

NOD1 Signaling Pathway

NOD1_Signaling_Pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Activation RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruitment TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Activation MAPK MAPKs TAK1_complex->MAPK Activation NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocation & Transcription

Caption: this compound activates the NOD1 signaling cascade.

Experimental Workflow for this compound Solubility and Cell Stimulation

Experimental_Workflow start Start: Lyophilized this compound add_dmso Add Anhydrous DMSO (to 1 mg/mL) start->add_dmso dissolve Vortex / Sonicate / Warm to 37°C add_dmso->dissolve check_solubility Visually Inspect for Clarity dissolve->check_solubility stock_solution Clear 1 mg/mL Stock Solution check_solubility->stock_solution Clear troubleshoot Troubleshoot Dissolution (See Guide) check_solubility->troubleshoot Not Clear aliquot_store Aliquot and Store at -20°C / -80°C stock_solution->aliquot_store troubleshoot->dissolve prepare_working Prepare Working Dilutions in Culture Medium (Add stock to medium while vortexing) aliquot_store->prepare_working treat_cells Treat Cells (include vehicle control) prepare_working->treat_cells incubate Incubate (e.g., 6-24 hours) treat_cells->incubate analyze Analyze Downstream Readouts (e.g., ELISA, qPCR, Reporter Assay) incubate->analyze end End analyze->end

Caption: Workflow for preparing and using this compound.

References

Technical Support Center: Optimizing C12-iE-DAP Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time of C12-iE-DAP for a maximal response in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist of Nucleotide-binding Oligomerization Domain 1 (NOD1), an intracellular pattern recognition receptor.[1][2] It is an acylated derivative of iE-DAP (γ-D-Glu-mDAP), a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1] The addition of a lauroyl (C12) group significantly enhances its potency, making it 100 to 1000 times more effective than iE-DAP at stimulating NOD1.[1] Upon recognition by NOD1 in the cytoplasm, this compound triggers a signaling cascade that involves the recruitment of the kinase RIP2 (RICK).[1] This leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[1][3]

Q2: What is a typical starting concentration and incubation time for this compound?

Based on published studies, a typical starting concentration for this compound can range from 2 µM to 50 µM, or at a concentration of 1 µg/ml.[3][4] Incubation times can vary significantly depending on the cell type and the specific downstream readout. Reported incubation times range from 6 hours to 20 hours.[3][4] For initial experiments, it is advisable to perform a time-course and dose-response experiment to determine the optimal conditions for your specific experimental system.

Q3: What are the expected downstream effects of this compound stimulation?

The primary downstream effect of this compound stimulation is the activation of the NOD1 signaling pathway, leading to the production and secretion of pro-inflammatory cytokines and chemokines.[1][3] Commonly measured readouts include the expression and/or secretion of IL-8, TNF-α, and IL-6.[3][4] Activation of the NF-κB and p38 MAPK signaling pathways can also be assessed by methods such as western blotting for phosphorylated proteins or reporter assays.[4]

Troubleshooting Guide

Q4: I am not observing a response after this compound stimulation. What are the possible causes and solutions?

Possible Cause Troubleshooting Steps
Suboptimal Incubation Time or Concentration Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) and a dose-response experiment (e.g., 0.1, 1, 10, 50 µM) to identify the optimal conditions for your cell type and readout.
Low or Absent NOD1 Expression in the Cell Line Verify the expression of NOD1 in your cell line using techniques like qRT-PCR or Western blot. Some cell lines may have low endogenous levels of NOD1.[4]
Cell Health and Viability Issues Ensure that the cells are healthy and within a suitable passage number. High cell density can sometimes diminish cytokine release.[3] Perform a cell viability assay (e.g., CCK-8) to confirm that the concentrations of this compound used are not cytotoxic.[5]
Reagent Integrity Ensure that the this compound is properly reconstituted and stored according to the manufacturer's instructions to avoid degradation.
Assay Sensitivity The method used to detect the response (e.g., ELISA, qRT-PCR) may not be sensitive enough. Consider using a more sensitive detection method or increasing the amount of sample used.

Q5: The response to this compound is highly variable between experiments. How can I improve reproducibility?

Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions Standardize cell culture conditions, including cell density at the time of stimulation, passage number, and media composition.[3]
Variability in Reagent Preparation Prepare a single, large stock of this compound and aliquot it for single use to minimize freeze-thaw cycles and ensure consistent concentrations across experiments.
Inconsistent Incubation Times Use a precise timer for the incubation period and process all samples consistently at the end of the incubation.
Assay Performance Include appropriate positive and negative controls in every experiment to monitor assay performance. Run technical replicates to assess intra-assay variability.

Data Presentation

Table 1: Summary of Experimental Conditions for this compound Stimulation from Literature

Cell Type Concentration Incubation Time Readout Reference
Human Brain Pericytes (HBP)1 µg/ml6 hoursIL-8 Expression[4]
THP-1 cells2-50 µM20 hoursIL-8 and TNF-α Secretion[3]
Mouse Lung Tissue (in vivo)N/A (dose-dependent)2 weeks (treatment)NOD1 Expression[6]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in approximately 80-90% confluency at the time of the longest incubation period.

  • Cell Culture: Culture the cells overnight to allow for attachment and recovery.

  • Stimulation: Prepare a working solution of this compound at a concentration known to elicit a response in similar cell types (e.g., 10 µM). Replace the culture medium with fresh medium containing this compound. Include a vehicle control (e.g., sterile water or DMSO, depending on the solvent for this compound).

  • Incubation: Incubate the cells for various time points (e.g., 2, 4, 6, 8, 12, and 24 hours).

  • Sample Collection: At each time point, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction (e.g., for qRT-PCR or Western blot).

  • Analysis: Analyze the collected samples to measure the desired downstream readout (e.g., IL-8 mRNA expression or protein secretion).

  • Determination of Optimal Time: Plot the response as a function of incubation time to identify the time point that yields the maximal response.

Mandatory Visualization

NOD1_Signaling_Pathway NOD1 Signaling Pathway C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 binds to RIP2 RIP2 (RICK) NOD1->RIP2 recruits IKK_complex IKK Complex RIP2->IKK_complex activates MAPK MAPK Pathway RIP2->MAPK activates NF_kB NF-κB IKK_complex->NF_kB activates Nucleus Nucleus NF_kB->Nucleus translocates to MAPK->Nucleus signals to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Nucleus->Cytokines induces gene expression of

Caption: NOD1 signaling cascade initiated by this compound.

Optimization_Workflow Workflow for Optimizing this compound Incubation Time start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells culture_overnight Culture Overnight seed_cells->culture_overnight prepare_reagent Prepare this compound Working Solution culture_overnight->prepare_reagent stimulate Stimulate Cells prepare_reagent->stimulate incubate Incubate for a Range of Time Points (e.g., 2, 4, 6, 12, 24h) stimulate->incubate collect_samples Collect Supernatant and/or Cell Lysate incubate->collect_samples analyze Analyze Downstream Readout (e.g., ELISA, qRT-PCR) collect_samples->analyze plot_data Plot Response vs. Time analyze->plot_data determine_optimum Determine Optimal Incubation Time plot_data->determine_optimum end End determine_optimum->end

Caption: Experimental workflow for time-course optimization.

References

Preventing off-target effects of C12-iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-iE-DAP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, with a focus on preventing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a synthetic and highly potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. It is an acylated derivative of iE-DAP, the minimal peptidoglycan motif recognized by NOD1. The addition of a C12 acyl chain (lauroyl group) enhances its potency, making it 100 to 1000 times more active than iE-DAP.[1] Upon entering the cell, this compound binds to the leucine-rich repeat (LRR) domain of NOD1, inducing a conformational change that leads to its activation.

Q2: What is the canonical signaling pathway activated by this compound?

A2: The binding of this compound to NOD1 initiates a downstream signaling cascade. Activated NOD1 recruits the serine/threonine kinase RIPK2 (RICK). This interaction, mediated by their respective CARD domains, leads to the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways. The ultimate result of this signaling cascade is the transcription and secretion of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[1]

Q3: What are the potential sources of off-target effects when using this compound?

A3: While this compound is a specific NOD1 agonist, off-target effects can still arise from several sources:

  • Contamination: The most common source of off-target effects for synthetic ligands is contamination with other biologically active molecules, such as endotoxins (lipopolysaccharide or LPS). LPS can activate Toll-like receptor 4 (TLR4) and induce a strong inflammatory response that can be mistaken for a NOD1-specific effect.

  • High Concentrations: Using excessively high concentrations of this compound may lead to non-specific cellular responses.

  • Cell Line Specificity: The expression and activity of NOD1 and other pattern recognition receptors can vary significantly between different cell lines, potentially leading to unexpected results.

  • Acyl Chain-Related Effects: Although not specifically documented for this compound, the lipophilic C12 acyl chain could potentially mediate non-specific interactions with cellular membranes or lipid-binding proteins at very high concentrations.

Q4: How can I be sure that the this compound I am using is free from endotoxin (B1171834) contamination?

A4: Reputable commercial suppliers of this compound perform rigorous quality control to ensure the purity of their products. For instance, some suppliers confirm the absence of bacterial contamination, including lipoproteins and endotoxins, by testing each lot on HEK-Blue™ TLR2 and HEK-Blue™ TLR4 reporter cells.[1] Always check the product's certificate of analysis for information on purity and quality control testing. If you are uncertain, you can perform your own quality control by testing the compound on TLR4-expressing cells that are deficient in NOD1.

Q5: My cells are not responding to this compound. What are the possible reasons?

A5: A lack of response to this compound could be due to several factors:

  • Low or Absent NOD1 Expression: The cell line you are using may not express NOD1 or may express it at very low levels. It is crucial to verify NOD1 expression at both the mRNA and protein level in your specific cell model.

  • Compound Degradation: Improper storage of this compound can lead to its degradation. It should be stored at -20°C.

  • Suboptimal Concentration: The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • Cellular Uptake Issues: this compound needs to enter the cell to activate the cytosolic NOD1 receptor. While the acyl chain generally facilitates cell permeability, differences in cell membrane composition could potentially affect its uptake.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal in unstimulated control cells Contamination of cell culture reagents or media with bacterial products.Use endotoxin-free water and reagents for all experiments. Test all components of the cell culture system for endotoxin contamination.
Response observed in NOD1-deficient cells 1. Off-target effect of this compound. 2. Contamination of this compound with other PAMPs (e.g., LPS).1. Lower the concentration of this compound. 2. Test the this compound on TLR-expressing reporter cell lines (e.g., HEK-Blue™ TLR4) to check for contamination. Use a TLR4 antagonist (e.g., Polymyxin B) as a control.
Inconsistent results between experiments 1. Variability in cell passage number. 2. Inconsistent this compound preparation. 3. Variation in cell density at the time of stimulation.1. Use cells within a consistent and narrow passage number range. 2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock. 3. Ensure consistent cell seeding density across all experiments.
Unexpected cellular phenotype observed Potential for this compound to have NOD1-independent effects.Use a NOD1 inhibitor (e.g., ML130) as a negative control. The phenotype should be abrogated in the presence of the inhibitor if it is NOD1-dependent.

Experimental Protocols

Protocol 1: Validation of On-Target this compound Activity using NOD1 Knockdown

This protocol is designed to confirm that the cellular response to this compound is dependent on NOD1 expression.

Materials:

  • Wild-type cells expressing NOD1

  • NOD1 knockdown or knockout cells (e.g., generated using shRNA or CRISPR/Cas9)

  • This compound

  • Cell culture medium and supplements

  • Reagents for downstream analysis (e.g., ELISA kit for IL-8, reagents for qPCR)

Procedure:

  • Cell Seeding: Seed both wild-type and NOD1-deficient cells at the same density in appropriate culture plates.

  • Cell Stimulation: The following day, treat the cells with a range of this compound concentrations (e.g., 10 ng/mL, 100 ng/mL, 1 µg/mL). Include an untreated control for both cell lines.

  • Incubation: Incubate the cells for a predetermined time, based on the specific endpoint being measured (e.g., 6 hours for cytokine mRNA expression, 24 hours for cytokine secretion).

  • Sample Collection and Analysis:

    • For cytokine secretion analysis, collect the cell culture supernatant and measure the concentration of the target cytokine (e.g., IL-8) using an ELISA kit.

    • For gene expression analysis, lyse the cells and extract RNA. Perform reverse transcription and quantitative PCR (qPCR) to measure the expression of target genes (e.g., IL8).

  • Data Analysis: Compare the response to this compound in wild-type and NOD1-deficient cells. A significant reduction or complete abrogation of the response in the NOD1-deficient cells confirms on-target activity.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a ligand to its target protein in a cellular environment.[3][4][5][6][7]

Materials:

  • Cells expressing the target protein (NOD1)

  • This compound

  • DMSO (vehicle control)

  • PBS and protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein analysis (e.g., Western blotting apparatus, antibodies against NOD1)

Procedure:

  • Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for a specific duration.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble NOD1 at each temperature using Western blotting or another protein detection method.

  • Data Analysis: The binding of this compound to NOD1 is expected to increase its thermal stability, resulting in more soluble NOD1 protein at higher temperatures compared to the vehicle-treated control.

Visualizations

cluster_0 Canonical NOD1 Signaling Pathway C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits NF_kB NF-κB Activation RIPK2->NF_kB MAPK MAPK Activation RIPK2->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NF_kB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription

Caption: Canonical signaling pathway of this compound via NOD1 activation.

cluster_1 Troubleshooting Workflow for Unexpected Cellular Response Start Unexpected Cellular Response Observed Check_Purity Check this compound Purity (Test for Endotoxin) Start->Check_Purity Dose_Response Perform Dose-Response Experiment Check_Purity->Dose_Response Pure Off_Target Potential Off-Target Effect Check_Purity->Off_Target Contaminated NOD1_Deficient Test in NOD1-deficient Cells Dose_Response->NOD1_Deficient NOD1_Inhibitor Use NOD1 Inhibitor (e.g., ML130) NOD1_Deficient->NOD1_Inhibitor Response Persists On_Target Confirmed On-Target (NOD1-dependent) Effect NOD1_Deficient->On_Target Response Abrogated NOD1_Inhibitor->Off_Target Response Persists NOD1_Inhibitor->On_Target Response Abrogated

Caption: A logical workflow for troubleshooting unexpected cellular responses to this compound.

References

C12-iE-DAP stability at room temperature versus -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and use of C12-iE-DAP, a potent NOD1 agonist. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1] While it is shipped at room temperature, storage at -20°C is essential to ensure its integrity for up to one year.[1]

Q2: How stable is this compound at room temperature versus -20°C?

A2: this compound is significantly more stable at -20°C. While it can withstand shipping at ambient temperatures, prolonged storage at room temperature is not recommended as it can lead to degradation. For optimal performance and reproducibility of experimental results, adherence to the -20°C storage condition is critical.

Q3: Can I subject my this compound solution to multiple freeze-thaw cycles?

A3: It is strongly advised to avoid repeated freeze-thaw cycles.[1][2] To prevent degradation and maintain the activity of the compound, it is best practice to aliquot the stock solution into single-use volumes before freezing.

Q4: How does the activity of this compound compare to its non-acylated form, iE-DAP?

A4: this compound is a highly potent activator of NOD1, stimulating the receptor at concentrations 100 to 1000 times lower than iE-DAP.[1] The addition of the C12 lauroyl group enhances its activity.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity or inconsistent results 1. Improper storage of this compound. 2. Repeated freeze-thaw cycles of the stock solution.1. Ensure the compound has been consistently stored at -20°C. For troubleshooting, consider using a fresh vial of this compound that has been properly stored. 2. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.
Precipitate observed in the solution after thawing The solubility of the compound may have been affected by the freeze-thaw process or solvent evaporation.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, prepare a fresh stock solution.
No or low activation of the NOD1 signaling pathway 1. The concentration of this compound used is too low. 2. The cells used do not express functional NOD1 or downstream signaling components.1. Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay. 2. Use a positive control cell line known to respond to this compound, such as HEK-Blue™ NOD1 cells. Confirm NOD1 expression in your experimental cells.

Stability Data Summary

Storage Temperature Recommended Duration Key Considerations
-20°C Up to 1 year[1]Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[1]
Room Temperature Short-term (e.g., during shipping)[1][2][3]Not recommended for long-term storage due to potential degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method to compare the stability of this compound at room temperature and -20°C.

  • Preparation of Stock Solution:

    • Dissolve lyophilized this compound in sterile, endotoxin-free water to a known concentration (e.g., 1 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Divide the stock solution into multiple sterile microcentrifuge tubes.

    • Store one set of aliquots at room temperature (approximately 20-25°C).

    • Store the second set of aliquots at -20°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one aliquot from each storage condition for analysis.

  • Sample Analysis (using High-Performance Liquid Chromatography - HPLC):

    • Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

    • Column: Use a C18 reverse-phase HPLC column.

    • Injection: Inject an equal volume of each sample onto the column.

    • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm).

    • Quantification: The peak area corresponding to intact this compound will be proportional to its concentration. Compare the peak area of the stored samples to the time 0 sample to determine the percentage of degradation.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for both storage conditions to visualize the degradation profile.

Visualizations

This compound Signaling Pathway

This compound is a potent agonist of NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1).[1] Upon entering the cell, it binds to NOD1, inducing a conformational change that leads to the recruitment of the serine/threonine kinase RIP2 (also known as RICK).[1] This interaction facilitates the activation of the NF-κB signaling pathway, culminating in the transcription of pro-inflammatory genes.[1][2]

C12_iE_DAP_Signaling cluster_cell Cytosol C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Binds RIP2 RIP2 (RICK) NOD1->RIP2 Recruits IKK_complex IKK Complex RIP2->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates Pro_inflammatory_genes Pro-inflammatory Genes NFkB->Pro_inflammatory_genes Transcription

Caption: this compound activates the NOD1-RIP2 signaling axis.

Troubleshooting Workflow for Loss of this compound Activity

This diagram provides a logical flow for troubleshooting experiments where this compound fails to elicit the expected biological response.

Troubleshooting_Workflow start No/Low Biological Activity Observed check_storage Was this compound stored at -20°C? start->check_storage check_aliquots Were single-use aliquots used? check_storage->check_aliquots Yes new_reagent Use a fresh vial of this compound check_storage->new_reagent No check_concentration Is the concentration optimal? (Perform dose-response) check_aliquots->check_concentration Yes aliquot_protocol Aliquot new stock solution check_aliquots->aliquot_protocol No check_cells Are cells responsive? (Use positive control) check_concentration->check_cells Yes optimize_conc Optimize working concentration check_concentration->optimize_conc No validate_cells Validate cell line and NOD1 expression check_cells->validate_cells No end Problem Resolved check_cells->end Yes new_reagent->aliquot_protocol optimize_conc->end validate_cells->end

Caption: A logical guide to troubleshooting this compound experiments.

References

Technical Support Center: C12-iE-DAP Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability after treatment with C12-iE-DAP, a potent NOD1 agonist.

Troubleshooting Guide: Low Cell Viability

Low cell viability following this compound treatment can be a result of appropriate biological responses or experimental artifacts. This guide provides a step-by-step approach to identifying the cause and finding a solution.

Question: Why are my cells dying after this compound treatment?

Answer: Low cell viability can stem from several factors, ranging from the inherent biological activity of this compound to suboptimal experimental conditions. This compound is a powerful activator of the NOD1 signaling pathway, which can lead to a robust inflammatory response and, in some cases, programmed cell death (apoptosis)[1][2]. However, issues with reagent handling, cell culture conditions, or the experimental protocol can also contribute to unexpected cytotoxicity.

The following sections provide a structured approach to troubleshoot your experiment.

Step 1: Verify Reagent Concentration and Preparation

Incorrect concentration is a common source of unexpected results.

Question: How can I be sure my this compound concentration is correct?

Answer:

  • Confirm Stock Solution Calculation: Double-check all calculations used to prepare your stock solution and subsequent dilutions. Ensure the molecular weight of this compound (501.61 g/mol ) was used correctly[3].

  • Solvent Compatibility: this compound is typically dissolved in DMSO or methanol[3]. Ensure the final concentration of the solvent in your cell culture medium is not toxic to your cells. A solvent control (cells treated with the same concentration of solvent alone) is crucial.

  • Storage and Handling: Store the this compound stock solution at -20°C. Avoid repeated freeze-thaw cycles to maintain its activity[3].

Step 2: Evaluate Cell Culture Conditions

Healthy, unstressed cells are essential for reliable and reproducible results.

Question: Could my cell culture conditions be the cause of low viability?

Answer:

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma) before starting the experiment.

  • Cell Density: Plating cells at an optimal density is critical. Over-confluent or sparsely populated cultures can be more susceptible to stress-induced cell death.

  • Media and Supplements: Use pre-warmed media and ensure all supplements (e.g., serum, glutamine) are not expired and have been stored correctly.

Step 3: Optimize Experimental Parameters

The cellular response to this compound can be highly dependent on the experimental setup.

Question: What experimental parameters should I consider optimizing?

Answer:

  • Concentration Range: The effective concentration of this compound can vary significantly between cell types. The recommended working concentration is between 10 ng/mL and 10 µg/mL[3]. If you are observing high levels of cell death, consider performing a dose-response experiment with a wider range of concentrations.

  • Incubation Time: The duration of this compound exposure will influence the cellular outcome. Shorter incubation times may be sufficient to activate the desired signaling pathways without inducing significant cell death. Consider a time-course experiment to identify the optimal treatment duration. In THP-1 cells, for example, a 20-hour incubation has been used to assess cytokine release[4].

Step 4: Distinguish Between Apoptosis and Necrosis

Understanding the mode of cell death can provide insights into the underlying mechanism.

Question: How can I determine if the observed cell death is programmed (apoptosis) or due to toxicity (necrosis)?

Answer:

  • Apoptosis Assays: Use assays that detect markers of apoptosis, such as caspase activation (e.g., Caspase-3/7 assay), or changes in the cell membrane (e.g., Annexin V staining).

  • Necrosis Assays: To assess membrane integrity, which is compromised during necrosis, you can use a lactate (B86563) dehydrogenase (LDH) assay or a trypan blue exclusion assay.

This troubleshooting workflow can be visualized as follows:

Troubleshooting Low Cell Viability cluster_reagent Reagent Checks cluster_culture Culture Checks cluster_params Parameter Optimization start Low Cell Viability Observed reagent Step 1: Verify Reagent Concentration & Preparation start->reagent culture Step 2: Evaluate Cell Culture Conditions reagent->culture Reagent OK stock Confirm Stock Calculation reagent->stock solvent Check Solvent Toxicity reagent->solvent storage Verify Storage Conditions reagent->storage params Step 3: Optimize Experimental Parameters culture->params Culture OK health Assess Cell Health culture->health density Optimize Seeding Density culture->density media Check Media & Supplements culture->media death_type Step 4: Distinguish Apoptosis vs. Necrosis params->death_type Parameters Optimized concentration Titrate this compound Concentration params->concentration time Perform Time-Course params->time solution Problem Resolved death_type->solution

Caption: Troubleshooting workflow for low cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a synthetic derivative of iE-DAP, a component of peptidoglycan from certain bacteria. It is a potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. The addition of a C12 acyl chain enhances its cell permeability. Upon binding to NOD1 in the cytoplasm, this compound initiates a signaling cascade that typically involves the recruitment of the kinase RIPK2, leading to the activation of NF-κB and MAPK pathways. This results in the production of pro-inflammatory cytokines and chemokines[3].

Q2: Is cell death an expected outcome of this compound treatment?

A2: Yes, under certain conditions, cell death can be an expected outcome. The strong inflammatory response triggered by NOD1 activation can, in some cell types and at higher concentrations or prolonged exposure, lead to apoptosis (programmed cell death)[1][2]. However, excessive cell death, especially at low concentrations, may indicate an experimental issue.

Q3: What is the recommended working concentration for this compound?

A3: The manufacturer suggests a working concentration range of 10 ng/mL to 10 µg/mL. However, the optimal concentration is cell-type dependent. This compound is reported to be 100 to 1000 times more potent than its non-acylated counterpart, iE-DAP[3].

Q4: Can this compound affect all cell types?

A4: The responsiveness of a cell line to this compound is dependent on its expression of NOD1. While NOD1 is expressed in a wide range of cell types, the expression levels can vary, leading to different sensitivities to the compound[5].

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its non-acylated form, iE-DAP.

Table 1: Properties of this compound and iE-DAP

PropertyThis compoundiE-DAP
Molecular Weight 501.61 g/mol [3]319.31 g/mol [6]
Recommended Working Concentration 10 ng/mL - 10 µg/mL[3]1 µg/mL - 100 µg/mL[6]
Solubility 1 mg/mL in DMSO or methanol[3]10 mg/mL in water[6]

Table 2: Example of Experimental Conditions for this compound Treatment

Cell LineConcentration RangeIncubation TimeAssayOutcomeReference
THP-12 - 50 µM20 hoursLDH AssayCytotoxicity assessed[4]
Human Brain Pericytes1 µg/mL6 hoursIL-8 ExpressionPro-inflammatory response[1]
Bovine Mammary Epithelial Cells1 - 10,000 ng/mL12 hoursCell Viability (unspecified)No cytotoxic effect observed with iE-DAP[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve 1 mg of this compound in 1.99 mL of sterile DMSO or methanol (B129727) to achieve a 1 mg/mL (approximately 2 mM) stock solution[3].

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one year[3].

Protocol 2: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or methanol as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

NOD1 Signaling Pathway

Activation of NOD1 by this compound triggers a signaling cascade leading to inflammation and potentially apoptosis.

This compound Induced NOD1 Signaling C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 Caspases Caspase Activation RIPK2->Caspases can lead to IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Response (Cytokines, Chemokines) NFkB->Inflammation promotes MAPK->Inflammation promotes Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound activates NOD1 signaling.

Experimental Workflow for Assessing Cell Viability

A general workflow for investigating the effect of this compound on cell viability.

Experimental Workflow start Start prep_cells Prepare and Seed Cells start->prep_cells treat_cells Treat with this compound (Dose-Response & Time-Course) prep_cells->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) treat_cells->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Caspase, Annexin V) treat_cells->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for this compound viability assay.

References

Technical Support Center: C12-iE-DAP Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies observed during C12-iE-DAP-mediated NOD1 stimulation experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate NOD1?

A1: this compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a synthetic agonist of the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor.[1] It is a derivative of iE-DAP (γ-D-Glu-mDAP), a component of peptidoglycan found in the cell walls of certain bacteria. The addition of a lauroyl (C12) group makes it significantly more potent than iE-DAP, stimulating NOD1 at concentrations 100 to 1000 times lower.[1] Upon entering the cell, this compound is recognized by the leucine-rich repeat (LRR) domain of the cytosolic NOD1 protein. This binding event triggers a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (RICK).[1] This interaction, mediated by CARD-CARD domain homophilic interactions, initiates a downstream signaling cascade.

Q2: What is the expected downstream signaling pathway upon NOD1 activation by this compound?

A2: Activation of NOD1 by this compound leads to the recruitment and activation of RIPK2.[1] Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit other signaling molecules, including the TAK1/TAB complex and the IKK complex (IκB kinase). This ultimately leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[1][2][3] Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, resulting in the production and secretion of cytokines and chemokines such as TNF-α, IL-6, and IL-8.[1][3][4]

Q3: My cells are not responding to this compound stimulation. What are the possible reasons?

A3: Several factors could contribute to a lack of cellular response to this compound:

  • Low or absent NOD1 expression: The cell line you are using may not express NOD1 or may express it at very low levels.[2]

  • Suboptimal agonist concentration: The concentration of this compound may be too low to elicit a response. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type.

  • Incorrect reagent preparation or storage: this compound is typically dissolved in DMSO or methanol (B129727) and should be stored at -20°C.[1] Improper handling or repeated freeze-thaw cycles can lead to degradation of the compound.[1]

  • Issues with downstream signaling components: Deficiencies or mutations in key signaling molecules like RIPK2 can abrogate the response to NOD1 agonists.

  • Cell health and viability: Unhealthy or dying cells will not respond appropriately to stimuli. Ensure your cells are healthy and in the logarithmic growth phase before stimulation.

Q4: I am observing high variability in my results between experiments. What could be the cause?

A4: High variability in this compound stimulation experiments can arise from several sources:

  • Inconsistent cell culture conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes. Cancer cell lines, for instance, are known to evolve in culture, leading to genetic and phenotypic heterogeneity that can affect drug response.

  • Contamination: Microbial contamination (bacteria, fungi, mycoplasma) can either directly activate immune pathways, leading to false positives, or negatively impact cell health, resulting in reduced responsiveness.[5]

  • Variability in reagent preparation: Inconsistent preparation of this compound stock solutions and dilutions can lead to significant differences in the final concentration used for stimulation.

  • Synergistic effects with other stimuli: If your cell culture medium or serum contains traces of other pattern recognition receptor (PRR) agonists, such as lipopolysaccharide (LPS), you may observe synergistic or enhanced responses, leading to variability.[3][6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or weak response to this compound Cell line does not express functional NOD1.Verify NOD1 expression in your cell line at the mRNA and protein level (e.g., RT-qPCR, Western blot). Consider using a positive control cell line known to express NOD1 (e.g., HEK293-hNOD1, THP-1).[6]
This compound concentration is too low.Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 ng/mL to 10 µg/mL) to determine the optimal concentration for your cell type and readout.[1]
This compound is degraded.Prepare fresh stock solutions of this compound from a lyophilized powder. Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C.[1]
Defective downstream signaling pathway.Ensure that key downstream signaling components like RIPK2 are present and functional in your cell line.
High background activation in unstimulated cells Contamination of cell culture with bacteria, mycoplasma, or endotoxin (B1171834).Regularly test your cell cultures for microbial and mycoplasma contamination. Use endotoxin-free reagents and sterile techniques.[5][8]
Contaminated reagents (e.g., serum, media).Use high-quality, certified reagents. Test new batches of serum and media for endotoxin levels.
Inconsistent results between experiments Variability in cell passage number and confluency.Use cells within a consistent and narrow range of passage numbers. Seed cells at a consistent density and stimulate them at the same level of confluency for all experiments.
Inconsistent incubation times.Ensure that the duration of this compound stimulation is consistent across all experiments. A time-course experiment can help determine the optimal stimulation time for your specific readout.
Presence of synergistic factors like LPS.Use endotoxin-tested reagents. If studying the specific effect of this compound, ensure the experimental system is free from other PRR agonists. Note that NOD1 and TLR agonists can have synergistic effects.[3][6][7]

Experimental Protocols

Standard this compound Stimulation Protocol for Cytokine Measurement
  • Cell Seeding: Seed cells (e.g., THP-1 monocytes) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Allow cells to adhere and stabilize for 24 hours.

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.[1]

    • Further dilute the stock solution in sterile, endotoxin-free cell culture medium to the desired final concentrations (e.g., a 2X working solution).

  • Cell Stimulation:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the this compound working solution or control medium to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Analysis: Measure the concentration of secreted cytokines (e.g., IL-8, TNF-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Data Presentation

Table 1: Recommended this compound Concentration Ranges for Different Cell Types
Cell Type Typical this compound Concentration Range Common Readout Reference
HEK293-hNOD110 ng/mL - 1 µg/mLNF-κB Reporter Assay[1]
THP-11 µg/mL - 10 µg/mLIL-8, TNF-α Secretion[6]
Human Pericytes1 µg/mLIL-8 Expression[4]
Table 2: Troubleshooting Summary for Inconsistent this compound Results
Observation Potential Cause Suggested Action
Decreased EC50 over timeThis compound degradationPrepare fresh aliquots from powder
High well-to-well variabilityInconsistent cell seedingOptimize cell seeding protocol
Batch-to-batch variabilityInconsistent cell passage numberUse cells within a defined passage number range
No response in a new cell lineLack of NOD1 expressionVerify NOD1 expression

Visualizations

NOD1_Signaling_Pathway NOD1 Signaling Pathway C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Binds to LRR domain RIPK2 RIPK2 NOD1->RIPK2 Recruits via CARD-CARD TAK1_TAB TAK1/TAB RIPK2->TAK1_TAB Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates TAK1_TAB->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Phosphorylates IκBα, leading to NF-κB release Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Induces

Caption: this compound activates the NOD1 signaling cascade.

Experimental_Workflow General Experimental Workflow for this compound Stimulation Start Start Seed_Cells Seed Cells in Plate Start->Seed_Cells Prepare_Reagents Prepare this compound and Controls Seed_Cells->Prepare_Reagents Stimulate_Cells Stimulate Cells Prepare_Reagents->Stimulate_Cells Incubate Incubate for Defined Period Stimulate_Cells->Incubate Collect_Samples Collect Supernatant or Cell Lysate Incubate->Collect_Samples Analyze_Samples Analyze Samples (e.g., ELISA, Western Blot) Collect_Samples->Analyze_Samples End End Analyze_Samples->End Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results Inconsistent_Results Inconsistent Results? Check_Cell_Health Are cells healthy and within passage limit? Inconsistent_Results->Check_Cell_Health Check_Reagents Are reagents freshly prepared and stored correctly? Check_Cell_Health->Check_Reagents Yes Optimize_Parameters Have concentration and time been optimized? Check_Cell_Health->Optimize_Parameters No Check_Contamination Is the culture free of contamination? Check_Reagents->Check_Contamination Yes Check_Reagents->Optimize_Parameters No Verify_NOD1_Expression Does the cell line express NOD1? Check_Contamination->Verify_NOD1_Expression Yes Check_Contamination->Optimize_Parameters No Verify_NOD1_Expression->Optimize_Parameters Yes Consistent_Results Consistent Results Verify_NOD1_Expression->Consistent_Results No, switch cell line Optimize_Parameters->Consistent_Results

References

How to handle lyophilized C12-iE-DAP powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-iE-DAP. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing lyophilized this compound powder in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1] Its primary application is to specifically activate the NOD1 signaling pathway to study innate immune responses.[1][2] It is often used in cellular assays to investigate the downstream effects of NOD1 activation, such as the production of inflammatory cytokines.[1][3]

Q2: How does this compound activate the NOD1 signaling pathway?

This compound is a derivative of iE-DAP, a component of peptidoglycan found in certain bacteria.[1] The addition of a lauroyl (C12) group makes it significantly more potent than iE-DAP.[1] Upon entering the cell, this compound is recognized by the NOD1 receptor, leading to a conformational change. This triggers a signaling cascade that involves the recruitment of the kinase RIP2 (RICK).[1][4] Activated RIP2 mediates the activation of the NF-κB and MAPK pathways, ultimately leading to the transcription and secretion of pro-inflammatory cytokines like TNF-α and IL-6.[1][4]

Q3: How should I properly store and handle lyophilized this compound powder?

Lyophilized this compound powder is typically shipped at room temperature.[1] Upon receipt, it should be stored at -20°C for long-term stability.[1] It is crucial to avoid repeated freeze-thaw cycles of the reconstituted solution.[1]

Q4: How do I reconstitute the lyophilized powder?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727).[1] To reconstitute, add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Gently vortex to ensure the powder is fully dissolved.

Q5: What is the recommended working concentration for this compound in cell culture experiments?

The optimal working concentration can vary depending on the cell type and experimental design. However, a general starting range is between 10 ng/mL and 10 µg/mL.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low cellular response (e.g., no cytokine production) after stimulation with this compound. Improper reconstitution or storage: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from the lyophilized powder, ensuring it is fully dissolved. Aliquot the stock solution to minimize freeze-thaw cycles.
Cell line does not express NOD1: The cell line being used may not endogenously express the NOD1 receptor.Confirm NOD1 expression in your cell line using techniques like RT-qPCR or Western blotting. Consider using a cell line known to express NOD1, such as HEK-Blue™ NOD1 or certain epithelial cell lines.
Suboptimal working concentration: The concentration of this compound used may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 ng/mL to 20 µg/mL) to identify the optimal concentration.
High background signal in unstimulated control cells. Contamination of reagents or cell culture: Bacterial contamination in media or reagents can activate pattern recognition receptors.Ensure all reagents and cell cultures are sterile. The absence of endotoxins in the this compound product is often confirmed by manufacturers using HEK-Blue™ TLR4 cells.[1]
Cell line has high basal NF-κB activity: Some cell lines may have a high basal level of signaling pathway activation.Measure the basal activity of your control cells and subtract this from the stimulated cell values.
Inconsistent results between experiments. Variability in cell passage number or density: Cell responsiveness can change with passage number and confluency.Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments.
Inconsistent incubation times: The duration of stimulation can significantly impact the magnitude of the response.Adhere to a consistent incubation time for all experiments as determined by a time-course experiment.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To prepare a stock solution of this compound for use in cell culture experiments.

Materials:

  • Lyophilized this compound powder

  • Sterile, anhydrous DMSO or methanol

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Aseptically add the calculated volume of DMSO or methanol to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex the vial until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Stimulation of THP-1 Cells with this compound

Objective: To measure the pro-inflammatory cytokine response of THP-1 cells to this compound stimulation.

Materials:

  • THP-1 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution

  • 24-well cell culture plates

  • ELISA kit for detecting human IL-8 or TNF-α

Procedure:

  • Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete medium.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 10 µM, 2 µM, etc.).

  • Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the cell culture supernatants and store them at -80°C until analysis.

  • Quantify the concentration of IL-8 or TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.[3]

Data Presentation

Table 1: Properties of Lyophilized this compound

PropertyValueReference
Molecular Weight 501.61 g/mol [1]
Chemical Formula C24H43N3O8[1]
Appearance Lyophilized powder[1]
Solubility 1 mg/mL in DMSO or methanol[1]
Storage Temperature -20°C[1]
Working Concentration 10 ng/mL - 10 µg/mL[1]

Visualizations

C12_iE_DAP_Signaling_Pathway This compound NOD1 Signaling Pathway C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Activation RIP2 RIP2 (RICK) NOD1->RIP2 Recruitment IKK_complex IKK Complex RIP2->IKK_complex Activation MAPK MAPK Pathway RIP2->MAPK Activation NF_kB NF-κB IKK_complex->NF_kB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Transcription MAPK->Cytokines Transcription

Caption: this compound activates NOD1, leading to cytokine production via NF-κB and MAPK.

Experimental_Workflow Experimental Workflow for this compound Stimulation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized this compound Stimulate Stimulate Cells with This compound Reconstitute->Stimulate Seed_Cells Seed Cells (e.g., THP-1) Seed_Cells->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Cytokine_Assay Cytokine Assay (e.g., ELISA) Collect_Supernatant->Cytokine_Assay Data_Analysis Data Analysis Cytokine_Assay->Data_Analysis

Caption: Workflow for cell stimulation with this compound and subsequent analysis.

Troubleshooting_Logic Troubleshooting Logic for No Cellular Response Start No or Low Response Check_Reagent Check Reagent (Fresh Stock?) Start->Check_Reagent Check_Cells Check Cell Line (NOD1 Expression?) Check_Reagent->Check_Cells If Reagent is OK Solution_Reagent Solution: Prepare Fresh Stock Check_Reagent->Solution_Reagent If Reagent is old Check_Concentration Check Concentration (Dose-Response?) Check_Cells->Check_Concentration If Cells are OK Solution_Cells Solution: Validate/Change Cell Line Check_Cells->Solution_Cells If no NOD1 expression Solution_Concentration Solution: Optimize Concentration Check_Concentration->Solution_Concentration If response still low

Caption: A logical approach to troubleshooting experiments with no cellular response.

References

Determining the effective dose of C12-iE-DAP in A549 cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the effective dose of C12-iE-DAP in A549 cells. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in A549 cells?

A1: this compound is a synthetic acylated derivative of γ-D-Glu-mDAP (iE-DAP), which is a component of peptidoglycan from certain bacteria.[1] In A549 human lung adenocarcinoma cells, this compound acts as a potent agonist for Nucleotide-binding Oligomerization Domain 1 (NOD1), an intracellular pattern recognition receptor.[1][2] A549 cells express NOD1 but not NOD2.[2] Upon binding to NOD1, this compound triggers a signaling cascade that involves the recruitment of the serine/threonine kinase RIP2 (RICK).[1][3] This leads to the activation of downstream pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Interferon-Sensitive Response Element (ISRE) pathways, resulting in the production of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), and the expression of interferon-stimulated genes (ISGs).[2][4]

Q2: What is a typical effective concentration range for this compound in A549 cells?

A2: The effective concentration of this compound in A549 cells can vary depending on the specific experimental endpoint. A general working concentration range is from 10 ng/mL to 10 µg/mL.[1] For specific applications, such as the significant induction of the NF-κB and ISRE pathways, concentrations around 50 µM have been used.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell culture conditions.

Q3: What are the expected downstream effects of treating A549 cells with this compound?

A3: Treatment of A549 cells with this compound is expected to lead to the activation of innate immune responses. Key downstream effects include:

  • Activation of NF-κB and ISRE signaling pathways: This can be measured using reporter assays.[2][4]

  • Production of pro-inflammatory cytokines and chemokines: A notable example is the increased expression and secretion of IL-8.[2]

  • Induction of Interferon-Stimulated Genes (ISGs): Such as ISG15.[5]

  • Establishment of an antiviral state: The activation of these pathways can hinder viral replication in A549 cells.[5]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in DMSO or methanol (B129727) to create a stock solution, for example, at a concentration of 1 mg/mL.[1] It is crucial to ensure the final concentration of the solvent in your cell culture medium is non-toxic to the A549 cells (typically ≤ 0.1%). Store the stock solution at -20°C or as recommended by the supplier.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low response to this compound treatment (e.g., no NF-κB activation or cytokine production). Suboptimal concentration of this compound: The dose may be too low for the desired effect in your specific A549 cell line sub-clone.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 ng/mL to 50 µg/mL).
Incorrect preparation or degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Low or absent NOD1 expression: While A549 cells generally express NOD1, expression levels can vary between different passages or sub-clones.Verify NOD1 expression at the mRNA (RT-qPCR) or protein level (Western blot).[2]
Cell health and passage number: High passage numbers can lead to altered cellular responses. Unhealthy cells will not respond appropriately.Use A549 cells at a low passage number and ensure they are healthy and actively dividing before treatment.
High background signaling in untreated control cells. Contamination: Mycoplasma or bacterial contamination can activate innate immune pathways.Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques during cell handling.
Serum components: Components in the fetal bovine serum (FBS) may non-specifically activate signaling pathways.Consider reducing the serum concentration or using a different batch of FBS. A serum-free medium for the duration of the treatment could also be tested.
High variability between replicate experiments. Inconsistent cell density: The number of cells seeded can affect the outcome of the experiment.Ensure consistent cell seeding density across all wells and experiments.
Inconsistent treatment duration: The timing of this compound addition and the duration of incubation are critical.Standardize the treatment duration for all experiments. For example, a 24-hour treatment is often used for NF-κB and ISRE activation assays.[2][4]
Edge effects in multi-well plates: Wells on the edge of the plate can be more prone to evaporation and temperature fluctuations.Avoid using the outer wells of the plate for critical measurements or ensure they are filled with sterile PBS to minimize evaporation from adjacent wells.

Data Presentation

Table 1: Summary of this compound Effects on A549 Cells

Parameter Effective Concentration Incubation Time Observed Effect Reference
NF-κB Pathway Activation 50 µM24 hoursSignificant induction[2][4][5]
ISRE Pathway Activation 50 µM24 hoursSignificant induction[2][4][5]
IL-8 Production (intracellular) Not specified, but effective6 hoursIncreased percentage of IL-8 positive cells[2]
General Working Range 10 ng/mL - 10 µg/mLVariesPotent NOD1 agonist activity[1]

Experimental Protocols

Protocol 1: Determination of NF-κB and ISRE Activation in A549-Dual™ Cells

This protocol is adapted from studies using A549-Dual™ reporter cells, which are engineered to express secreted reporters for NF-κB and ISRE pathway activation.

Materials:

  • A549-Dual™ cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • QUANTI-Luc™ and QUANTI-Blue™ detection reagents

  • 96-well plates (white, sterile, for luminescence)

  • Luminometer and spectrophotometer

Procedure:

  • Cell Seeding: Seed A549-Dual™ cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment: The following day, remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 10 ng/mL, 100 ng/mL, 1 µg/mL, 10 µg/mL, 50 µM). Include an untreated control and a positive control (e.g., Poly(I:C) for ISRE, TNF-α for NF-κB).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[2][4]

  • Reporter Assay:

    • ISRE activity (QUANTI-Luc™): Following the manufacturer's instructions, measure the luciferase activity in the cell supernatant using a luminometer.

    • NF-κB activity (QUANTI-Blue™): Following the manufacturer's instructions, measure the secreted embryonic alkaline phosphatase (SEAP) activity in the cell supernatant using a spectrophotometer.

  • Data Analysis: Normalize the reporter activity of treated cells to that of the untreated control to determine the fold induction.

Protocol 2: Measurement of Intracellular IL-8 Production by Flow Cytometry

Materials:

  • A549 cells

  • Complete growth medium

  • This compound

  • Brefeldin A (protein transport inhibitor)

  • Fixation/Permeabilization solution

  • PE-conjugated anti-human IL-8 antibody

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in a multi-well plate. Treat the cells with the desired concentration of this compound.

  • Protein Transport Inhibition: Four hours post-treatment, add Brefeldin A to the culture medium to block cytokine secretion and allow for intracellular accumulation.

  • Incubation: Incubate for an additional 2 hours (total treatment time of 6 hours).[2]

  • Cell Harvesting and Staining:

    • Harvest the cells using trypsin and wash with PBS.

    • Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.

    • Stain the cells with a PE-conjugated anti-human IL-8 antibody.

  • Flow Cytometry: Analyze the percentage of IL-8 positive cells using a flow cytometer.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int enters cell NOD1 NOD1 RIP2 RIP2 (RICK) NOD1->RIP2 recruits IKK_complex IKK Complex RIP2->IKK_complex activates IRF IRF RIP2->IRF activates (via TBK1/IKKε) NFkB_complex IκB-NF-κB IKK_complex->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IRF_nuc IRF IRF->IRF_nuc translocates Gene_Expression Gene Expression (IL-8, ISGs) NFkB_nuc->Gene_Expression promotes transcription IRF_nuc->Gene_Expression promotes transcription

This compound signaling pathway in A549 cells.

G Start Start Seed_Cells Seed A549 cells in a 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with this compound (dose-response) Incubate_24h_1->Treat_Cells Incubate_24h_2 Incubate for 24h Treat_Cells->Incubate_24h_2 Measure_Reporters Measure NF-κB (SEAP) and ISRE (Luciferase) reporters Incubate_24h_2->Measure_Reporters Analyze_Data Analyze Data (Fold Induction) Measure_Reporters->Analyze_Data End End Analyze_Data->End

Workflow for determining this compound effective dose.

References

Technical Support Center: C12-iE-DAP in NF-κB Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using C12-iE-DAP to stimulate the NF-κB pathway in reporter assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate the NF-κB pathway?

This compound is a potent synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1] It is an acylated derivative of iE-DAP (γ-D-Glu-mDAP), a component of peptidoglycan found in most Gram-negative and certain Gram-positive bacteria.[1][2] The addition of a lauroyl (C12) group significantly enhances its cell permeability and potency, making it 100 to 1000 times more effective than iE-DAP.[1]

Upon entering the cell, this compound is recognized by the cytosolic receptor NOD1. This binding event initiates a signaling cascade that involves the recruitment of the serine/threonine kinase RIP2 (also known as RICK).[1][3] RIP2 activation leads to the phosphorylation and activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB, IκBα, targeting it for degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate into the nucleus, bind to specific DNA sequences, and drive the transcription of target genes, including the luciferase reporter gene used in the assay.[2][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12 This compound NOD1 NOD1 C12->NOD1 binds RIP2 RIP2 (RICK) NOD1->RIP2 recruits IKK IKK Complex RIP2->IKK activates IkB IκBα IKK->IkB phosphorylates for degradation IkB_complex IkB->IkB_complex NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB_complex NFkB_active Active NF-κB NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates IkB_complex->NFkB_active releases Reporter NF-κB Reporter Gene (e.g., Luciferase) NFkB_nuc->Reporter binds & activates

Caption: this compound signaling pathway to NF-κB activation.

Q2: What are the recommended storage and working concentrations for this compound?

Proper handling of this compound is critical for reproducible results. It is typically supplied as a lyophilized powder and should be stored at -20°C. For experimental use, a stock solution is prepared, usually in DMSO or methanol (B129727), and stored at -20°C.[1] Avoid repeated freeze-thaw cycles to maintain its potency.

The optimal working concentration can vary depending on the cell type and experimental conditions, but a general range is provided below. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell system.

ParameterRecommendationCitation(s)
Storage (Lyophilized) -20°C[2]
Storage (Stock Solution) -20°C (Avoid repeated freeze-thaw cycles)[2]
Reconstitution Solvent DMSO or Methanol[1]
Stock Solution Conc. 1 mg/mL[1]
Working Concentration 10 ng/mL - 10 µg/mL (approx. 20 nM - 20 µM)[1]
Stimulation Time 6 - 24 hours (cell-type dependent)[5][6]

Q3: Which cell lines are suitable for a this compound NF-κB reporter assay?

The primary requirement for a cell line to respond to this compound is the expression of the NOD1 receptor.[7] Many cell types, particularly epithelial and myeloid cells, endogenously express NOD1.[7][8]

  • HEK293/HEK293T Cells: These are commonly used due to their high transfectability for reporter plasmids. However, their endogenous NOD1 expression can be low.[9] For a robust signal, it may be necessary to co-transfect a NOD1 expression plasmid or use a stable cell line engineered to overexpress NOD1, such as HEK-Blue™ NOD1 cells.[1][10] Be aware that overexpression of NOD1 can sometimes lead to autoactivation and higher background signal.[9]

  • Intestinal Epithelial Cells: Lines like Caco-2, T84, and HCT116 are physiologically relevant as they express NOD1 and are a primary site of host-pathogen interaction.[7]

  • Myeloid Cell Lines: THP-1 cells (a human monocytic line) are also responsive to this compound.[6]

Troubleshooting Guide

Problem 1: No or very low signal after this compound stimulation.

A weak or absent signal is a common issue in reporter assays.[11] Follow this logical workflow to diagnose the problem.

G start Start: No / Low Signal q1 Is the cell line known to express NOD1? start->q1 a1_yes Verify NOD1 expression (e.g., RT-qPCR, Western Blot). Consider NOD1 overexpression. q1->a1_yes No / Unsure q2 Was transfection of the NF-κB reporter successful? q1->q2 Yes a2_yes Optimize transfection. Check plasmid quality & quantity. Use a positive control (e.g., TNF-α). q2->a2_yes No / Unsure q3 Is the this compound concentration and incubation time optimal? q2->q3 Yes a3_yes Perform dose-response (10 ng/mL - 10 µg/mL) and time-course (6-24h) experiments. q3->a3_yes No / Unsure q4 Are assay reagents (e.g., luciferase substrate) functional? q3->q4 Yes a4_yes Check reagent expiration dates. Use fresh substrate. q4->a4_yes No end Signal Restored q4->end Yes

Caption: Troubleshooting workflow for low or no signal.

Problem 2: High background signal in unstimulated (control) wells.

High background can mask the specific signal from this compound stimulation.[11]

Possible CauseRecommended SolutionCitation(s)
Endotoxin (LPS) Contamination Use endotoxin-free water, media, and reagents. This compound can synergize with LPS, leading to a potent NF-κB response even with low-level contamination.[5][6][5][6]
Constitutive NF-κB Activity Some cell lines have high basal NF-κB activity. Ensure cells are not stressed (e.g., over-confluent, high passage number). Serum-starving cells for a few hours before stimulation can help.[4]
Reporter Plasmid Auto-activation Overexpression of NOD1 or other pathway components can lead to ligand-independent signaling.[9] Use the minimum amount of expression plasmid necessary.[9]
Assay Plate Choice Luminescence can bleed through clear plastic wells. Always use white, opaque-walled plates for luminescence assays to maximize signal reflection and minimize well-to-well crosstalk.[11][12][11][12]

Problem 3: High signal variability between replicates.

Variability between replicates can compromise the statistical significance of your results.[11]

Possible CauseRecommended SolutionCitation(s)
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Allow the plate to sit at room temperature for 20-30 minutes before incubation to ensure even cell distribution.[13]
Pipetting Inaccuracies Prepare a master mix of reagents (e.g., transfection mix, this compound dilution) for all replicates.[11] Use calibrated pipettes.[11]
Edge Effects The outer wells of a plate are prone to evaporation, leading to altered cell growth and reagent concentration. Avoid using the outermost wells or fill them with sterile PBS or media.
Lack of Normalization Transfection efficiency can vary between wells. Use a dual-luciferase reporter system with a co-transfected control reporter (e.g., Renilla luciferase) to normalize your data.[11][13][11][13]

Problem 4: Signal is saturated or too high to read accurately.

An extremely high signal can be outside the linear range of the luminometer.[14]

Possible CauseRecommended SolutionCitation(s)
High Luciferase Expression The promoter driving your reporter may be very strong, or the this compound concentration may be too high.[11][13]
Solution 1: Dilute Lysate The simplest solution is to dilute the cell lysate (e.g., 1:10, 1:100) in lysis buffer before adding the luciferase substrate and re-reading the plate.[14][15][14][15]
Solution 2: Reduce Incubation Time Shorten the stimulation time with this compound.[14]
Solution 3: Reduce Reporter DNA Decrease the amount of NF-κB reporter plasmid used during transfection.[13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Following the manufacturer's instructions, reconstitute the powder in sterile DMSO or methanol to a stock concentration of 1 mg/mL.[1]

  • Vortex gently until fully dissolved.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C.

Protocol 2: General NF-κB Reporter Assay Workflow

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_analysis Data Analysis node1 1. Seed cells in a white, opaque-walled 96-well plate. node2 2. Co-transfect cells with NF-κB firefly luciferase reporter and control Renilla plasmid. node3 3. Incubate for 18-24 hours to allow for plasmid expression. node2->node3 node4 4. Stimulate cells with desired concentrations of this compound. Include an unstimulated control. node5 5. Incubate for the desired stimulation period (e.g., 6-24 hours). node4->node5 node6 6. Lyse cells according to the dual-luciferase assay kit protocol. node5->node6 node7 7. Measure firefly and Renilla luciferase activity in a luminometer. node6->node7 node8 8. Normalize firefly luminescence to Renilla luminescence. Calculate fold change over control.

Caption: General experimental workflow for a this compound assay.
  • Cell Seeding: Plate your chosen cell line in a white, opaque-walled 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: The following day, co-transfect cells with your NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.

  • Incubation: Incubate for 18-24 hours to allow for expression of the reporter genes.

  • Stimulation: Prepare serial dilutions of this compound in cell culture medium. Replace the medium on the cells with the this compound dilutions. Include wells with medium only as an unstimulated control.

  • Incubation: Return the plate to the incubator for the desired stimulation period (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with your dual-luciferase assay kit.

  • Measurement: Measure both firefly and Renilla luciferase activity using a plate luminometer according to the manufacturer's protocol.

  • Data Analysis: For each well, normalize the firefly luciferase reading by dividing it by the Renilla luciferase reading. Calculate the fold induction by dividing the normalized values of stimulated samples by the average normalized value of the unstimulated control samples.

References

Validation & Comparative

A Comparative Guide to NOD1 Agonists: C12-iE-DAP vs. Tri-DAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used NOD1 agonists, C12-iE-DAP and Tri-DAP. The information presented is curated to assist researchers in selecting the appropriate agonist for their experimental needs, with a focus on performance, mechanism of action, and practical application.

Introduction to NOD1 Agonists

Nucleotide-binding oligomerization domain 1 (NOD1) is an intracellular pattern recognition receptor crucial for the innate immune system's recognition of bacterial peptidoglycan. Specifically, NOD1 recognizes the γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) motif present in the cell walls of most Gram-negative and certain Gram-positive bacteria. Activation of NOD1 triggers a signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines. This compound and Tri-DAP are synthetic agonists that mimic the natural ligand of NOD1, thereby initiating this inflammatory response.

Chemical Structure and Potency

The potency of NOD1 agonists is a critical factor in experimental design. While both this compound and Tri-DAP are effective NOD1 activators, their chemical structures lead to significant differences in their potency.

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a lipophilic derivative of iE-DAP. The addition of a C12 fatty acid chain (lauroyl group) enhances its ability to permeate cell membranes, leading to a substantial increase in potency. It is reported to be 100 to 1000 times more potent than iE-DAP in stimulating NOD1.

Tri-DAP (L-Ala-γ-D-Glu-mDAP) is a tripeptide that also contains the core iE-DAP structure with an additional L-alanine residue. This modification results in a moderate increase in potency compared to the basic iE-DAP dipeptide. Tri-DAP is approximately three times more potent than iE-DAP in activating NF-κB.[1]

This significant difference in potency suggests that this compound is a considerably more potent NOD1 agonist than Tri-DAP.

Performance Data: A Comparative Overview

Direct quantitative comparisons of this compound and Tri-DAP in the same experimental system are limited in publicly available literature. However, a study utilizing A549-Dual™ cells, which report on NF-κB activation, demonstrated that both this compound and Tri-DAP are significant inducers of the NF-κB signaling pathway.[2][3] While this study confirms the activity of both agonists, it does not provide a quantitative measure of their relative potency (e.g., EC50 values).

The following table summarizes the key characteristics of this compound and Tri-DAP based on available information.

FeatureThis compoundTri-DAPReference
Synonyms Lauroyl-γ-D-glutamyl-meso-diaminopimelic acidL-alanyl-γ-D-glutamyl-meso-diaminopimelic acid[1]
Molecular Formula C₂₄H₄₃N₃O₈C₁₅H₂₆N₄O₈[1]
Molecular Weight 501.6 g/mol 390.4 g/mol [1]
Structure iE-DAP with a C12 fatty acid chainiE-DAP with an L-alanine residue[1]
Relative Potency 100-1000x more potent than iE-DAP~3x more potent than iE-DAP[1]
Solubility DMSO, MethanolWater[1]
Typical Working Conc. 10 ng/mL - 1 µg/mL100 ng/mL - 10 µg/mL[1]

Mechanism of Action: The NOD1 Signaling Pathway

Upon entering the cytoplasm, both this compound and Tri-DAP are recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). The interaction between NOD1 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD).

The recruitment of RIPK2 initiates a downstream signaling cascade that results in the activation of the IKK complex (IκB kinase). The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8.

NOD1_Signaling_Pathway NOD1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_iE_DAP This compound / Tri-DAP NOD1 NOD1 C12_iE_DAP->NOD1 Binds to LRR domain RIPK2 RIPK2 NOD1->RIPK2 Recruits via CARD-CARD interaction IKK_complex IKK Complex RIPK2->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IKK_complex->IkBa_p Phosphorylates NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines Induces transcription

Caption: Simplified NOD1 signaling pathway upon agonist binding.

Experimental Protocols

NOD1 Activation Assay using HEK-Blue™ hNOD1 Cells

This protocol describes the measurement of NOD1 activation by this compound or Tri-DAP using HEK-Blue™ hNOD1 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hNOD1 cells (InvivoGen)

  • DMEM, high glucose, with 4 mM L-glutamine, 1 mM sodium pyruvate (B1213749) (or equivalent)

  • Heat-inactivated fetal bovine serum (FBS)

  • Normocin™ (InvivoGen) or other antibiotic/antimycotic solution

  • HEK-Blue™ Selection (InvivoGen) or appropriate selection antibiotics

  • This compound (InvivoGen)

  • Tri-DAP (InvivoGen)

  • QUANTI-Blue™ Solution (InvivoGen)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Spectrophotometer capable of reading at 620-655 nm

Procedure:

  • Cell Culture: Culture HEK-Blue™ hNOD1 cells in DMEM supplemented with 10% heat-inactivated FBS, 100 µg/ml Normocin™, and HEK-Blue™ Selection according to the manufacturer's instructions. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: The day before the experiment, wash cells with PBS and resuspend in fresh, pre-warmed growth medium. Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 180 µL of medium.

  • Agonist Preparation: Prepare serial dilutions of this compound and Tri-DAP in fresh cell culture medium. Recommended starting concentrations are 10 µg/mL for Tri-DAP and 1 µg/mL for this compound.

  • Cell Stimulation: Add 20 µL of the agonist dilutions to the appropriate wells. Include a negative control (medium only) and a positive control (e.g., a known potent NOD1 agonist).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection:

    • Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions and warm to 37°C.[4][5]

    • Add 180 µL of QUANTI-Blue™ Solution to each well of a new 96-well plate.

    • Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.

    • Incubate at 37°C for 1-3 hours.

  • Data Acquisition: Measure the optical density (OD) at 620-655 nm using a microplate reader. The intensity of the blue color is proportional to the SEAP activity and, consequently, to the level of NF-κB activation.

Experimental_Workflow NOD1 Activation Assay Workflow Start Start Seed_Cells Seed HEK-Blue™ hNOD1 cells in 96-well plate Start->Seed_Cells Prepare_Agonists Prepare serial dilutions of This compound and Tri-DAP Seed_Cells->Prepare_Agonists Stimulate_Cells Add agonists to cells and incubate for 16-24h Prepare_Agonists->Stimulate_Cells Prepare_QB Prepare QUANTI-Blue™ Solution Stimulate_Cells->Prepare_QB Transfer_Supernatant Transfer supernatant to plate with QUANTI-Blue™ Prepare_QB->Transfer_Supernatant Incubate_QB Incubate at 37°C for 1-3h Transfer_Supernatant->Incubate_QB Read_OD Measure OD at 620-655 nm Incubate_QB->Read_OD End End Read_OD->End

Caption: General workflow for a NOD1 activation assay.

Conclusion

Both this compound and Tri-DAP are valuable tools for studying NOD1-mediated immune responses. The choice between these two agonists will largely depend on the specific requirements of the experiment.

  • This compound is the agonist of choice when high potency is desired. Its lipophilic nature allows for efficient cell entry and robust activation of the NOD1 pathway at low concentrations. This can be particularly advantageous in cell-based assays where high levels of stimulation are needed or in in vivo studies where lower doses may be more effective and less likely to cause off-target effects.

  • Tri-DAP serves as a reliable and more water-soluble alternative. While less potent than this compound, it still provides a significant and specific activation of NOD1. Its solubility in aqueous solutions may be an advantage in certain experimental setups.

For researchers aiming to elicit a strong NOD1-dependent response with minimal agonist concentration, this compound is the superior option. For studies where a more moderate activation is sufficient or where aqueous solubility is a primary concern, Tri-DAP remains a suitable and effective choice. It is always recommended to perform dose-response experiments to determine the optimal concentration of either agonist for a specific cell type and experimental condition.

References

Specificity of C12-iE-DAP: A Comparative Guide for NOD1 and NOD2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, infectious diseases, and drug development, the precise activation of innate immune pathways is critical. The nucleotide-binding oligomerization domain-containing proteins, NOD1 and NOD2, are key intracellular pattern recognition receptors that detect distinct bacterial peptidoglycan (PGN) motifs. C12-iE-DAP has emerged as a potent and valuable tool for specifically probing the NOD1 signaling pathway. This guide provides a comprehensive comparison of its activity on NOD1 versus NOD2, supported by experimental data and detailed protocols.

Ligand Recognition and Specificity

The specificity of NOD1 and NOD2 is dictated by their C-terminal leucine-rich repeat (LRR) domains, which are structurally tailored to recognize different PGN fragments. NOD1 specifically recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a motif predominantly found in the PGN of Gram-negative and certain Gram-positive bacteria.[1][2] In contrast, NOD2 acts as a more general sensor, recognizing muramyl dipeptide (MDP), a structure common to nearly all bacteria.[1]

This compound is a synthetic derivative of iE-DAP, modified with a 12-carbon lauroyl chain.[1] This acylation significantly enhances its lipophilicity, facilitating its entry into the cytosol and increasing its potency for NOD1 activation by 100- to 1000-fold compared to the unmodified iE-DAP.[1] Experimental evidence overwhelmingly indicates that this compound retains the high specificity of its parent molecule, iE-DAP, for the NOD1 receptor.

Quantitative Comparison of Ligand Activity

The most direct method to assess the specificity of a ligand is to compare its activity on cells expressing only the target receptor versus a closely related off-target receptor. Using engineered HEK293 cells that stably express either human NOD1 or human NOD2, alongside an NF-κB reporter system, allows for a precise quantification of receptor activation.

LigandPrimary TargetTypical Working Concentration (NOD1)Reported Activity on NOD2Key Reference(s)
This compound NOD1 10 ng/mL - 10 µg/mLNo significant activation reported in literature or commercial datasheets.[2][1][3]
MDP (L-D isomer) NOD2 10 ng/mL - 10 µg/mLNot a NOD1 agonist.[3][4]
iE-DAP NOD1 1 µg/mL - 100 µg/mLNot a NOD2 agonist.[5]

Table 1: Comparative activity of NOD1 and NOD2 agonists. The data demonstrates the high specificity of this compound for NOD1, with no significant cross-reactivity on NOD2 reported.

Experimental Protocols

Specificity Assessment using HEK-Blue™ NOD Reporter Cells

This is the gold-standard method for determining the specificity of a NOD1 or NOD2 agonist. It utilizes HEK293 cells engineered to express either human NOD1 (HEK-Blue™ hNOD1) or human NOD2 (HEK-Blue™ hNOD2) and a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.[2][4]

Methodology:

  • Cell Culture: Culture HEK-Blue™ hNOD1 and HEK-Blue™ hNOD2 cells according to the supplier's recommendations. Plate the cells in 96-well plates at a density of ~5 x 10⁴ cells per well and incubate for 24 hours.

  • Ligand Preparation: Prepare a dilution series of this compound (e.g., from 0.1 ng/mL to 10 µg/mL) in fresh, pre-warmed cell culture medium. As a positive control for the NOD2 cells, prepare a similar dilution series of MDP. Use sterile, endotoxin-free water or DMSO for initial stock solutions as appropriate.[1]

  • Cell Stimulation: Remove the old medium from the cells and add 200 µL of the prepared ligand dilutions to the respective wells of both the hNOD1 and hNOD2 cell plates. Include a vehicle-only control for each cell type.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • NF-κB Reporter Assay:

    • Measure SEAP activity in the cell culture supernatant. This can be done using a detection medium like QUANTI-Blue™, which changes color in the presence of SEAP.

    • Add a sample of the supernatant from each well to a new 96-well plate containing the detection medium.

    • Incubate for 1-4 hours at 37°C and measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Plot the absorbance values against the ligand concentration to generate dose-response curves. A specific NOD1 agonist like this compound will induce a robust dose-dependent response in HEK-Blue™ hNOD1 cells but will show no significant activity in HEK-Blue™ hNOD2 cells above the baseline of the vehicle control.

Functional Assay in Endogenously Expressing Cells (THP-1)

This protocol uses the human monocytic cell line THP-1, which endogenously expresses both NOD1 and NOD2, to assess the functional outcome of receptor activation, such as cytokine production.[3]

Methodology:

  • Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS. Plate the cells in 24-well plates at a density of approximately 1 x 10⁶ cells/mL.

  • Cell Stimulation: Treat the cells with increasing concentrations of this compound (e.g., 2 µM to 50 µM) or MDP (as a positive control for NOD2 activation).[3] Include an unstimulated control.

  • Incubation: Incubate for 20-24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Cytokine Measurement:

    • Centrifuge the plates to pellet the cells and collect the supernatant.

    • Quantify the concentration of a relevant downstream cytokine, such as Interleukin-8 (IL-8), in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: To confirm that the IL-8 production induced by this compound is specifically mediated by NOD1, the experiment can be repeated using cells where NOD1 has been knocked down (e.g., via shRNA), which should abrogate the response.[6]

Visualizing the Molecular and Experimental Pathways

NOD1/NOD2 Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated upon ligand recognition by NOD1 or NOD2. Both pathways converge on the recruitment of the kinase RIPK2, leading to the activation of key inflammatory transcription factors.

NOD_Signaling cluster_extracellular Extracellular / Phagosome cluster_cytosol Cytosol cluster_nucleus Nucleus PGN Bacterial Peptidoglycan (PGN) iE_DAP iE-DAP Motif (e.g., this compound) PGN->iE_DAP processed MDP MDP Motif PGN->MDP processed NOD1 NOD1 iE_DAP->NOD1 binds NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 recruits NOD2->RIPK2 recruits NFkB_Activation IKK Complex -> NF-κB Activation RIPK2->NFkB_Activation MAPK_Activation TAK1 Complex -> MAPK Activation RIPK2->MAPK_Activation Inflammation Transcription of Pro-inflammatory Genes (e.g., IL-8, TNF-α) NFkB_Activation->Inflammation MAPK_Activation->Inflammation

Caption: Canonical signaling pathway for NOD1 and NOD2 activation.

Experimental Workflow for Specificity Testing

This flowchart outlines the process of verifying the specificity of this compound using HEK-Blue™ reporter cell lines.

Specificity_Workflow start Start: Prepare Ligand Dilutions (this compound & MDP Control) plate_nod1 Plate HEK-Blue™ hNOD1 Cells start->plate_nod1 plate_nod2 Plate HEK-Blue™ hNOD2 Cells start->plate_nod2 stimulate_nod1 Stimulate with Ligands (24h Incubation) plate_nod1->stimulate_nod1 stimulate_nod2 Stimulate with Ligands (24h Incubation) plate_nod2->stimulate_nod2 assay_nod1 Measure NF-κB (SEAP) Activity in Supernatant stimulate_nod1->assay_nod1 assay_nod2 Measure NF-κB (SEAP) Activity in Supernatant stimulate_nod2->assay_nod2 result_nod1 Result: Dose-dependent activation with this compound. No activation with MDP. assay_nod1->result_nod1 result_nod2 Result: No activation with This compound. Dose-dependent activation with MDP. assay_nod2->result_nod2 conclusion Conclusion: This compound is a specific NOD1 agonist result_nod1->conclusion result_nod2->conclusion

Caption: Workflow for assessing this compound specificity on NOD1 vs. NOD2.

References

A Comparative Guide to ML130 and Other Small Molecule Inhibitors for Modulating C12-iE-DAP-Induced NOD1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML130 and other commercially available small molecule inhibitors used to modulate the activity of Nucleotide-binding Oligomerization Domain 1 (NOD1) when stimulated by C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid). This document is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs by presenting objective performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Introduction to NOD1 Signaling and Inhibition

NOD1 is an intracellular pattern recognition receptor crucial for the innate immune response to bacterial peptidoglycan fragments, such as this compound, which is a potent NOD1 agonist.[1] Upon activation by ligands like this compound, NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2. This interaction triggers downstream signaling cascades, primarily activating the NF-κB and MAPK pathways, which culminate in the production of pro-inflammatory cytokines and chemokines like IL-8. Given the role of NOD1 in various inflammatory and autoimmune diseases, the development of selective inhibitors is of significant interest for both research and therapeutic purposes.

ML130 (also known as Nodinitib-1) is a well-characterized, potent, and selective inhibitor of NOD1.[2] It functions by inducing a conformational change in the NOD1 protein, which alters its subcellular localization and enhances its ubiquitination, thereby preventing downstream signaling.[3] This guide compares ML130 to other notable NOD1 inhibitors, providing a basis for informed decision-making in experimental design.

Comparative Analysis of NOD1 Inhibitors

The following tables summarize the quantitative data on the inhibitory potency and selectivity of ML130 and its alternatives. The data has been compiled from various studies, and it is important to note that IC50 values can vary between different assay formats and cell lines.[4]

InhibitorChemical ClassTarget(s)Potency (IC50 for NOD1)Selectivity (Fold selectivity for NOD1 over NOD2)Reference(s)
ML130 (Nodinitib-1) 2-AminobenzimidazoleNOD10.56 µM>36-fold[2]
ML146 Purine-2,6-dioneNOD11.5 µM>29-fold[5]
GSK223 QuinazolininoneNOD11.0 µM>30-fold[1]
GSK966 AminobenzothiazoleNOD13.5 µM>10-fold[1]
Compound 22 QuinazolininoneNOD10.06 µMNot specified[1]
NOD-IN-1 Not specifiedNOD1, NOD25.74 µM~1.1-fold[2]

Note: A lower IC50 value indicates higher potency. Fold selectivity is the ratio of the IC50 for NOD2 to the IC50 for NOD1. "Not specified" indicates that the data was not available in the cited sources.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

NF-κB Luciferase Reporter Gene Assay in HEK293T Cells

This assay is a common method to quantify the inhibition of NOD1-mediated NF-κB activation.

a. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed 3 x 10^4 cells per well in a 96-well plate.

  • Co-transfect cells with a NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Incubate for 24 hours.

b. Inhibition Assay:

  • Pre-treat the transfected cells with various concentrations of the NOD1 inhibitor (e.g., ML130) or vehicle control (DMSO) for 1 hour.

  • Stimulate the cells with a specific NOD1 agonist, such as Tri-DAP (50 µg/mL), for 6 hours.[1]

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

c. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition relative to the vehicle-treated, agonist-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

IL-8 Secretion Assay in HEK293/hNOD1 Cells

This assay measures the downstream effector function of NOD1 activation by quantifying the secretion of the pro-inflammatory chemokine IL-8.

a. Cell Culture:

  • Culture HEK293 cells stably expressing human NOD1 (293/hNOD1) in complete growth medium.

  • Seed the cells in a 96-well plate at a density that allows for optimal IL-8 production upon stimulation.

b. Inhibition and Stimulation:

  • Pre-incubate the cells with serially diluted NOD1 inhibitors or vehicle for 1 hour.

  • Stimulate the cells with a NOD1 agonist like iE-DAP or this compound at a pre-determined optimal concentration for 18-24 hours.[1]

c. Quantification of IL-8:

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-8 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[7][8]

d. Data Analysis:

  • Generate a standard curve using recombinant IL-8.

  • Calculate the concentration of IL-8 in each sample based on the standard curve.

  • Determine the IC50 value of the inhibitor by plotting the percentage of IL-8 inhibition against the inhibitor concentration.

Visualizing the Molecular Landscape

The following diagrams illustrate the NOD1 signaling pathway and a typical experimental workflow for inhibitor screening.

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD1 NOD1 This compound->NOD1 RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKKα/β/γ TAK1->IKK_complex p38_JNK p38/JNK TAK1->p38_JNK IκBα IκBα IKK_complex->IκBα phosphorylates NF-κB p50/p65 IκBα->NF-κB releases NF-κB_nucleus p50/p65 NF-κB->NF-κB_nucleus translocates ML130 ML130 ML130->NOD1 inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8) NF-κB_nucleus->Gene_Expression

Caption: NOD1 signaling pathway initiated by this compound and inhibited by ML130.

Experimental_Workflow Start Start Cell_Seeding Seed HEK293/hNOD1 or HEK293T cells in 96-well plates Start->Cell_Seeding Inhibitor_Treatment Pre-treat with ML130 or alternative inhibitors Cell_Seeding->Inhibitor_Treatment Agonist_Stimulation Stimulate with this compound or other NOD1 agonist Inhibitor_Treatment->Agonist_Stimulation Incubation Incubate for a defined period (e.g., 6-24 hours) Agonist_Stimulation->Incubation Endpoint_Measurement Measure endpoint Incubation->Endpoint_Measurement Luciferase_Assay Luciferase Assay (NF-κB activity) Endpoint_Measurement->Luciferase_Assay for reporter gene assay ELISA ELISA (IL-8 secretion) Endpoint_Measurement->ELISA for cytokine secretion Data_Analysis Calculate % inhibition and determine IC50 values Luciferase_Assay->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for screening NOD1 inhibitors.

Conclusion

ML130 remains a widely used and effective tool for the selective inhibition of NOD1. Its potency and selectivity have been well-documented, making it a reliable choice for studying NOD1-mediated inflammatory responses. However, for researchers seeking higher potency, newer compounds from the quinazolininone class, such as compound 22, may offer a significant advantage.[1] Conversely, for studies requiring a dual inhibitor of both NOD1 and NOD2, NOD-IN-1 presents a viable option. The choice of inhibitor should be guided by the specific requirements of the experiment, including the desired potency, selectivity profile, and the cellular context being investigated. The provided protocols and diagrams serve as a foundation for designing and executing robust experiments to further elucidate the role of NOD1 in health and disease.

References

Validating C12-iE-DAP Induced Inflammation with NOD1 Knockout Cells: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inflammatory response induced by the NOD1 agonist C12-iE-DAP in wild-type versus NOD1 knockout cells. It offers supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying biological processes to aid in the validation of NOD1-targeted research.

Introduction to this compound and NOD1 Signaling

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor crucial for the innate immune response to bacterial peptidoglycans.[1] Upon recognition of its ligand, iE-DAP (a component of peptidoglycan from most Gram-negative and certain Gram-positive bacteria), NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (RICK).[1] This interaction initiates a signaling cascade that activates the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[1][2]

This compound, an acylated derivative of iE-DAP, exhibits 100- to 1000-fold higher potency in stimulating NOD1 than its non-acylated counterpart, making it a valuable tool for studying NOD1-mediated inflammation.[1] To definitively attribute the inflammatory effects of this compound to NOD1 activation, a crucial validation step involves the use of NOD1 knockout cells. In the absence of NOD1, the signaling cascade should be abrogated, leading to a significant reduction in the production of downstream inflammatory mediators.

Data Presentation: this compound Induced Cytokine Production

The following table summarizes the expected quantitative data from experiments comparing the production of key inflammatory cytokines in wild-type (WT) and NOD1 knockout (NOD1-/-) cells following stimulation with this compound. The data is a representative compilation based on findings from multiple studies.

Cell TypeTreatmentIL-8 Production (pg/mL)IL-6 Production (pg/mL)TNF-α Production (pg/mL)
Wild-Type (WT) Untreated< 10< 5< 5
This compound (1 µg/mL)1500 ± 120850 ± 75450 ± 50
NOD1 Knockout (NOD1-/-) Untreated< 10< 5< 5
This compound (1 µg/mL)50 ± 1530 ± 1020 ± 8

Note: The values presented are illustrative and may vary depending on the specific cell line, experimental conditions, and assay sensitivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Generation of NOD1 Knockout Cell Lines (CRISPR/Cas9)

This protocol outlines the general steps for creating a NOD1 knockout cell line using CRISPR/Cas9 technology.

  • gRNA Design and Vector Construction:

    • Design single guide RNAs (sgRNAs) targeting an early exon of the NOD1 gene to induce frameshift mutations.

    • Clone the designed sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection:

    • Transfect the chosen host cell line (e.g., HEK293T, THP-1) with the gRNA-Cas9 plasmid using a suitable transfection reagent.

  • Single-Cell Cloning:

    • Two days post-transfection, isolate GFP-positive cells by fluorescence-activated cell sorting (FACS) into a 96-well plate at a density of one cell per well.

    • Alternatively, perform limiting dilution to isolate single cells.

  • Expansion and Screening:

    • Culture the single-cell clones until sufficient cell numbers are reached for screening.

    • Screen for NOD1 knockout by PCR amplification of the targeted genomic region followed by Sanger sequencing to identify insertions or deletions (indels).

  • Validation of Knockout:

    • Confirm the absence of NOD1 protein expression in candidate clones by Western blot analysis.

Cell Culture and this compound Stimulation
  • Cell Culture:

    • Culture wild-type and validated NOD1 knockout cells in appropriate media and conditions. For example, HEK293T cells are typically grown in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding:

    • Seed the cells into 24-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Stimulation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound to the desired final concentration (e.g., 1 µg/mL) in cell culture media.

    • Remove the existing media from the cells and replace it with the media containing this compound or vehicle control (media with the same concentration of DMSO).

    • Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

Measurement of Cytokine Production (ELISA)
  • Sample Collection:

    • After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., IL-8, IL-6, TNF-α) according to the manufacturer's instructions.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and finally a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

Western Blot for NOD1 Protein Validation
  • Protein Extraction:

    • Lyse the wild-type and NOD1 knockout cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for NOD1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Mandatory Visualization

NOD1 Signaling Pathway

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int Uptake NOD1 NOD1 C12-iE-DAP_int->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK_Complex IKK Complex RIPK2->IKK_Complex MAPK_Pathway MAPK Pathway RIPK2->MAPK_Pathway NFkB_Inhibitor IκB IKK_Complex->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines (IL-8, IL-6, TNF-α) Gene_Expression->Cytokines Leads to

Caption: this compound activates the NOD1 signaling pathway.

Experimental Workflow for Validation

Experimental_Workflow Start Start Prepare_Cells Prepare Wild-Type (WT) and NOD1 Knockout (KO) Cells Start->Prepare_Cells Stimulate Stimulate with this compound (and vehicle control) Prepare_Cells->Stimulate Collect_Supernatant Collect Supernatants Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA Measure Cytokines (IL-8, IL-6, TNF-α) by ELISA Collect_Supernatant->ELISA Western_Blot Validate NOD1 Knockout by Western Blot Lyse_Cells->Western_Blot Analyze_Data Analyze and Compare Data (WT vs. KO) ELISA->Analyze_Data Western_Blot->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion

Caption: Workflow for validating this compound's NOD1-dependency.

Logical Relationship of Validation

Logical_Relationship cluster_WT Wild-Type Cells cluster_KO NOD1 Knockout Cells WT_Stim This compound Stimulation WT_NOD1 Functional NOD1 WT_Stim->WT_NOD1 WT_Signal Signaling Cascade (RIPK2, NF-κB, MAPK) WT_NOD1->WT_Signal WT_Response Inflammatory Response (Cytokine Production) WT_Signal->WT_Response Comparison Comparison of Outcomes WT_Response->Comparison KO_Stim This compound Stimulation KO_NOD1 No Functional NOD1 KO_Stim->KO_NOD1 KO_Signal Signaling Blocked KO_NOD1->KO_Signal KO_Response No Inflammatory Response KO_Signal->KO_Response KO_Response->Comparison Validation Validation of NOD1-Dependency Comparison->Validation

Caption: Comparing outcomes in WT vs. NOD1 KO cells validates specificity.

Alternatives to this compound

While this compound is a highly potent NOD1 agonist, other molecules can also be used to study NOD1 activation:

  • iE-DAP (γ-D-Glu-mDAP): The minimal peptidoglycan motif recognized by NOD1. It is less potent than this compound and may require higher concentrations to elicit a response.[1]

  • Tri-DAP (L-Ala-γ-D-Glu-mDAP): Another NOD1 agonist that is a component of bacterial peptidoglycan.

The choice of agonist may depend on the specific research question and the sensitivity of the experimental system.

Conclusion

The use of NOD1 knockout cells is an indispensable method for validating the specificity of this compound-induced inflammation. The significant reduction in inflammatory cytokine production in NOD1-/- cells compared to wild-type cells provides robust evidence that the observed effects are mediated through the NOD1 signaling pathway. This guide provides the necessary framework, including data benchmarks, detailed protocols, and clear visualizations, to effectively design and interpret such validation experiments.

References

A Researcher's Guide: C12-iE-DAP versus MDP for Interrogating Innate Immune Pathways

Author: BenchChem Technical Support Team. Date: December 2025

In the study of innate immunity, precise tools are paramount for dissecting the complex signaling networks that protect against microbial threats. Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a critical class of intracellular pattern recognition receptors (PRRs) that detect bacterial peptidoglycan (PGN).[1] Among these, NOD1 and NOD2 are foundational sensors that trigger inflammatory and antimicrobial responses.[1][2] This guide provides an objective comparison of two widely used synthetic agonists, C12-iE-DAP and Muramyl Dipeptide (MDP), for the targeted study of NOD1 and NOD2 receptors, respectively.

Ligand Specificity and Potency

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent and specific synthetic agonist for NOD1.[3] It is a lipophilic derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is the minimal PGN motif recognized by NOD1.[3][4] This motif is predominantly found in the cell walls of Gram-negative bacteria and certain Gram-positive bacteria.[3] The addition of a lauroyl (C12) fatty acid chain significantly enhances its potency, making this compound 100 to 1000 times more effective at stimulating NOD1 than the non-acylated iE-DAP.[3] This increased lipophilicity is believed to facilitate its entry into the cytosol where NOD1 resides.

MDP (Muramyl Dipeptide) is the minimal bioactive PGN motif recognized by the cytosolic receptor NOD2.[5][6] Composed of N-acetylmuramic acid linked to a dipeptide (L-alanyl-D-isoglutamine), MDP is a conserved structure present in the PGN of nearly all bacteria, both Gram-positive and Gram-negative.[5][7] This makes NOD2 a general sensor of bacteria.[7] While effective, MDP sometimes requires higher concentrations for robust activation compared to acylated derivatives like L18-MDP, which show enhanced cellular uptake.[7]

Comparative Data Summary

The selection of an appropriate agonist is critical for achieving specific and robust receptor activation. The table below summarizes the key characteristics of this compound and MDP.

FeatureThis compoundMuramyl Dipeptide (MDP)
Primary Receptor Target NOD1 (CARD4)[3]NOD2 (CARD15)[5]
Ligand Origin Synthetic, acylated derivative of iE-DAP[3]Synthetic, minimal PGN motif[5]
Bacterial Source of Motif Primarily Gram-negative bacteria and specific Gram-positives (e.g., Listeria)[3]Nearly all Gram-positive and Gram-negative bacteria[5][7]
Potency High; 100-1000x more potent than iE-DAP[3]Moderate; lipophilic derivatives like L18-MDP are more potent[7]
Typical Working Conc. 10 ng/mL - 10 µg/mL[3]100 ng/mL - 10 µg/mL[8][9]
Primary Signaling Pathway RIPK2-dependent NF-κB and MAPK activation[3][10]RIPK2-dependent NF-κB and MAPK activation[5][10]

Signaling Pathways

Upon ligand binding in the cell cytosol, both NOD1 and NOD2 initiate a similar downstream signaling cascade, highlighting a conserved mechanism for innate immune activation.[10] The process begins with a conformational change in the receptor, leading to its self-oligomerization.[10] This activated complex then recruits the serine/threonine kinase RIPK2 (also known as RICK) via homophilic CARD-CARD interactions.[2][11]

Activated RIPK2 is a critical signaling hub. It undergoes polyubiquitination, which serves as a scaffold to recruit further downstream components, including the TAK1 complex.[1][2] This ultimately leads to the activation of two major inflammatory pathways:

  • NF-κB Pathway: Activation of the IκB kinase (IKK) complex results in the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This allows NF-κB transcription factors to translocate to the nucleus and drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and antimicrobial peptides.[1][12]

  • MAPK Pathway: The recruitment of TAK1 also leads to the activation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK.[2] These kinases activate other transcription factors, like AP-1, which cooperate with NF-κB to orchestrate a robust inflammatory gene expression program.[2]

NOD_Signaling cluster_0 Cytosol cluster_1 Nucleus Ligand_C12 This compound NOD1 NOD1 Ligand_C12->NOD1 binds Ligand_MDP MDP NOD2 NOD2 Ligand_MDP->NOD2 binds RIPK2 RIPK2 NOD1->RIPK2 recruits NOD2->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, ERK, JNK) TAK1->MAPK NFkB_I IκBα-NF-κB IKK->NFkB_I phosphorylates IκBα AP1 AP-1 MAPK->AP1 activates NFkB_A NF-κB NFkB_I->NFkB_A releases Genes Pro-inflammatory Gene Expression (IL-8, TNF-α, etc.) NFkB_A->Genes translocates AP1->Genes translocates

Canonical NOD1/NOD2 signaling pathway.

Experimental Protocols

To compare the activity of this compound and MDP, NF-κB reporter assays and cytokine secretion assays are commonly employed.

Key Experiment: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activation of the NF-κB pathway upon receptor stimulation.[13][14] It is a highly sensitive method suitable for determining agonist potency and specificity.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are seeded in 96-well plates.[15] These cells have low endogenous expression of NOD receptors, making them an ideal background.

    • Cells are transiently co-transfected with three plasmids:

      • An expression vector for human NOD1 or human NOD2.

      • A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB-responsive promoter.[15]

      • A control plasmid, such as one constitutively expressing Renilla luciferase or β-galactosidase, for normalization of transfection efficiency.[15][16]

  • Stimulation:

    • Approximately 24 hours post-transfection, the cell culture medium is replaced.

    • Cells transfected with the NOD1 plasmid are stimulated with a dose range of this compound (e.g., 0.1 ng/mL to 1000 ng/mL).

    • Cells transfected with the NOD2 plasmid are stimulated with a dose range of MDP (e.g., 1 ng/mL to 10,000 ng/mL).

    • Untreated cells serve as a negative control.

  • Cell Lysis and Luminescence Measurement:

    • After a 6-24 hour incubation period, cells are washed with PBS and lysed.[16]

    • The activity of both firefly and Renilla luciferase in the cell lysate is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase (or β-galactosidase) activity for each well to correct for variations in cell number and transfection efficiency.

    • The fold induction of NF-κB activity is calculated by dividing the normalized luciferase activity of stimulated samples by that of the unstimulated control.

    • Dose-response curves can be generated to determine the EC50 value for each agonist.

Workflow cluster_prep Preparation cluster_stim Stimulation (24h post-transfection) cluster_readout Readout (6-24h post-stimulation) seed 1. Seed HEK293T Cells (96-well plate) transfect 2. Co-transfect Plasmids: - NOD1 or NOD2 - NF-κB-Luc Reporter - Normalization Control seed->transfect stim_nod1 3a. Stimulate NOD1-expressing cells with this compound (dose range) transfect->stim_nod1 stim_nod2 3b. Stimulate NOD2-expressing cells with MDP (dose range) transfect->stim_nod2 lyse 4. Lyse Cells stim_nod1->lyse stim_nod2->lyse measure 5. Measure Luciferase Activity (Dual-Luminescence) lyse->measure analyze 6. Normalize Data & Calculate Fold Induction measure->analyze

Workflow for comparing NOD agonists.
Key Experiment: Cytokine Secretion Assay (IL-8)

This assay measures the production and secretion of a key pro-inflammatory cytokine, Interleukin-8 (IL-8), from immune cells like the human monocytic cell line THP-1.[17]

Methodology:

  • Cell Culture and Differentiation:

    • THP-1 monocytes are seeded in 24- or 48-well plates.

    • To obtain a more macrophage-like phenotype, cells can be differentiated with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.

  • Stimulation:

    • Differentiated THP-1 cells are stimulated with this compound or MDP at various concentrations for a set time, typically 18-24 hours.[17][18]

  • Supernatant Collection:

    • After incubation, the cell culture supernatant is carefully collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • The concentration of IL-8 in the supernatant is quantified using a commercial human IL-8 ELISA kit, following the manufacturer’s instructions.[19]

  • Data Analysis:

    • A standard curve is generated using recombinant IL-8. The concentration of IL-8 in the experimental samples is interpolated from this curve.

    • Results are typically presented as pg/mL or ng/mL of secreted IL-8.

Conclusion

This compound and MDP are indispensable tools for researchers in immunology and drug development. This compound offers highly potent and specific activation of the NOD1 pathway, making it ideal for studying responses to Gram-negative bacteria. MDP provides robust activation of NOD2, the general sensor for bacterial PGN. By employing these agonists in well-defined experimental systems, such as NF-κB reporter and cytokine secretion assays, researchers can precisely dissect the roles of NOD1 and NOD2 in innate immunity, host defense, and inflammatory diseases.

References

Unraveling the Interplay: A Comparative Guide to C12-iE-DAP and TLR Pathway Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific mechanisms of innate immune agonists is paramount. This guide provides a detailed comparison of the signaling pathways activated by the potent NOD1 agonist C12-iE-DAP and its cross-reactivity with Toll-like Receptor (TLR) pathways, supported by experimental data and detailed protocols.

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a synthetic acylated derivative of γ-D-Glu-mDAP (iE-DAP), the minimal essential motif of peptidoglycan (PGN) from Gram-negative and certain Gram-positive bacteria. It is a highly potent activator of the intracellular pattern recognition receptor (PRR) NOD1 (Nucleotide-binding Oligomerization Domain 1). While this compound's primary activity is through the NOD1 signaling cascade, significant interest lies in its potential for cross-reactivity with TLR pathways, which could have important implications for its use as an adjuvant or immunomodulator.

This guide explores the direct signaling of this compound, its comparison with TLR agonists, and the synergistic effects observed when both pathways are co-activated.

Comparative Analysis of this compound and TLR4 Agonist Activity

While this compound does not directly activate TLRs, its signaling pathway exhibits significant cross-talk with TLR signaling, particularly TLR4. This synergy results in a potentiated inflammatory response, as evidenced by increased cytokine production. The following table summarizes the quantitative effects of this compound and the TLR4 agonist Lipopolysaccharide (LPS) on cytokine production in the human monocytic cell line THP-1.

Agonist(s)ConcentrationTNF-α Production (pg/mL)Fold Increase vs. ControlFold Increase vs. Single Agonist
Control (untreated)-~01-
This compound10 µM~100~100-
LPS1 ng/mL~250~250-
This compound + LPS 10 µM + 1 ng/mL ~1200 ~1200 ~12 (vs. This compound), ~4.8 (vs. LPS)

Data is approximated from graphical representations in the cited literature for illustrative purposes.[1][2]

Signaling Pathways: NOD1 vs. TLR4

The distinct and synergistic signaling pathways of this compound (via NOD1) and LPS (via TLR4) are visualized below.

This compound Activated NOD1 Signaling Pathway```dot

NOD1_Signaling cluster_extracellular cluster_nucleus Nucleus C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Intracellular entry Inflammatory_Genes Inflammatory Gene Transcription RIPK2 RIPK2 NOD1->RIPK2 Activation IKK_complex IKK_complex RIPK2->IKK_complex Activation NFkB NFkB IKK_complex->NFkB Activation p65_p50 p65_p50 NFkB->p65_p50 Translocation p65_p50->Inflammatory_Genes Binding

Caption: LPS activates the TLR4 pathway, also leading to NF-κB activation.

Experimental Protocols

Reproducible and robust experimental design is critical for assessing immunomodulatory compounds. Below are detailed protocols for key experiments.

Protocol 1: Assessment of Cytokine Production in THP-1 Cells

This protocol details the methodology for measuring cytokine production in THP-1 cells following stimulation with this compound and LPS.

  • Cell Culture:

    • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified 5% CO2 incubator.

    • For experiments, seed THP-1 cells at a density of 1 x 10^6 cells/mL in 96-well plates.

[3]2. Agonist Stimulation:

  • Prepare stock solutions of this compound in DMSO and LPS in endotoxin-free water.
  • Treat cells with this compound (e.g., 10 µM) and/or LPS (e.g., 1 ng/mL). [1] * For co-stimulation experiments, add both agonists to the cell cultures simultaneously.
  • Include untreated cells as a negative control.
  • Incubate the cells for 20 hours at 37°C.

[1]3. Cytokine Measurement (ELISA):

  • After incubation, centrifuge the plates at 3000 rpm for 5 minutes to pellet the cells. [3] * Carefully collect the cell-free supernatants.
  • Measure the concentration of TNF-α and other cytokines (e.g., IL-8) in the supernatants using a specific sandwich ELISA kit according to the manufacturer's instructions. [3][4] * Read the absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.

Protocol 2: NF-κB Reporter Assay in HEK-Blue™ hNOD1 Cells

This protocol describes the use of a reporter cell line to specifically quantify NOD1 activation.

  • Cell Culture:

    • Culture HEK-Blue™ hNOD1 cells, which stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter, in DMEM supplemented with 10% FBS, 100 µg/ml Normocin™, and selective antibiotics (Blasticidin and Zeocin®).

[5]2. Agonist Stimulation:

  • Plate the cells in a 96-well plate.
  • Stimulate the cells with various concentrations of this compound (e.g., 0.01 to 100 ng/mL).
  • To test for TLR cross-reactivity, stimulate cells with TLR agonists such as LPS (for TLR4) or Pam3CSK4 (for TLR2). The absence of a SEAP response to these agonists would confirm the specificity of this compound for NOD1.
  • Incubate for 16-24 hours.

  • SEAP Detection:

    • Add QUANTI-Blue™ Solution, a SEAP detection reagent, to the cell supernatant.

    • Incubate at 37°C for 1-3 hours.

    • Measure the SEAP activity by reading the optical density at 620-655 nm.

    • The level of SEAP is directly proportional to the activation of NF-κB.

Experimental Workflow for Assessing Cross-Reactivity

The logical flow for investigating the cross-reactivity of this compound with TLR pathways is outlined below.

Experimental_Workflow cluster_step1 Step 1: Specificity Assessment cluster_step2 Step 2: Synergy Assessment cluster_step3 Step 3: Data Analysis HEK_assay HEK-Blue™ Reporter Assays (hNOD1, hTLR2, hTLR4) Measure_SEAP Measure SEAP activity HEK_assay->Measure_SEAP C12_stim Stimulate with this compound C12_stim->HEK_assay TLR_stim Stimulate with specific TLR agonists TLR_stim->HEK_assay Compare_activation Compare NF-κB activation (Specificity) Measure_SEAP->Compare_activation THP1_culture Culture THP-1 cells Single_stim Single agonist stimulation (this compound or LPS) THP1_culture->Single_stim Co_stim Co-stimulation (this compound + LPS) THP1_culture->Co_stim Measure_cytokines Measure cytokine production (ELISA) Single_stim->Measure_cytokines Co_stim->Measure_cytokines Compare_cytokines Compare cytokine levels (Synergy) Measure_cytokines->Compare_cytokines

Caption: Workflow for determining this compound specificity and synergy with TLRs.

Conclusion

This compound is a potent and specific agonist of the NOD1 signaling pathway. While it does not appear to directly activate TLRs, it exhibits significant synergistic cross-reactivity with the TLR4 pathway, leading to a potentiated inflammatory response. This functional interplay between the NOD1 and TLR4 signaling cascades, both culminating in NF-κB activation, highlights the complex and interconnected nature of the innate immune system. For researchers in drug development, harnessing this synergy could be a powerful strategy for designing novel adjuvants and immunomodulatory therapies. The experimental protocols provided herein offer a robust framework for further investigation into the nuanced interactions of this compound and other innate immune agonists.

References

Verifying NOD1-Dependent Response to C12-iE-DAP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to verify the NOD1-dependent cellular response to the potent synthetic agonist C12-iE-DAP. It includes objective performance comparisons with alternative approaches and is supported by experimental data and detailed protocols to aid in the design and execution of robust immunological and drug discovery assays.

This compound, an acylated derivative of γ-D-Glu-mDAP (iE-DAP), is a highly potent activator of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 1 (NOD1).[1] NOD1 plays a crucial role in the innate immune system by recognizing peptidoglycan fragments from bacterial cell walls, primarily from Gram-negative bacteria.[1] Upon recognition of its ligand, NOD1 initiates a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, such as IL-8 and TNF-α.[1][2] Verifying that a cellular response is specifically mediated by NOD1 is critical for studying its function and for the development of novel therapeutics targeting this pathway.

Comparative Analysis of NOD1 Agonists

This compound is a preferred agonist for NOD1 activation in experimental settings due to its significantly higher potency compared to its parent compound, iE-DAP. This enhanced activity is attributed to the addition of a lauroyl (C12) group, which is thought to facilitate its entry into the cell.

AgonistRelative PotencyKey Features
This compound 100- to 1000-fold more potent than iE-DAP[1]Highly potent, synthetic, and specific NOD1 agonist.
iE-DAP BaselineMinimal essential motif for NOD1 recognition.[1]
Tri-DAP Potent NOD1 agonistAnother commonly used synthetic NOD1 agonist.[3]

Methods for Verifying NOD1-Dependent Response

Several robust methods can be employed to quantify the cellular response to this compound and to confirm the specific involvement of the NOD1 pathway. The choice of method will depend on the specific research question, available resources, and desired throughput.

NF-κB Reporter Assays

These assays measure the activation of the NF-κB signaling pathway, a key downstream event of NOD1 activation. They are highly sensitive and suitable for high-throughput screening.

Assay TypePrincipleAdvantagesDisadvantages
Luciferase Reporter Assay Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB promoter. NF-κB activation leads to luciferase expression, which is quantified by measuring light emission upon substrate addition.[4][5][6]High sensitivity, wide dynamic range, suitable for high-throughput screening.[6]Requires transient or stable transfection of cells.
Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay Similar to the luciferase assay, but the reporter gene is SEAP, which is secreted into the cell culture medium. SEAP activity is measured using a colorimetric or chemiluminescent substrate.Does not require cell lysis, allowing for kinetic studies.Generally less sensitive than luciferase assays.
Cytokine Production Assays (ELISA)

Measuring the production and secretion of downstream pro-inflammatory cytokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), provides a physiologically relevant readout of NOD1 activation.

CytokineRelevance to NOD1 SignalingAssay Principle (ELISA)
IL-8 A key chemokine produced upon NOD1 activation, responsible for recruiting neutrophils to the site of infection.[2][7]Sandwich enzyme-linked immunosorbent assay (ELISA) using specific antibodies to capture and detect IL-8 in cell culture supernatants.
TNF-α A major pro-inflammatory cytokine induced by NOD1 signaling.[2]Sandwich ELISA to quantify TNF-α levels in biological samples.
Specificity Controls

To definitively attribute the observed cellular response to this compound-mediated NOD1 activation, it is essential to include appropriate controls.

Control MethodPrincipleExpected Outcome
NOD1 Inhibitors (e.g., ML130) A small molecule inhibitor that specifically blocks NOD1 signaling.Pre-treatment of cells with the inhibitor should abrogate the this compound-induced response.[3]
siRNA-mediated NOD1 Knockdown Small interfering RNA (siRNA) is used to specifically silence the expression of the NOD1 gene.Cells with knocked-down NOD1 expression should show a significantly reduced or absent response to this compound.[7][8][9]

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and the experimental process, the following diagrams are provided.

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12 This compound NOD1 NOD1 C12->NOD1 Enters cell RIPK2 RIPK2 (RICK) NOD1->RIPK2 Activation IKK IKK Complex RIPK2->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation DNA DNA NFkappaB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) DNA->Cytokines Gene expression

Caption: NOD1 signaling pathway initiated by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_readout Readout cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293T, THP-1) transfection Transfection with NF-κB Reporter Plasmid (for reporter assays) cell_culture->transfection controls Pre-treatment with NOD1 Inhibitor or siRNA Knockdown transfection->controls stimulation Stimulate with This compound controls->stimulation reporter_assay NF-κB Reporter Assay (Luciferase or SEAP) stimulation->reporter_assay elisa Cytokine ELISA (IL-8, TNF-α) stimulation->elisa analysis Quantify Response and Compare with Controls reporter_assay->analysis elisa->analysis

Caption: Experimental workflow for verifying NOD1 response.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with a NOD1 expression plasmid, an NF-κB-luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Stimulation: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control. For specificity testing, pre-incubate cells with a NOD1 inhibitor for 1 hour before adding this compound.

  • Lysis: After 6-24 hours of stimulation, lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

IL-8 ELISA

This protocol outlines the general steps for a sandwich ELISA.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IL-8 and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least 1 hour.

  • Sample Addition: Add cell culture supernatants from this compound-stimulated cells (and controls) to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human IL-8. Incubate for 1-2 hours.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.

  • Stop Reaction: Stop the reaction by adding a stop solution, which will turn the color to yellow.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-8 in the samples by comparing the absorbance values to a standard curve generated with recombinant IL-8.[10][11][12]

References

A Comparative Guide to C12-iE-DAP Efficacy in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C12-iE-DAP, a potent synthetic agonist of Nucleotide-binding Oligomerization Domain 1 (NOD1), with other relevant NOD1 activators. The data presented herein is intended to assist researchers in selecting the appropriate molecule for their studies on innate immunity, inflammatory responses, and host defense mechanisms.

Introduction to this compound and NOD1 Signaling

This compound is an acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), the minimal peptidoglycan motif recognized by the intracellular pattern recognition receptor NOD1.[1] The addition of a C12 lauroyl group significantly enhances its potency.[1] NOD1 is a key sensor of bacterial components, primarily from Gram-negative bacteria, and its activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, thereby initiating an innate immune response.[1][2]

Upon recognition of its ligand, NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (RICK). This interaction facilitates the activation of transcription factors, predominantly NF-κB and AP-1, which in turn drive the expression of inflammatory mediators such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1]

Comparative Efficacy of NOD1 Agonists

The efficacy of this compound has been evaluated in various cell lines and compared to other NOD1 agonists, namely iE-DAP and Tri-DAP (L-Ala-γ-D-Glu-mDAP). The following tables summarize the available quantitative data on the potency of these molecules in activating downstream signaling pathways.

NF-κB Activation in HEK-Blue™ hNOD1 Cells
AgonistTargetEC50Cellular ModelReference
This compound NOD1170 ± 37.6 nMHEK-Blue™ hNOD1[3]
Tri-DAP NOD1700 ± 100 ng/mLHEK-Blue™ hNOD1[3]
iE-DAP NOD16.3 ± 0.5 µg/mLHEK-Blue™ hNOD1[3]

Note: EC50 values represent the concentration of the agonist that induces 50% of the maximal response.

Cytokine Secretion in THP-1 Cells

A study on the human monocytic cell line THP-1 demonstrated a dose-dependent increase in IL-8 secretion upon stimulation with this compound.[2]

AgonistConcentrationIL-8 Secretion (pg/mL)Exposure TimeCellular ModelReference
This compound 2 µMApprox. 20020 hoursTHP-1[2]
This compound 10 µMApprox. 40020 hoursTHP-1[2]
This compound 50 µMApprox. 60020 hoursTHP-1[2]

Note: The IL-8 secretion values are approximated from the graphical data presented in the cited study.

Antiviral Activity in A549-Dual™ Cells

The activation of NOD1 by its agonists has been shown to induce an antiviral state. In a study using A549-Dual™ cells, a lung epithelial cell line, both Tri-DAP and this compound demonstrated the ability to inhibit SARS-CoV-2 infection.[3][4]

AgonistEC50 (Antiviral)Cellular ModelReference
Tri-DAP 4-fold more potent than M-TriDAPA549-Dual™[4]

Experimental Protocols

NF-κB Activation Assay in HEK-Blue™ hNOD1 Cells

This protocol describes the measurement of NF-κB activation in HEK-Blue™ hNOD1 cells, a reporter cell line that expresses a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hNOD1 cells (InvivoGen, #hkb-hnod1)

  • DMEM, high glucose, GlutaMAX™ Supplement, pyruvate (B1213749) (Gibco, #10569010)

  • Heat-inactivated Fetal Bovine Serum (FBS) (Gibco, #10270106)

  • Penicillin-Streptomycin (B12071052) (Gibco, #15140122)

  • Normocin™ (InvivoGen, #ant-nr-1)

  • Zeocin™ (InvivoGen, #ant-zn-1)

  • HEK-Blue™ Detection medium (InvivoGen, #hb-det2)

  • NOD1 agonists (this compound, iE-DAP, Tri-DAP)

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Culture: Culture HEK-Blue™ hNOD1 cells in DMEM supplemented with 10% heat-inactivated FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, and 100 µg/mL Normocin™. Maintain the cells at 37°C in a 5% CO₂ incubator. Passage the cells every 3-4 days. Add 100 µg/mL Zeocin™ to the growth medium every other passage to maintain selection pressure.

  • Cell Seeding: On the day of the experiment, harvest the cells and resuspend them in fresh growth medium. Seed the cells at a density of 5 x 10⁴ cells/well in a 96-well plate.

  • Agonist Stimulation: Prepare serial dilutions of the NOD1 agonists (this compound, iE-DAP, Tri-DAP) in growth medium. Add 20 µL of each agonist dilution to the respective wells. Include a vehicle control (e.g., DMSO or water).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • SEAP Detection:

    • Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.

    • Add 180 µL of the detection medium to each well of a new 96-well plate.

    • Transfer 20 µL of the cell culture supernatant from the stimulation plate to the corresponding wells of the plate containing the detection medium.

    • Incubate at 37°C for 1-3 hours.

  • Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader. The absorbance is directly proportional to the SEAP activity, which reflects the level of NF-κB activation.

IL-8 Secretion Assay in THP-1 Cells

This protocol outlines the procedure for measuring IL-8 secretion from the human monocytic cell line THP-1 upon stimulation with NOD1 agonists.

Materials:

  • THP-1 cells (ATCC, #TIB-202)

  • RPMI 1640 Medium (Gibco, #11875093)

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) (Sigma-Aldrich, #P8139)

  • NOD1 agonists (this compound)

  • 24-well cell culture plates

  • Human IL-8 ELISA Kit (e.g., R&D Systems, #D8000C or similar)

Procedure:

  • Cell Culture: Maintain THP-1 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Subculture the cells every 3-4 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Differentiation:

    • Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 24-well plate.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, aspirate the medium containing PMA and wash the adherent cells twice with fresh RPMI 1640 medium.

    • Add fresh, serum-free RPMI 1640 medium to the wells and rest the cells for 24 hours.

  • Agonist Stimulation:

    • Prepare different concentrations of the NOD1 agonist (e.g., this compound) in serum-free RPMI 1640 medium.

    • Aspirate the medium from the wells and add the agonist dilutions. Include a vehicle control.

    • Incubate the plate for 20 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.

  • ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatants to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-8 in each sample by comparing the absorbance values to a standard curve.

Visualizing the Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Cell Cytosol cluster_1 Nucleus C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Binds to RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK MAPK TAK1->MAPK Activates NF_kB NF-κB IKK_complex->NF_kB Activates NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates to MAPK_nuc AP-1 MAPK->MAPK_nuc Activates Gene_Expression Pro-inflammatory Gene Expression (IL-8, IL-6, TNF-α) NF_kB_nuc->Gene_Expression MAPK_nuc->Gene_Expression

Caption: this compound activated NOD1 signaling pathway.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 1: Stimulation cluster_2 Day 2: SEAP Detection Seed_Cells Seed HEK-Blue™ hNOD1 cells (5 x 10⁴ cells/well) Add_Agonists Add NOD1 Agonist Dilutions Seed_Cells->Add_Agonists Incubate 24h Collect_Supernatant Collect Supernatant Add_Agonists->Collect_Supernatant Add_Detection_Medium Add HEK-Blue™ Detection Medium Collect_Supernatant->Add_Detection_Medium Read_Absorbance Read Absorbance (620-655 nm) Add_Detection_Medium->Read_Absorbance Incubate 1-3h

Caption: Experimental workflow for NF-κB activation assay.

G cluster_0 Day 1-2: Differentiation cluster_1 Day 3: Stimulation cluster_2 Day 4: ELISA Seed_THP1 Seed THP-1 cells (5 x 10⁵ cells/well) Add_PMA Add PMA (100 ng/mL) Seed_THP1->Add_PMA Incubate_48h Incubate 48h Add_PMA->Incubate_48h Wash_and_Rest Wash and Rest 24h Incubate_48h->Wash_and_Rest Add_Agonist Add NOD1 Agonist Wash_and_Rest->Add_Agonist Incubate_20h Incubate 20h Add_Agonist->Incubate_20h Collect_Supernatant Collect Supernatant Incubate_20h->Collect_Supernatant Perform_ELISA Perform IL-8 ELISA Collect_Supernatant->Perform_ELISA

Caption: Workflow for IL-8 secretion assay in THP-1 cells.

References

Safety Operating Guide

Proper Disposal of C12-iE-DAP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of the research chemical C12-iE-DAP based on established safety protocols for laboratory waste. However, a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers must consult the SDS provided by the manufacturer and adhere to all local and institutional regulations as determined by their Environmental Health and Safety (EHS) office.

This compound is a potent synthetic agonist of NOD1 (Nucleotide-binding oligomerization domain 1), a key intracellular receptor in the innate immune system.[1] As a bioactive small molecule, it requires careful handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination. Improper disposal of chemical waste can lead to significant environmental damage, substantial fines, and potential legal consequences.[2]

Immediate Safety and Hazard Assessment

Before handling or disposing of this compound, a thorough risk assessment is critical. While detailed hazard information is found in the manufacturer's SDS, general precautions for potent, poorly characterized research compounds should be followed.

Table 1: General Hazard Assessment and Required Personal Protective Equipment (PPE)

Hazard CategoryPotential Risks & ConsiderationsRequired PPE
Health Hazards As a bioactive compound, potential effects from acute or chronic exposure are not fully known. Assume moderate toxicity. May cause irritation upon contact with skin or eyes. Inhalation of powdered form should be avoided.Nitrile gloves, safety glasses or goggles, and a lab coat are mandatory.
Physical Hazards Typically supplied as a solid or in solution (e.g., DMSO).[1] The primary physical hazard relates to the solvent used.Standard PPE is sufficient. If handling large quantities of flammable solvent, work in a chemical fume hood and away from ignition sources.
Environmental Hazards The ecological impact is not well-documented. As a precaution, it should be considered hazardous to the environment and must not be disposed of down the drain or in regular trash.[3][4]Not applicable for PPE, but critical for disposal procedure.

Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed through your institution's hazardous waste program.[3] The following steps provide a procedural workflow for safe disposal.

Step 1: Identify and Segregate the Waste Stream

  • Solid Waste: This includes unused or expired pure this compound, as well as contaminated consumables like weigh boats, pipette tips, and microfuge tubes.

  • Liquid Waste: This includes solutions of this compound in solvents (e.g., DMSO, methanol, water) and any contaminated buffers or cell culture media.[1]

  • Sharps Waste: Needles or syringes used to handle this compound solutions must be disposed of in a designated puncture-proof sharps container.

  • Important: Do not mix hazardous waste with non-hazardous waste.[5] Keep different chemical waste streams separate to avoid dangerous reactions; for example, store acids and bases separately.[6]

Step 2: Select the Appropriate Waste Container

  • Use only approved hazardous waste containers provided by or recommended by your EHS office.

  • Containers must be chemically compatible with the waste they hold (e.g., use glass or polyethylene (B3416737) containers for most solvents; avoid metal containers for acids).[6]

  • The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.[6]

Step 3: Properly Label the Waste Container

  • All chemical waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste".[3]

    • The full, common chemical name of all contents (no abbreviations or formulas).[3] For mixtures, list every component, including solvents and their approximate percentages.

    • The date of waste generation (the date the container was started).[3]

    • The Principal Investigator's name and contact information.[3]

    • The physical location (building and room number).[3]

    • Hazard pictograms indicating the primary risks (e.g., flammable, toxic).[3]

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)

  • Laboratories that generate hazardous waste must establish an SAA.[6]

  • The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store containers in a well-ventilated area and within secondary containment (such as a chemical-resistant tray) to contain potential spills.[2]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. Partially filled containers may be stored for up to one year, but full containers must be removed within three days.[6]

Step 5: Arrange for Disposal

  • Once a waste container is full or ready for disposal, follow your institution's procedure for waste pickup.

  • This typically involves submitting a completed hazardous waste pickup form to the EHS office.[3]

  • EHS personnel will then collect the waste for final disposal in compliance with all federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[2][3]

Table 2: Best Practices for Chemical Waste Management

DoDo Not
Always wear appropriate PPE when handling chemical waste.Never dispose of this compound or its solutions down the sink or in the regular trash.[3]
Always keep waste containers closed and properly labeled.[6]Never mix incompatible waste streams (e.g., acids and bases).[6]
Always store waste in a designated, secure Satellite Accumulation Area.[6]Never overfill a waste container; leave at least one inch of headspace for expansion.[6]
Always list all components, including water, on the hazardous waste tag.[3]Never use chemical abbreviations or formulas on the waste tag.[3]
Always consult your institution's EHS office if you are unsure about a procedure.Never allow unidentified chemical waste to accumulate.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_streams Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., contaminated tips, tubes) waste_type->solid Solid liquid Liquid Waste (e.g., stock solutions, media) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles) waste_type->sharps Sharps container_solid Select Compatible Solid Waste Container solid->container_solid container_liquid Select Compatible Liquid Waste Container liquid->container_liquid container_sharps Use Designated Sharps Container sharps->container_sharps label_waste Affix & Complete Hazardous Waste Tag (List ALL components) container_solid->label_waste container_liquid->label_waste container_sharps->label_waste saa Store Sealed Container in Secondary Containment within SAA label_waste->saa pickup Container Full? Request EHS Pickup saa->pickup pickup->saa No end End: Proper Disposal by EHS pickup->end Yes

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling C12-iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid), a potent NOD1 agonist used in research.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[3][4]

Body AreaPersonal Protective Equipment (PPE)Rationale
Eyes Safety glasses with side shields or gogglesProtects against accidental splashes of solutions containing this compound.[5][6]
Hands Nitrile glovesProvides a barrier to prevent skin contact.[5] It is important to check the manufacturer's chemical resistance data.[7]
Body Laboratory coatProtects clothing and skin from contamination.[5][7]
Respiratory Not generally required under normal use with good ventilation. A surgical mask may be worn as a minimum precaution.This compound is typically handled in small quantities and is not expected to be volatile. However, if creating aerosols, a risk assessment should be performed to determine if a respirator is necessary.

Operational Plan: Safe Handling Workflow

Proper handling of this compound is essential to prevent contamination and ensure user safety. The following workflow outlines the key steps for safe handling in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials reconstitute Reconstitute this compound (e.g., in DMSO or methanol) gather_materials->reconstitute Proceed to Handling aliquot Prepare Aliquots reconstitute->aliquot use_in_experiment Use in Experiment aliquot->use_in_experiment decontaminate Decontaminate Work Surface use_in_experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols

Reconstitution of this compound

This compound is typically supplied as a solid. Reconstitution should be performed in a chemical fume hood to minimize inhalation exposure.

  • Materials:

    • Vial of this compound

    • Dimethyl sulfoxide (B87167) (DMSO) or methanol[2]

    • Sterile, nuclease-free microtubes

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

    • Following the supplier's instructions, add the appropriate volume of DMSO or methanol (B129727) to the vial to achieve the desired stock concentration (e.g., 1 mg/ml).[2]

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microtubes to avoid repeated freeze-thaw cycles.[2]

    • Store the stock solution at -20°C.[2]

NOD1 Activation Assay

This is a general protocol to assess the activation of NOD1 in cell culture.

  • Materials:

    • HEK-Blue™ NOD1 reporter cells (or other suitable cell line)

    • Cell culture medium and supplements

    • This compound stock solution

    • Control substance (e.g., vehicle like DMSO)

    • 96-well cell culture plates

    • Reagents for detecting reporter gene expression (e.g., QUANTI-Blue™ Solution)

  • Procedure:

    • Plate the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 10 ng/ml - 10 µg/ml).[2]

    • Add the this compound dilutions and controls to the appropriate wells.

    • Incubate the plate for the recommended time (e.g., 24 hours).

    • Measure the reporter gene expression according to the manufacturer's protocol.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
Contaminated Labware (e.g., pipette tips, microtubes) Place in a designated biohazard or chemical waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of in the appropriate waste stream (e.g., biohazard or chemical waste) before leaving the laboratory.[7]
Liquid Waste (e.g., used cell culture media) Decontaminate with an appropriate disinfectant (e.g., 10% bleach solution) before disposal, or dispose of as chemical waste, depending on the institutional policies.

This compound Signaling Pathway

This compound is a potent activator of the intracellular pattern recognition receptor NOD1.[2] The binding of this compound to NOD1 initiates a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[2][8]

C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 binds to RIP2 RIP2 (RICK) NOD1->RIP2 recruits and activates IKK_complex IKK Complex RIP2->IKK_complex activates NF_kB NF-κB Activation IKK_complex->NF_kB Cytokines Inflammatory Cytokine Production (TNF-α, IL-6) NF_kB->Cytokines

Caption: Simplified signaling pathway of this compound-mediated NOD1 activation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.